2-[4-(Trifluoromethoxy)phenyl]propanedial
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]propanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)16-9-3-1-7(2-4-9)8(5-14)6-15/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCIZTVZSLNGCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C=O)C=O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392196 | |
| Record name | 2-[4-(trifluoromethoxy)phenyl]propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
493036-48-9 | |
| Record name | 2-[4-(Trifluoromethoxy)phenyl]propanedial | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=493036-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(trifluoromethoxy)phenyl]propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2-[4-(trifluoromethoxy)phenyl]propanedial
An In-depth Technical Guide to the Synthesis of 2-[4-(Trifluoromethoxy)phenyl]propanedial
Abstract
The trifluoromethoxy (-OCF3) functional group has become a cornerstone in modern medicinal chemistry, prized for its ability to enhance crucial pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Its strong electron-withdrawing nature and high lipophilicity can significantly improve metabolic stability, membrane permeability, and binding affinity.[2][3] This guide provides a comprehensive, in-depth exploration of a robust synthetic pathway to this compound, a versatile building block for the creation of complex heterocyclic systems and other advanced pharmaceutical intermediates. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, justifies critical experimental choices, and offers a field-proven protocol designed for reproducibility and scalability.
Strategic Importance and Synthetic Rationale
The target molecule, this compound, is a 1,3-dicarbonyl compound. This functionality is a highly valuable synthon in organic chemistry, serving as a key precursor for the construction of a wide array of heterocyclic systems such as pyrazoles, pyrimidines, and quinolines through condensation reactions with dinucleophiles. The presence of the 4-(trifluoromethoxy)phenyl moiety makes this particular propanedial an attractive intermediate for developing novel therapeutics with enhanced properties.
While numerous methods exist for the synthesis of 1,3-dicarbonyls, the Vilsmeier-Haack reaction stands out as a particularly effective and versatile strategy for the formylation of activated methyl and methylene groups.[4][5] This reaction utilizes a potent electrophilic formylating agent, the Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[6]
Our synthetic strategy, therefore, hinges on the Vilsmeier-Haack formylation of a readily accessible precursor containing an activated methylene group adjacent to the 4-(trifluoromethoxy)phenyl ring. The logical and commercially practical starting material for this approach is 1-ethyl-4-(trifluoromethoxy)benzene .
Caption: Overall synthetic workflow.
Mechanistic Deep Dive: The Vilsmeier-Haack Reaction
Understanding the mechanism is critical to appreciating the reaction's nuances and potential pitfalls. The process can be dissected into two primary stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack and hydrolysis.
Stage 1: Formation of the Vilsmeier Reagent (Chloroiminium Ion) The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate ester derivative and chloride, ultimately forming the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[5] This cation is the active formylating agent.
Stage 2: Formylation of the Substrate and Hydrolysis The activated methylene group of 1-ethyl-4-(trifluoromethoxy)benzene attacks the Vilsmeier reagent. A subsequent elimination and reaction with a second equivalent of the Vilsmeier reagent leads to a bis-iminium salt. This intermediate is stable under the anhydrous reaction conditions but is readily hydrolyzed during the aqueous workup phase to yield the final 1,3-dialdehyde product.[7]
Caption: Key mechanistic stages of the synthesis.
Validated Experimental Protocol
This protocol is designed as a self-validating system. Each step includes causality-driven explanations for the chosen conditions, ensuring that the researcher understands the "why" behind the "how."
Reagent and Equipment Data
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Density (g/mL) | Molar Eq. | Amount |
| 1-Ethyl-4-(trifluoromethoxy)benzene | 1737-23-1 | 190.16 | 1.21 | 1.0 | 9.51 g (50 mmol) |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | 1.645 | 3.0 | 23.0 g (150 mmol) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 0.944 | 6.0 | 21.93 g (300 mmol) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 1.33 | - | As needed |
| Saturated Sodium Bicarbonate (aq) | - | - | - | - | As needed |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | 2.66 | - | As needed |
Equipment: 500 mL three-neck round-bottom flask, magnetic stirrer, thermometer, dropping funnel, reflux condenser with a calcium chloride drying tube, ice-water bath.
Step-by-Step Methodology
-
Vilsmeier Reagent Preparation (Critical Step):
-
To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add N,N-dimethylformamide (21.93 g, 300 mmol).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Causality: This initial cooling is crucial to control the highly exothermic reaction between DMF and POCl₃, preventing degradation of the Vilsmeier reagent and minimizing side reactions.
-
Slowly add phosphorus oxychloride (23.0 g, 150 mmol) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent. The solution should become a pale yellow, viscous liquid or slurry.
-
-
Substrate Addition and Reaction:
-
Add 1-ethyl-4-(trifluoromethoxy)benzene (9.51 g, 50 mmol) to the freshly prepared Vilsmeier reagent dropwise over 20 minutes, maintaining the temperature below 10 °C.
-
Causality: A controlled addition prevents a rapid exotherm that could lead to undesired polymerization or side-product formation.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 75-80 °C and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Hydrolysis and Workup:
-
After the reaction is complete, cool the mixture back down to 0-5 °C in an ice bath.
-
Causality: The hydrolysis of the iminium salt intermediate and quenching of excess POCl₃ is also highly exothermic. Performing this step cold is a critical safety and yield-preserving measure.
-
Slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Once the ice has melted, carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8. Effervescence will be observed.
-
Causality: Neutralization is essential for the stability of the dialdehyde product, which can be sensitive to strongly acidic or basic conditions.
-
-
Extraction and Purification:
-
Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will likely be a viscous oil or semi-solid. Purify the crude material using column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.
-
Characterization and Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | - Aldehydic protons (~9.5-10.0 ppm, doublet). - Aromatic protons in the 4-(trifluoromethoxy)phenyl region (~7.2-7.6 ppm, two doublets). - Methine proton at the 2-position (~4.0-4.5 ppm, multiplet). |
| ¹³C NMR | - Carbonyl carbons (~190-200 ppm). - Aromatic carbons, including the C-O and C-CF₃ carbons. - Quartet for the CF₃ carbon due to C-F coupling. - Aliphatic methine carbon. |
| ¹⁹F NMR | - A singlet corresponding to the -OCF₃ group, typically around -58 to -60 ppm. |
| IR Spectroscopy | - Strong C=O stretching vibrations for the aldehyde groups (~1680-1700 cm⁻¹). - C-F stretching vibrations (~1100-1300 cm⁻¹). - Aromatic C-H and C=C stretching. |
| Mass Spectrometry | - The molecular ion peak [M]⁺ or related peaks such as [M+H]⁺ or [M+Na]⁺ corresponding to the molecular formula C₁₀H₇F₃O₃. |
Conclusion
This guide outlines a scientifically sound and mechanistically justified pathway for the . By leveraging the power and predictability of the Vilsmeier-Haack reaction on a logical starting material, researchers and drug development professionals can reliably access this valuable intermediate.[8] The emphasis on understanding the causality behind each experimental step provides the necessary foundation for successful execution, troubleshooting, and potential adaptation of this protocol for the synthesis of analogous structures, thereby accelerating the discovery of new and improved pharmaceutical agents.[1][9]
References
- Advancing Pharmaceutical Synthesis with Fluorinated Intermedi
- Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration.
- Synthetic Approaches to Trifluoromethoxy-Substituted Compounds.Request PDF.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent.Beilstein Journals.
- Exploring the Synthesis of Trifluoromethylated Arom
- Vilsmeier-Haack Reaction.Organic Chemistry Portal.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.RSC Publishing.
- Vilsmeier–Haack reaction.Wikipedia.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.Z.B.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.Growing Science.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. growingscience.com [growingscience.com]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 9. nbinno.com [nbinno.com]
A Technical Guide to the Predicted Spectroscopic Profile of 2-[4-(trifluoromethoxy)phenyl]propanedial
Molecular Structure and an Overview of Spectroscopic Expectation
2-[4-(trifluoromethoxy)phenyl]propanedial possesses a unique combination of functional groups that will give rise to a distinct spectroscopic fingerprint. The molecule consists of a propanedial backbone substituted with a 4-(trifluoromethoxy)phenyl group at the C2 position. The presence of two aldehyde groups, an aromatic ring, and a trifluoromethoxy substituent will each contribute characteristic signals in various spectroscopic analyses.
Figure 2: Workflow for ¹H NMR Spectroscopy.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. Due to the low natural abundance of ¹³C, longer acquisition times are typically required.
Experimental Protocol for ¹³C NMR Data Acquisition:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 100 MHz or higher ¹³C NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral width: 0-220 ppm.
-
Acquisition time: ~1.5 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 1024-4096.
-
Predicted ¹³C NMR Data:
| Predicted Chemical Shift (δ, ppm) | Carbon Atom | Rationale and Comparative Insights |
| 198 - 202 | Aldehydic Carbonyls (C=O) | The carbonyl carbons of aldehydes are highly deshielded and appear far downfield. |
| 148 - 152 | Aromatic C-O | The aromatic carbon attached to the trifluoromethoxy group is expected in this region. |
| 135 - 138 | Aromatic C-C(H) | The ipso-carbon of the aromatic ring attached to the propanedial moiety. |
| 130 - 132 | Aromatic C-H (ortho) | Aromatic CH carbons ortho to the propanedial group. |
| 120 - 122 (quartet, J ≈ 257 Hz) | Trifluoromethoxy Carbon (-OCF₃) | The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. This is a highly characteristic signal. |
| 118 - 120 | Aromatic C-H (meta) | Aromatic CH carbons meta to the propanedial group. |
| 55 - 60 | Methine Carbon (-CH(CHO)₂) | The central carbon of the propanedial group, shifted downfield by the adjacent carbonyls and the aromatic ring. |
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Experimental Protocol for IR Data Acquisition:
-
Sample Preparation: A thin film of the neat compound can be prepared on a salt plate (e.g., NaCl or KBr), or a KBr pellet can be made.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Comparative Insights |
| 2820-2850 & 2720-2750 | C-H Stretch | Aldehyde (-CHO) | The presence of two distinct C-H stretching bands for the aldehydic proton is a hallmark of aldehydes. |
| 1720-1740 | C=O Stretch | Aldehyde (-CHO) | A strong, sharp absorption band characteristic of the carbonyl group in an aldehyde. Conjugation with the adjacent carbon may slightly lower this frequency. |
| 1600 & 1480 | C=C Stretch | Aromatic Ring | These two bands are characteristic of the carbon-carbon stretching vibrations within the aromatic ring. |
| 1250-1290 & 1150-1190 | C-O-C & C-F Stretch | Trifluoromethoxy (-OCF₃) | Strong absorptions due to the asymmetric and symmetric stretching of the C-O and C-F bonds in the trifluoromethoxy group are expected in this region. |
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.
Experimental Protocol for Mass Spectrometry Data Acquisition:
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization Method: Electron Ionization (EI) at 70 eV is a common method for generating fragment ions. Electrospray ionization (ESI) could also be used.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
Predicted Mass Spectrometry Fragmentation:
The molecular ion peak ([M]⁺) for this compound would be observed at an m/z corresponding to its molecular weight (C₁₀H₇F₃O₃, MW ≈ 248.16).
Key Predicted Fragments:
| m/z | Proposed Fragment | Neutral Loss | Fragmentation Pathway |
| 248 | [C₁₀H₇F₃O₃]⁺ | - | Molecular Ion |
| 219 | [C₉H₄F₃O₂]⁺ | -CHO | Loss of one of the formyl radicals. |
| 191 | [C₈H₄F₃O]⁺ | -CHO, -CO | Subsequent loss of carbon monoxide from the [M-CHO]⁺ fragment. |
| 161 | [C₈H₄F₃]⁺ | -CHO, -CHO | Loss of both formyl groups. |
| 145 | [C₇H₄F₃]⁺ | -CH(CHO)₂ | Cleavage of the propanedial group. |
digraph "MS_Fragmentation" { graph [splines=true, overlap=false]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="sans-serif", fontsize=10, color="#5F6368"];M [label="[M]⁺˙ (m/z 248)"]; F1 [label="[M-CHO]⁺ (m/z 219)"]; F2 [label="[M-CHO-CO]⁺ (m/z 191)"]; F3 [label="[C₇H₄F₃]⁺ (m/z 145)"];
M -> F1 [label="-CHO"]; F1 -> F2 [label="-CO"]; M -> F3 [label="-CH(CHO)₂"]; }
Figure 3: Proposed key fragmentation pathways for this compound.
Conclusion
This technical guide presents a detailed, predicted spectroscopic profile for this compound based on fundamental principles and data from analogous structures. The combination of ¹H NMR, ¹³C NMR, IR, and MS data provides a powerful and complementary set of tools for the unambiguous identification and characterization of this molecule. The predicted data herein serves as a robust reference for researchers working on the synthesis, purification, and application of this and related compounds.
References
An In-depth Technical Guide to the Chemical Properties and Potential of 2-[4-(Trifluoromethoxy)phenyl]propanedial
Abstract
This technical guide provides a comprehensive analysis of the chemical properties of 2-[4-(trifluoromethoxy)phenyl]propanedial, a compound of significant interest to researchers in drug discovery and materials science. While specific experimental data for this exact molecule is not extensively available in public literature, this document leverages established principles of organic chemistry and data from closely related analogues to construct a detailed profile. We will explore its synthesis, spectroscopic characteristics, reactivity, and the profound influence of the 4-(trifluoromethoxy)phenyl moiety on the propanedial core. The unique electronic and metabolic properties conferred by the trifluoromethoxy group suggest that this compound is a promising scaffold for the development of novel therapeutic agents and advanced materials.[1][2][3]
Introduction: The Strategic Combination of a Propanedial Core and a "Super-Halogen" Substituent
This compound is a bifunctional organic molecule featuring a reactive 1,3-dicarbonyl system (propanedial) attached to a phenyl ring bearing a trifluoromethoxy (-OCF3) group. The true potential of this molecule lies in the synergistic interplay between these two components.
-
The Propanedial Moiety: The 1,3-dicarbonyl motif is a versatile building block in organic synthesis. The acidic nature of the α-hydrogen allows for a wide range of derivatization reactions, making it a valuable precursor for the synthesis of more complex heterocyclic and carbocyclic systems. Its ability to chelate metals also opens avenues in materials science and catalysis.
-
The Trifluoromethoxy Group: Often referred to as a "pseudo-halogen" or "super-halogen," the -OCF3 group is a powerful modulator of molecular properties.[3] Its strong electron-withdrawing nature significantly alters the electronic landscape of the aromatic ring, influencing reactivity and intermolecular interactions.[1][4] Furthermore, the -OCF3 group is characterized by high lipophilicity and exceptional metabolic stability, traits highly sought after in modern drug design to improve pharmacokinetic profiles.[2][3] The incorporation of this group can enhance a molecule's ability to cross biological membranes and resist metabolic degradation, potentially leading to a longer biological half-life.[1]
This guide will provide a predictive but scientifically grounded overview of the key chemical characteristics of this compound, offering valuable insights for researchers looking to harness its unique properties.
Physicochemical and Predicted Properties
While experimental data is scarce, we can predict the core physicochemical properties of this compound based on its structure and by comparison with analogous compounds.
| Property | Predicted Value / Description | Source / Rationale |
| Molecular Formula | C₁₀H₇F₃O₃ | Structural Calculation |
| Molecular Weight | 232.16 g/mol | Structural Calculation |
| IUPAC Name | This compound | Standard Nomenclature |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Analogy to similar phenylpropanals and dialdehydes |
| XLogP3-AA | ~3.0 - 3.5 | Computed, based on high lipophilicity of the -OCF3 group.[2][3] |
| Hydrogen Bond Donor Count | 0 | Structural Inspection |
| Hydrogen Bond Acceptor Count | 3 (two carbonyl oxygens, one ether oxygen) | Structural Inspection |
| Rotatable Bond Count | 3 | Structural Inspection |
| Stability | The trifluoromethoxy group is remarkably stable.[1][5] The dialdehyde may be prone to oxidation and polymerization over time. | General chemical principles of aldehydes and the -OCF3 group. |
Proposed Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
-
Diazotization of 4-(Trifluoromethoxy)aniline:
-
Dissolve 4-(trifluoromethoxy)aniline in a solution of aqueous HCl at 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
-
Heck Coupling to form 4-(Trifluoromethoxy)styrene:
-
In a separate flask, prepare a mixture of styrene, a palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand, and a base (e.g., triethylamine) in an appropriate solvent like acetonitrile.
-
Slowly add the freshly prepared diazonium salt solution to the styrene mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion, monitored by TLC or GC-MS.
-
Work up the reaction by extraction and purify the resulting 4-(trifluoromethoxy)styrene by column chromatography.
-
-
Dihydroxylation to 2-[4-(Trifluoromethoxy)phenyl]propane-1,3-diol:
-
Dissolve the 4-(trifluoromethoxy)styrene in a suitable solvent system (e.g., acetone/water).
-
Add a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of a co-oxidant like N-methylmorpholine N-oxide (NMO).
-
Stir the reaction at room temperature until the starting material is consumed.
-
Quench the reaction with sodium sulfite, extract the product, and purify the diol by crystallization or chromatography.[6][7]
-
-
Oxidation to this compound:
-
Dissolve the synthesized diol in a dry, non-protic solvent like dichloromethane (DCM).
-
Add an oxidizing agent suitable for converting primary alcohols to aldehydes, such as pyridinium chlorochromate (PCC) or by performing a Swern oxidation.
-
Monitor the reaction closely to avoid over-oxidation to the carboxylic acid.
-
Upon completion, filter the reaction mixture and remove the solvent under reduced pressure. The crude propanedial should be purified quickly, preferably by flash chromatography under inert atmosphere, due to the potential instability of aldehydes.
-
Anticipated Spectroscopic and Physical Properties
The following spectroscopic data are predictions based on the analysis of similar structures.[8][9][10][11][12][13]
¹H NMR Spectroscopy (Predicted)
-
Aldehydic Protons (-CHO): A singlet or a doublet (if coupled to the methine proton) is expected in the downfield region of δ 9.5-10.0 ppm . The two aldehyde protons may be diastereotopic and appear as separate signals.
-
Aromatic Protons (Ar-H): The phenyl ring will exhibit an AA'BB' system. Two doublets are expected in the region of δ 7.2-7.8 ppm , characteristic of a para-substituted benzene ring.
-
Methine Proton (Ar-CH-): A multiplet (likely a triplet or quartet) is expected around δ 3.5-4.5 ppm .
-
Methyl Protons (-CH₃): Not applicable for the propanedial structure.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbons (-CHO): Signals are expected in the highly deshielded region of δ 190-205 ppm .
-
Aromatic Carbons: Four signals are expected. The carbon attached to the -OCF₃ group will be significantly influenced by the fluorine atoms. The C-O carbon is expected around δ 145-155 ppm , and the ipso-carbon attached to the propanedial group around δ 130-140 ppm . The other two aromatic carbons would appear in the δ 115-130 ppm range.
-
Trifluoromethoxy Carbon (-OCF₃): A quartet is expected around δ 120-125 ppm due to coupling with the three fluorine atoms (¹JCF).
-
Methine Carbon (Ar-CH-): A signal is expected around δ 40-55 ppm .
Infrared (IR) Spectroscopy (Predicted)
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1720-1740 cm⁻¹ . The conjugation with the phenyl ring may slightly lower this frequency.
-
C-H Stretch (Aldehyde): Two weak bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹ .
-
C-F Stretch: Strong absorption bands are expected in the region of 1100-1300 cm⁻¹ .
-
C-O-C Stretch (Ether): A distinct band is expected around 1250-1280 cm⁻¹ .
-
Aromatic C=C Stretch: Medium to weak bands will appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 232.16.
-
Key Fragmentation Patterns: Expect fragmentation corresponding to the loss of CHO (m/z = 203), and cleavage at the benzylic position to give fragments related to the [M-CHO]⁺ and [4-(trifluoromethoxy)phenyl]⁺ moieties.
Chemical Reactivity and Stability
The reactivity of this compound is governed by the electrophilic nature of the carbonyl carbons and the acidity of the α-hydrogen, all modulated by the electronic effects of the trifluoromethoxy-substituted phenyl ring.
Caption: Electronic influences on the reactivity of the propanedial moiety.
-
Acidity of α-Hydrogen: The α-hydrogen is flanked by two electron-withdrawing carbonyl groups, making it acidic and readily removable by a base to form a stable enolate. The strong electron-withdrawing effect of the 4-(trifluoromethoxy)phenyl group further enhances this acidity.[1][4] This makes the compound an excellent substrate for C-C bond-forming reactions like aldol condensations and Michael additions.
-
Electrophilicity of Carbonyls: The carbonyl carbons are highly electrophilic and susceptible to nucleophilic attack. This allows for reactions such as acetal formation, reductive amination, and Wittig reactions.
-
Stability: The trifluoromethoxy group is exceptionally stable to both acidic and basic conditions and is resistant to metabolic degradation.[1][5] However, the dialdehyde functionality itself can be sensitive. It may undergo self-condensation (polymerization) or oxidation to the corresponding dicarboxylic acid if exposed to air and light for prolonged periods. Storage under an inert atmosphere at low temperatures is recommended.
Potential Applications in Drug Discovery and Materials Science
The unique combination of a reactive core and a performance-enhancing substituent makes this compound a molecule of considerable interest for advanced applications.
-
Medicinal Chemistry Scaffold: The trifluoromethoxy group is a privileged moiety in modern drug design.[2][14] Its ability to increase lipophilicity can improve cell membrane permeability, while its metabolic stability can prolong the in-vivo half-life of a drug candidate.[1][3] The propanedial core can be used as a handle to synthesize a library of derivatives, particularly heterocyclic compounds like pyrazoles and isoxazoles, which are common motifs in pharmaceuticals.[15][16][17]
-
Precursor for Advanced Polymers: The dialdehyde functionality allows for polycondensation reactions with diamines or other difunctional monomers to create novel polymers. The inclusion of the trifluoromethoxy group would imbue these materials with properties such as increased thermal stability, hydrophobicity, and a low refractive index.
-
Ligand for Coordination Chemistry: The 1,3-dicarbonyl system is an excellent chelating ligand for a variety of metal ions. Metal complexes of this ligand could be explored for applications in catalysis or as imaging agents.
Conclusion
This compound represents a fascinating, albeit under-explored, chemical entity. By understanding the fundamental properties of its constituent parts, we can confidently predict its behavior and strategically design experiments to unlock its full potential. The powerful electronic and pharmacokinetic benefits of the trifluoromethoxy group, coupled with the synthetic versatility of the propanedial core, position this molecule as a valuable building block for the next generation of pharmaceuticals and functional materials. Further experimental validation of the properties and synthetic routes outlined in this guide is a promising direction for future research.
References
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- The Royal Society of Chemistry. Supporting Information.
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NMR and mass spectrometry of 2-[4-(trifluoromethoxy)phenyl]propanedial
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) of 2-[4-(trifluoromethoxy)phenyl]propanedial
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analytical framework for the characterization of this compound, a compound of interest in drug discovery and materials science. The trifluoromethoxy (-OCF₃) group imparts unique electronic and lipophilic properties, making precise structural confirmation essential.[1][2][3] This document offers a detailed examination of the expected Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) and Mass Spectrometry (MS) signatures of the title compound. While direct experimental data for this specific molecule is not widely published, this guide synthesizes foundational spectroscopic principles and data from structurally analogous compounds to present a robust, predictive analysis. The protocols and interpretive guidance herein are designed for researchers, scientists, and drug development professionals requiring unambiguous structural verification.
Molecular Structure and Spectroscopic Implications
The analytical strategy for any molecule begins with a thorough understanding of its structure. This compound possesses several key features that dictate its spectroscopic behavior:
-
Aromatic System: A para-substituted benzene ring whose proton and carbon signals are influenced by the electronic effects of its substituents.
-
Trifluoromethoxy Group (-OCF₃): A strong electron-withdrawing group that significantly impacts the chemical shifts of the aromatic ring and provides a unique signature in ¹⁹F NMR.[1][4]
-
Propanedial Moiety: A three-carbon chain with two aldehyde functional groups. The methine proton (at C2) and the two formyl protons (at C1 and C3) are diastereotopic and will exhibit distinct NMR signals. The presence of two carbonyl groups provides characteristic fragmentation pathways in mass spectrometry.
dot
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR is the cornerstone for the structural elucidation of organic molecules. A multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for the complete characterization of the title compound.
Expertise-Driven Experimental Protocol
The quality of NMR data is critically dependent on the experimental setup. The following protocol is designed to yield high-resolution spectra suitable for unambiguous assignment.
Protocol: NMR Sample Preparation and Acquisition
-
Solvent Selection: Chloroform-d (CDCl₃) is the recommended solvent. It is chemically inert towards the aldehyde functional groups and effectively solubilizes a wide range of organic compounds. Its residual proton signal at ~7.26 ppm serves as a convenient internal reference. In contrast, protic solvents like D₂O or CD₃OD could lead to hemiacetal formation or proton exchange with the aldehyde protons, complicating the spectra.[5][6]
-
Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in 0.6 mL of CDCl₃. Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion, which is crucial for resolving the coupling patterns in the aromatic region.
-
¹H NMR Acquisition:
-
Acquire data over a spectral width of at least 12 ppm.
-
Employ a pulse angle of 30-45 degrees with a relaxation delay of 2-5 seconds.
-
Accumulate a minimum of 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire data over a spectral width of 220-240 ppm.
-
A longer relaxation delay (5-10 seconds) and a larger number of scans (≥1024) are necessary due to the lower natural abundance of ¹³C and the long relaxation times of quaternary carbons.
-
-
¹⁹F NMR Acquisition:
-
This is a highly sensitive nucleus, so acquisition is rapid.
-
Acquire data with proton decoupling over a spectral width that encompasses the expected -OCF₃ region (e.g., -55 to -65 ppm). A reference compound like CFCl₃ (0 ppm) is typically used.
-
Predicted Spectral Data and Interpretation
The ¹H NMR spectrum is predicted to show four distinct regions corresponding to the two types of aldehyde protons, the methine proton, and the aromatic protons.
-
Aldehyde Protons (CHO): The two formyl protons are diastereotopic and expected to appear as distinct signals in the highly deshielded region of 9.5 - 10.5 ppm .[7] Each will likely appear as a doublet due to coupling with the methine proton (Hα).
-
Aromatic Protons (Ar-H): The para-substituted aromatic ring will exhibit a characteristic AA'BB' system. Due to the electron-withdrawing nature of the -OCF₃ group, the two protons ortho to it (and meta to the propanedial group) will be shifted downfield relative to the two protons meta to the -OCF₃ group. Expect two doublets around 7.2 - 7.6 ppm , each integrating to 2H.
-
Methine Proton (Hα): This proton is adjacent to three electron-withdrawing groups (two carbonyls and the aromatic ring), placing its signal significantly downfield. It will be split by the two non-equivalent aldehyde protons, likely resulting in a triplet or a doublet of doublets around 4.0 - 4.5 ppm .
The proton-decoupled ¹³C NMR spectrum will provide a count of all unique carbon atoms and crucial information about their chemical environment.
-
Carbonyl Carbons (C=O): The two aldehyde carbons are expected in the highly deshielded region of 190 - 200 ppm .
-
Aromatic Carbons (Ar-C): Six signals are expected. The carbon bearing the -OCF₃ group (C1') will appear around 148-150 ppm and will show a quartet splitting due to coupling with the three fluorine atoms (²JCF). The carbon attached to the propanedial side chain (C4') will be around 135-140 ppm . The remaining aromatic carbons will appear between 120-130 ppm .
-
Trifluoromethoxy Carbon (-OCF₃): This carbon will be observed as a prominent quartet around 120-122 ppm due to the large one-bond C-F coupling constant (¹JCF ≈ 250-270 Hz).[8][9]
-
Methine Carbon (Cα): This aliphatic carbon, situated between two carbonyls, will be found around 55-65 ppm .
The ¹⁹F NMR spectrum provides a simple yet powerful confirmation of the trifluoromethoxy group.
-
A single, sharp singlet is expected around -58 to -60 ppm , characteristic of an aromatic -OCF₃ group.[10][11] The absence of proton coupling confirms its identity as an -OCF₃ group rather than a -CF₃ group attached to an aliphatic carbon.
Summary of Predicted NMR Data
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ¹⁹F NMR (Predicted) |
| -CHO | δ 9.5-10.5 (2x d, 2H) | δ 190-200 (2x s) | - |
| Ar-H (ortho to -OCF₃) | δ 7.2-7.4 (d, 2H) | δ 120-122 (s) | - |
| Ar-H (meta to -OCF₃) | δ 7.4-7.6 (d, 2H) | δ 128-130 (s) | - |
| -CH- (α-carbon) | δ 4.0-4.5 (t or dd, 1H) | δ 55-65 (s) | - |
| Ar-C-O | - | δ 148-150 (q, ²JCF) | - |
| Ar-C-CH | - | δ 135-140 (s) | - |
| -OCF₃ | - | δ 120-122 (q, ¹JCF ≈ 260 Hz) | δ -58 to -60 (s) |
Mass Spectrometry (MS) Analysis
Mass spectrometry is indispensable for determining the molecular weight and obtaining structural information through fragmentation analysis. Electron Ionization (EI) is a common technique that provides reproducible fragmentation patterns.
Methodology for GC-MS Analysis
A Gas Chromatography-Mass Spectrometry (GC-MS) approach is ideal for analyzing this compound, providing both retention time for purity assessment and a mass spectrum for structural confirmation.
Protocol: GC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 5% phenyl-methylpolysiloxane).
-
Injection: Inject 1 µL using a split or splitless inlet at 250°C.
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes. This program should be optimized based on the observed retention time.
-
-
MS Detection (EI):
-
Ionization Energy: Use the standard 70 eV.
-
Mass Range: Scan from m/z 40 to 300 to ensure detection of the molecular ion and all relevant fragments.
-
Ion Source Temperature: Maintain at 230°C.
-
Proposed Fragmentation Pathway
The molecular weight of this compound (C₁₀H₇F₃O₃) is 248.16 g/mol . Under EI, the molecular ion ([M]⁺˙ at m/z 248) is expected to be observed, followed by fragmentation through several logical pathways driven by the functional groups.
dot
Figure 2: Proposed EI-MS fragmentation pathway for the target molecule.
-
Molecular Ion (m/z 248): The parent peak corresponding to the intact molecule after ionization.
-
Loss of a Formyl Radical (m/z 219): Alpha-cleavage next to one of the carbonyl groups can lead to the loss of a formyl radical (•CHO, 29 Da), resulting in a stable acylium ion at [M - 29]⁺. This is often a highly favorable fragmentation pathway for aldehydes.
-
Benzylic Cleavage (m/z 175): Cleavage of the bond between the aromatic ring and the propanedial side chain would yield the [4-(trifluoromethoxy)phenyl]carbonyl cation. This fragment is highly stabilized by resonance.
-
Loss of Carbon Monoxide (m/z 147): The fragment at m/z 175 can subsequently lose a neutral molecule of carbon monoxide (CO, 28 Da) to form the [4-(trifluoromethoxy)phenyl] cation.
-
Loss of the Side Chain (m/z 161): An alternative fragmentation could involve cleavage to form the 4-(trifluoromethoxy)benzyl cation.
Summary of Predicted Mass Spectrometry Fragments
| m/z (Mass-to-Charge) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 248 | [C₁₀H₇F₃O₃]⁺˙ | - | Molecular Ion [M]⁺˙ |
| 219 | [C₉H₆F₃O₂]⁺ | •CHO | α-Cleavage, loss of a formyl radical |
| 175 | [C₈H₄F₃O]⁺ | •C₂H₃O₂ | Benzylic cleavage with rearrangement |
| 147 | [C₇H₄F₃]⁺ | CO (from m/z 175) | Loss of carbon monoxide |
Integrated Analytical Workflow
Confirming the identity and purity of this compound requires a synergistic use of multiple analytical techniques. The following workflow ensures a comprehensive and self-validating characterization.
dot
Figure 3: Integrated workflow for the structural verification of the compound.
Conclusion
The structural characterization of this compound is readily achievable through a systematic application of NMR spectroscopy and mass spectrometry. The key analytical signatures include the diastereotopic aldehyde protons in the ¹H NMR spectrum, the characteristic quartet of the -OCF₃ group in the ¹³C NMR spectrum, a single peak around -59 ppm in the ¹⁹F NMR, and a predictable fragmentation pattern in the mass spectrum initiated by formyl radical loss or benzylic cleavage. This guide provides the foundational protocols and predictive data necessary for researchers to confidently identify and characterize this valuable chemical entity.
References
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An In-depth Technical Guide to the Stability and Reactivity of 2-[4-(trifluoromethoxy)phenyl]propanedial
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Nuances of a Complex Propanedial Derivative
The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. The trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, thereby improving the pharmacokinetic profile of drug candidates.[1][2] This guide provides a comprehensive technical overview of the stability and reactivity of a key exemplar of this class: 2-[4-(trifluoromethoxy)phenyl]propanedial.
While specific experimental data for this exact molecule is not extensively available in public literature, this document, written from the perspective of a Senior Application Scientist, synthesizes established principles of organic chemistry with field-proven insights into the behavior of structurally related compounds. By understanding the interplay of the reactive dicarbonyl moiety and the electronically influential trifluoromethoxy-substituted aromatic ring, researchers can anticipate the behavior of this compound, design robust experimental protocols, and unlock its full potential in drug discovery and development.
Molecular Architecture and Intrinsic Electronic Effects
The stability and reactivity of this compound are fundamentally governed by the electronic interplay between its two key structural features: the propanedial backbone and the 4-(trifluoromethoxy)phenyl substituent.
The Propanedial Moiety: A Locus of Reactivity
The propanedial (malondialdehyde) functionality is inherently reactive.[3] In solution, it exists in equilibrium between the diketo form and, more favorably, its enol tautomer, β-hydroxyacrolein.[4][5] This tautomerism is crucial as it dictates the molecule's reactivity profile. The enolate form, predominant at physiological pH, is a potent nucleophile, while the α,β-unsaturated carbonyl of the enol form is susceptible to nucleophilic attack.[5][6] The central carbon atom, flanked by two carbonyl groups, is acidic and readily deprotonated to form a stabilized carbanion, making it a key site for C-C bond formation.
The 4-(Trifluoromethoxy)phenyl Substituent: A Modulator of Stability and Reactivity
The trifluoromethoxy group is a powerful modulator of the phenyl ring's electronic properties. Its influence stems from two opposing effects:
-
A Strong Inductive (-I) Effect: The three highly electronegative fluorine atoms create a strong dipole, withdrawing electron density from the aromatic ring through the sigma bond. This effect is dominant.[7]
-
A Weak Resonance (+M) Effect: The lone pairs on the oxygen atom can be donated to the aromatic ring via resonance. However, this effect is significantly diminished by the strong electron-withdrawing nature of the adjacent trifluoromethyl group.[7]
The net result is that the trifluoromethoxy group acts as a strong deactivating group, making the aromatic ring less susceptible to electrophilic attack compared to benzene.[2][7] This deactivation, however, also enhances the ring's stability towards oxidative metabolism, a desirable trait in drug design.[1][2]
Stability Profile: Considerations for Handling and Storage
The inherent reactivity of the propanedial moiety necessitates careful consideration of storage and handling conditions to prevent degradation. The primary degradation pathways are anticipated to be hydrolysis, oxidation, and polymerization.
Hydrolytic Stability
In aqueous environments, particularly under acidic or basic conditions, the aldehyde functionalities are susceptible to hydration and subsequent cleavage of the C-C bond between the carbonyl carbons. The rate of hydrolysis is pH-dependent.[5]
Oxidative Stability
Aldehydes are readily oxidized to carboxylic acids.[8] For this compound, this can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts. The trifluoromethoxy group itself is generally stable to metabolic degradation.[1]
Thermal Stability and Polymerization
Like many aldehydes, this compound is prone to polymerization, especially at elevated temperatures or in the presence of acid or base catalysts.[8] This can lead to the formation of complex, often insoluble, mixtures.
Recommended Storage and Handling Protocols
To ensure the integrity of this compound, the following storage and handling procedures are recommended:
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at or below -15°C.[9] Protect from light and moisture.
-
Handling: All manipulations should be performed in a well-ventilated fume hood.[10] Use inert plastic or glass equipment to avoid contact with incompatible metals.[8] For transfers, use gastight syringes or cannulas.[11]
| Parameter | Condition | Potential Outcome | Mitigation Strategy |
| Temperature | > 25°C | Polymerization, Decomposition | Store at ≤ -15°C |
| Atmosphere | Presence of O2 | Oxidation to carboxylic acids | Store under inert atmosphere (Ar, N2) |
| Light | UV exposure | Photodegradation, radical formation | Store in amber vials or protect from light |
| pH | Acidic or basic | Hydrolysis, aldol condensation | Use buffered solutions, handle in neutral pH when possible |
| Contaminants | Trace metals, acids, bases | Catalyze polymerization and decomposition | Use clean, inert labware |
Reactivity Profile: A Versatile Synthetic Intermediate
The reactivity of this compound is rich and varied, offering numerous opportunities for synthetic transformations.
Reactions at the Carbonyl Groups
The two aldehyde functionalities are primary sites for nucleophilic addition. They can react with:
-
Amines: To form imines and enamines.
-
Alcohols: To form acetals and hemiacetals.
-
Organometallic Reagents (e.g., Grignards): To yield diols.
-
Reducing Agents (e.g., NaBH4): To produce the corresponding 1,3-diol.
Reactions at the α-Carbon
The acidic methylene proton can be removed by a base to generate a nucleophilic carbanion. This can participate in:
-
Alkylation Reactions: With alkyl halides.
-
Knoevenagel Condensation: With other aldehydes or ketones.
-
Michael Addition: To α,β-unsaturated systems.
Cyclization Reactions
The 1,3-dicarbonyl system is a classic precursor for the synthesis of various heterocyclic systems. For example, condensation with hydrazine or substituted hydrazines can yield pyrazoles, while reaction with amidines can produce pyrimidines.
Reactivity of the Aromatic Ring
As previously discussed, the 4-(trifluoromethoxy)phenyl ring is deactivated towards electrophilic aromatic substitution. However, it can undergo nucleophilic aromatic substitution, particularly if a leaving group is present at the ortho or para positions relative to another electron-withdrawing group.
Experimental Protocols: Assessing Stability and Reactivity
The following protocols are provided as a framework for the systematic evaluation of this compound.
Protocol for Assessing Hydrolytic Stability
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).
-
Preparation of Test Solutions: Add an aliquot of the stock solution to separate aqueous buffers at pH 4, 7, and 9 to a final concentration of 10 µg/mL.
-
Incubation: Incubate the test solutions at a controlled temperature (e.g., 37°C).
-
Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
Quenching: Quench any further degradation by adding an equal volume of cold acetonitrile.
-
Analysis: Analyze the samples by reverse-phase HPLC with UV detection. Monitor the disappearance of the parent peak and the appearance of any degradation products.
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The Trifluoromethoxyphenyl Moiety: A Keystone in Modern Drug Discovery and Biological Activity
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Unique Physicochemical Profile of the Trifluoromethoxy Group
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the therapeutic potential of drug candidates.[1] Among these, the trifluoromethoxy (-OCF3) group stands out for its profound impact on a molecule's physicochemical properties, which in turn can significantly influence its biological activity.[2][3][4][5] The -OCF3 group is a fluorinated functional group composed of an oxygen atom bonded to a trifluoromethyl (CF₃) moiety.[6] It is often considered a "super-halogen" or pseudohalogen bioisostere due to its unique combination of properties.[6]
The trifluoromethoxy group imparts a high degree of lipophilicity, more so than a trifluoromethyl group, which can enhance a molecule's ability to permeate biological membranes.[2][3] Furthermore, the strong carbon-fluorine bonds within the -OCF3 group confer exceptional metabolic stability, making compounds more resistant to degradation by metabolic enzymes such as cytochrome P450.[6] This heightened stability can lead to a longer biological half-life and improved pharmacokinetic profiles.[3][6] The potent electron-withdrawing inductive effect of the trifluoromethoxy group can also modulate the electronic properties of a molecule, leading to enhanced binding interactions with biological targets and improved selectivity.[1][6] These advantageous characteristics have led to the inclusion of the trifluoromethoxyphenyl group in several FDA-approved pharmaceuticals and promising investigational drugs.[6][7]
A Spectrum of Biological Activities: From Anticancer to Neuroprotection
The unique properties of the trifluoromethoxyphenyl (TFMP) group have been leveraged to design compounds with a wide array of biological activities.
Anticancer Activity
A significant body of research has focused on the development of TFMP-containing compounds as anticancer agents. These derivatives have demonstrated potent antiproliferative activity against a variety of cancer cell lines.
For instance, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer potential.[8] One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione, exhibited significant cytotoxic effects against melanoma, breast, and prostate cancer cell lines.[8] Similarly, a series of 5-trifluoromethylpyrimidine derivatives were designed as EGFR inhibitors, with one compound showing IC50 values of 0.35 µM against A549 lung cancer cells and 0.091 µM against EGFR kinase.[9]
Other studies have explored 1,3,4-thiadiazole derivatives containing a trifluoromethylphenyl group, which have shown promising activity against estrogen-dependent breast cancer cell lines.[10][11] The mechanism of action for some of these anticancer TFMP compounds has been linked to the activation of the AMPK pathway, leading to the inactivation of the mTOR/p70S6K/4EBP1 pathway, or the inhibition of key signaling molecules like EGFR.[9][12]
Table 1: Anticancer Activity of Selected Trifluoromethoxyphenyl Compounds
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolo[4,5-d]pyrimidine derivative | C32 (Amelanotic melanoma) | 24.4 | [8] |
| Thiazolo[4,5-d]pyrimidine derivative | A375 (Melanotic melanoma) | 25.4 | [8] |
| 5-Trifluoromethylpyrimidine derivative | A549 (Lung cancer) | 0.35 | [9] |
| 1,3,4-Thiadiazole derivative | MCF-7 (Breast cancer) | ~52-55 | [10][11] |
| Trifluoromethoxy proguanil derivative | Bladder and Ovarian cancer | 0.5 - 4.0 | [12] |
| Trifluoromethyl thioxanthone analogue | HeLa (Cervical cancer) | 0.0878 | [13] |
Neuroprotective Effects
The role of neuroinflammation in the pathogenesis of neurodegenerative diseases like Parkinson's disease (PD) is well-established.[14] TFMP compounds have emerged as promising candidates for mitigating this neuroinflammation. A fluoxetine derivative containing a trifluoromethyl-phenyl group, 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium chloride (OTPM), has demonstrated significant neuroprotective effects in both in vitro and in vivo models of PD.[14][15]
OTPM was found to inhibit the production of nitric oxide and pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) in lipopolysaccharide (LPS)-stimulated microglial cells.[15] Mechanistic studies revealed that these effects were mediated through the inhibition of NF-κB signaling.[14][15] In an MPTP-induced mouse model of PD, OTPM treatment reduced the activation of microglia and astrocytes in the brain and improved motor deficits.[14][15] These findings highlight the potential of TFMP compounds to exert neuroprotective effects by modulating glial activity and suppressing neuroinflammation.[15]
Anti-inflammatory Activity
Beyond neuroinflammation, TFMP derivatives have shown broader anti-inflammatory properties. For example, ortho-trifluoromethoxy-substituted 4-piperidione-containing mono-carbonyl curcumin derivatives have displayed excellent anti-inflammatory activity.[16] In a mouse model of colitis, these compounds reduced the severity of clinical symptoms and colonic pathological damage.[16] Their mechanism of action involves the inhibition of nitric oxide production, reactive oxygen species, and pro-inflammatory cytokines, as well as the phosphorylation of mitogen-activated protein kinases (MAPKs) and the nuclear translocation of NF-κB p65.[16]
Mechanistic Insights and Key Signaling Pathways
The biological activities of many trifluoromethoxyphenyl compounds converge on the modulation of key inflammatory and cell survival signaling pathways, namely the NF-κB and MAPK pathways.
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of phosphorylation events leads to the degradation of its inhibitor, IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Several TFMP compounds exert their anti-inflammatory and neuroprotective effects by inhibiting this nuclear translocation.[14][15][16]
The MAPK (Mitogen-Activated Protein Kinase) pathway is another crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. It is also heavily implicated in the inflammatory response. TFMP derivatives have been shown to inhibit the phosphorylation of key MAPKs, thereby dampening the inflammatory cascade.[16]
Caption: Modulation of NF-κB and MAPK pathways by TFMP compounds.
Experimental Protocols for Biological Activity Assessment
To evaluate the potential biological activities of novel trifluoromethoxyphenyl compounds, a series of well-established in vitro and in vivo assays are typically employed. The choice of a specific protocol is guided by the intended therapeutic application of the compound.
In Vitro Anticancer Activity: MTT Assay
This protocol is designed to assess the cytotoxic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethoxyphenyl compound in culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 72 hours).[12] Include wells with untreated cells as a negative control and a known anticancer drug as a positive control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[12]
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Anti-inflammatory Activity: Nitric Oxide Assay
This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages.
Principle: In the presence of an inflammatory stimulus like lipopolysaccharide (LPS), macrophages produce NO. The Griess assay is used to quantify the amount of nitrite (a stable product of NO) in the cell culture supernatant.
Step-by-Step Methodology:
-
Cell Seeding: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Treat the cells with various concentrations of the trifluoromethoxyphenyl compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours. Include control groups with no treatment, LPS only, and a known anti-inflammatory drug.
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate in the dark at room temperature for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the inhibitory effect of the compound on NO production.
Case Studies: FDA-Approved Drugs with the Trifluoromethoxyphenyl Moiety
The success of the trifluoromethoxyphenyl group in drug design is exemplified by its presence in several marketed drugs.
-
Riluzole: Used for the treatment of amyotrophic lateral sclerosis (ALS), Riluzole's mechanism is not fully understood but is thought to involve the inhibition of glutamate release and inactivation of voltage-gated sodium channels. The trifluoromethoxy group in Riluzole contributes to its lipophilicity, allowing it to cross the blood-brain barrier.[6]
-
Delamanid and Pretomanid: These are anti-tuberculosis drugs that inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall. The trifluoromethoxy group enhances their metabolic stability and overall efficacy.[6][7]
-
Sonidegib: An anticancer agent used for the treatment of basal cell carcinoma, Sonidegib is an inhibitor of the Hedgehog signaling pathway. The trifluoromethoxyphenyl moiety plays a role in its binding to the smoothened (SMO) receptor.[6][7]
Conclusion and Future Perspectives
Trifluoromethoxyphenyl compounds represent a highly valuable class of molecules in drug discovery. The unique physicochemical properties conferred by the trifluoromethoxy group, including high lipophilicity, metabolic stability, and strong electron-withdrawing effects, make it a privileged substituent for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The diverse range of biological activities, from potent anticancer and neuroprotective effects to significant anti-inflammatory properties, underscores the versatility of this chemical moiety.
Future research in this area will likely focus on the development of novel synthetic methodologies to facilitate the incorporation of the trifluoromethoxy group into complex molecular scaffolds. Furthermore, a deeper understanding of the specific interactions between the trifluoromethoxyphenyl group and its biological targets will enable the rational design of more potent and selective therapeutic agents. The continued exploration of TFMP compounds holds great promise for the development of new and effective treatments for a wide range of diseases.
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An In-depth Technical Guide to the Core Mechanism of Action of 2-[4-(trifluoromethoxy)phenyl]propanedial
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the putative mechanism of action of 2-[4-(trifluoromethoxy)phenyl]propanedial, a novel synthetic compound with potential pharmacological applications. Drawing parallels with the well-documented reactivity of malondialdehyde (MDA), a key biomarker of oxidative stress, we postulate that the propanedial moiety of the title compound imparts a highly electrophilic character, enabling it to form covalent adducts with cellular nucleophiles. The incorporation of the 4-(trifluoromethoxy)phenyl group is anticipated to modulate its metabolic stability and lipophilicity, thereby influencing its biological activity and pharmacokinetic profile. This guide will dissect the probable molecular interactions, propose robust experimental workflows for mechanism elucidation, and discuss the potential therapeutic implications of this structural motif.
Introduction: Deconstructing the Molecular Architecture
The chemical structure of this compound presents a fascinating juxtaposition of a reactive dialdehyde core and a pharmaceutically privileged trifluoromethoxyphenyl substituent. While no direct studies on this specific molecule are publicly available, a thorough understanding of its constituent parts allows for the formulation of a strong, testable hypothesis regarding its mechanism of action.
-
The Propanedial Core: A Parallel to Malondialdehyde (MDA): The propanedial functional group is the defining feature of this molecule's reactivity. It is a derivative of malondialdehyde (MDA), a naturally occurring product of lipid peroxidation.[1][2] MDA is a highly reactive electrophile that readily forms covalent adducts with nucleophilic groups in proteins, DNA, and lipids, leading to cellular dysfunction and is a well-established marker of oxidative stress.[2][3] This reactivity is central to its biological effects. We hypothesize that this compound will share this electrophilic character.
-
The 4-(Trifluoromethoxy)phenyl Moiety: A Key Modulator of Bioactivity: The inclusion of a trifluoromethoxy group on the phenyl ring is a common strategy in modern medicinal chemistry. This group is known to enhance several key drug-like properties, including:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation.[4]
-
Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes.[5]
-
Receptor Interactions: The electronic properties of the trifluoromethoxy group can influence how the molecule interacts with biological targets.
-
Compounds containing the 4-(trifluoromethyl)phenyl moiety, a close analog, have been explored for various therapeutic applications, including as anti-inflammatory agents and cyclooxygenase (COX) inhibitors.[5][6]
Postulated Mechanism of Action: Electrophilic Adduction and Cellular Consequences
Based on its structural similarity to MDA, the core of our proposed mechanism of action for this compound is its function as a potent electrophile. The two aldehyde groups of the propanedial moiety are susceptible to nucleophilic attack from various biological macromolecules.
Primary Molecular Interactions: Covalent Adduct Formation
The primary mechanism is likely the formation of covalent adducts with cellular nucleophiles, most notably the side chains of amino acid residues in proteins and the exocyclic amino groups of DNA bases.
-
Protein Adduction: The ε-amino group of lysine, the imidazole ring of histidine, and the guanidinium group of arginine are all potent nucleophiles that can react with the aldehyde groups of this compound to form Schiff bases and other adducts.[1][7] This can lead to:
-
Enzyme Inactivation: Modification of active site residues can lead to irreversible inhibition of enzyme function.[8]
-
Protein Cross-linking: The bifunctional nature of the dialdehyde can lead to both intra- and intermolecular protein cross-linking, resulting in the formation of protein aggregates.[7]
-
Disruption of Protein-Protein Interactions: Adduction at interaction interfaces can disrupt critical cellular signaling pathways.
-
-
DNA Adduction: The compound can also react with DNA bases, particularly deoxyguanosine and deoxyadenosine, to form mutagenic adducts.[2] This raises potential concerns about genotoxicity that must be carefully evaluated.
Caption: Postulated mechanism of this compound.
Experimental Validation: A Step-by-Step Guide
A multi-faceted experimental approach is required to rigorously test our mechanistic hypothesis. The following protocols provide a framework for elucidating the mechanism of action.
Synthesis and Characterization
As this compound is not commercially available, the first step is its chemical synthesis. A potential synthetic route could be adapted from methods used for similar phenylpropanal derivatives.[5]
Table 1: Physicochemical Properties of a Related Compound
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 2-[4-(Trifluoromethyl)phenyl]propanal | 103108-04-9 | C₁₀H₉F₃O | 202.17 | Density: 1.186 g/cm³; Storage: <-15°C[5] |
Note: The properties of the target dialdehyde will differ from this monoaldehyde analog.
In Vitro Reactivity and Target Engagement
These experiments are designed to confirm the electrophilic nature of the compound and identify its direct molecular targets.
Protocol 1: Nucleophile Reactivity Assay
-
Objective: To quantify the reactivity of this compound with model nucleophiles.
-
Materials: this compound, N-acetyl-cysteine, N-acetyl-lysine, glutathione, UV-Vis spectrophotometer.
-
Procedure:
-
Prepare stock solutions of the compound and each nucleophile in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Mix the compound with each nucleophile at various concentrations.
-
Monitor the reaction kinetics by observing changes in UV-Vis absorbance over time.
-
Calculate the second-order rate constants for the reaction with each nucleophile.
-
Protocol 2: Protein Adduct Identification by Mass Spectrometry
-
Objective: To identify specific proteins that are adducted by the compound in a cellular context.
-
Materials: Cell line of interest (e.g., HeLa, HepG2), this compound, lysis buffer, trypsin, liquid chromatography-mass spectrometry (LC-MS/MS) system.
-
Procedure:
-
Treat cells with the compound or vehicle control for a defined period.
-
Lyse the cells and harvest the total protein.
-
Perform a tryptic digest of the protein lysate.
-
Analyze the resulting peptides by LC-MS/MS.
-
Use bioinformatics software to search for peptide masses corresponding to adduction by this compound on specific amino acid residues.
-
Caption: A generalized experimental workflow for mechanism of action studies.
Cellular Effects and Pathway Analysis
These experiments will characterize the phenotypic consequences of compound treatment and identify the cellular pathways that are modulated.
Protocol 3: Cytotoxicity and Apoptosis Assays
-
Objective: To determine the cytotoxic potential of the compound and whether it induces apoptosis.
-
Materials: Cell line of interest, this compound, MTT or similar cell viability reagent, Annexin V/Propidium Iodide apoptosis detection kit, flow cytometer.
-
Procedure:
-
Treat cells with a range of compound concentrations for 24, 48, and 72 hours.
-
Measure cell viability using the MTT assay to determine the IC₅₀ value.
-
For apoptosis analysis, treat cells with the IC₅₀ concentration of the compound.
-
Stain cells with Annexin V and Propidium Iodide and analyze by flow cytometry to quantify apoptotic and necrotic cell populations.
-
Potential Therapeutic Applications and Future Directions
The unique combination of a reactive dialdehyde and a drug-like trifluoromethoxyphenyl group suggests several potential therapeutic avenues for this compound and its analogs.
-
Anticancer Agents: The ability to form adducts with proteins and DNA is a hallmark of many successful chemotherapeutic agents. The compound's electrophilicity could be harnessed to target rapidly proliferating cancer cells.
-
Anti-inflammatory Agents: Phenylpropionic acid derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[6] The structural similarity of the title compound to this class warrants investigation into its anti-inflammatory properties.
-
Antimicrobial Agents: The reactivity of the aldehyde groups could be exploited to develop novel antimicrobial agents that act by inactivating essential microbial enzymes.
Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this chemical scaffold. Furthermore, a thorough toxicological evaluation, including genotoxicity and off-target effects, is essential before any in vivo studies are considered.
Conclusion
While direct experimental data on this compound is currently lacking, a robust mechanistic hypothesis can be formulated based on the well-established chemistry of its constituent functional groups. We propose that this compound acts as a potent electrophile, forming covalent adducts with cellular macromolecules, thereby inducing a range of biological effects. The experimental workflows outlined in this guide provide a clear path forward for validating this hypothesis and exploring the therapeutic potential of this intriguing molecule. The interplay between the reactive dialdehyde core and the modulating trifluoromethoxyphenyl group makes this a promising scaffold for the development of novel pharmacological agents.
References
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Ayala, A., Muñoz, M. F., & Argüelles, S. (2014). Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal. Oxidative Medicine and Cellular Longevity, 2014, 360438. [Link]
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Pryor, W. A., & Stanley, J. P. (1975). A suggested mechanism for the production of malonaldehyde during the autoxidation of polyunsaturated fatty acids. Nonenzymatic production of prostaglandin endoperoxides during autoxidation. The Journal of Organic Chemistry, 40(24), 3615–3617. [Link]
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Esterbauer, H., Schaur, R. J., & Zollner, H. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine, 11(1), 81–128. [Link]
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Long, L., et al. (2006). Malonaldehyde acts as a mitochondrial toxin: Inhibitory effects on respiratory function and enzyme activities in isolated rat liver mitochondria. Neurotoxicology, 27(5), 793-800. [Link]
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Kalgutkar, A. S., et al. (1996). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Journal of Medicinal Chemistry, 39(8), 1624-1635. [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
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An In-depth Technical Guide to the Theoretical Properties of 2-[4-(trifluoromethoxy)phenyl]propanedial
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Uncharted Territory of a Novel Compound
The relentless pursuit of novel chemical entities with unique properties is the cornerstone of innovation in drug discovery and materials science. This guide delves into the theoretical landscape of a yet-to-be-extensively-characterized molecule: 2-[4-(trifluoromethoxy)phenyl]propanedial . In the absence of direct empirical data, this document serves as a comprehensive theoretical whitepaper, synthesizing information from closely related analogs and established chemical principles to predict its physicochemical properties, potential synthetic pathways, reactivity, and putative biological significance. Our approach is grounded in scientific integrity, providing a robust framework for researchers seeking to explore this promising, yet uncharted, chemical space.
Molecular Architecture and Inferred Physicochemical Properties
The structure of this compound combines a reactive 1,3-dicarbonyl system (propanedial) with a phenyl ring substituted with a trifluoromethoxy group. This unique combination is predicted to bestow a distinct set of properties.
The trifluoromethoxy (-OCF₃) group is a powerful modulator of molecular properties. It is strongly electron-withdrawing, which can significantly influence the reactivity of the aromatic ring and adjacent functional groups.[1][2][3] Furthermore, the high lipophilicity of the -OCF₃ group can enhance a molecule's ability to cross biological membranes, a critical factor in drug design.[4]
The propanedial moiety, a 1,3-dicarbonyl, is known for its unique reactivity, including its propensity to exist in equilibrium with its enol tautomer. This keto-enol tautomerism is a key determinant of its chemical behavior.[5][6][7] The acidity of the methylene proton between the two carbonyl groups is significantly increased due to resonance stabilization of the resulting enolate anion.[5]
A summary of the predicted physicochemical properties, extrapolated from known data of analogous compounds, is presented below.
| Property | Predicted Value / Characteristic | Rationale / Analog Compound |
| Molecular Formula | C₁₀H₇F₃O₃ | Direct calculation |
| Molecular Weight | 232.16 g/mol | Direct calculation |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Based on similar phenylpropanal and dicarbonyl compounds |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, EtOAc, THF, acetone) and sparingly soluble in water. | The trifluoromethoxy group increases lipophilicity. |
| Keto-Enol Tautomerism | Expected to exhibit significant enol content, stabilized by intramolecular hydrogen bonding. | A known characteristic of 1,3-dicarbonyls.[7][8] |
| Acidity (pKa of C2-H) | Estimated to be in the range of 10-13. | The electron-withdrawing -OCF₃ group and the two carbonyls will increase the acidity of the α-proton.[5] |
Proposed Synthetic Strategies
While a definitive, experimentally validated synthesis for this compound has not been reported in the literature, we can propose several plausible synthetic routes based on established organic chemistry transformations. The selection of a particular route would depend on the availability of starting materials and desired scale.
Strategy 1: Formylation of a Precursor Ketone
This approach involves the introduction of the second formyl group onto a precursor ketone.
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solubility of 2-[4-(trifluoromethoxy)phenyl]propanedial in organic solvents
An In-depth Technical Guide to the Solubility of 2-[4-(trifluoromethoxy)phenyl]propanedial in Organic Solvents
This guide provides a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents. It is designed for researchers, scientists, and professionals in drug development who require a deep technical understanding of solubility principles and methodologies. Given the limited publicly available solubility data for this specific compound, this document emphasizes the theoretical considerations and experimental protocols necessary to generate reliable solubility profiles.
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and manufacturability. This guide focuses on this compound, a compound of interest in medicinal chemistry. We will explore its structural attributes that govern its solubility, provide a theoretical framework for predicting its behavior in different organic solvents, and detail a robust experimental protocol for quantitative solubility determination. The methodologies outlined herein are designed to be self-validating, ensuring the generation of accurate and reproducible data.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. To predict the solubility of this compound, we must first analyze its molecular structure.
2.1 Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by three key functional groups:
-
Aromatic Phenyl Ring: This is a nonpolar, hydrophobic moiety.
-
Trifluoromethoxy Group (-OCF₃): This group is highly lipophilic and electron-withdrawing.[1][2] The trifluoromethoxy group significantly increases the lipophilicity of a molecule, more so than a simple methoxy group.[2] It is also metabolically stable.[1] This property generally enhances solubility in nonpolar organic solvents.[1]
-
Propanedial Moiety (-CH(CHO)₂): This group contains two aldehyde functional groups. The oxygen atoms in the aldehyde groups are capable of acting as hydrogen bond acceptors. The presence of these polar groups introduces a degree of polarity to the molecule.
2.2 Predicting Solubility
Based on the structural analysis, we can make the following predictions about the solubility of this compound in various organic solvents:
-
High Solubility in Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and dichloromethane are likely to be effective at dissolving the compound. These solvents can engage in dipole-dipole interactions with the polar propanedial group, while their organic nature will accommodate the nonpolar phenyl and trifluoromethoxy groups.
-
Moderate Solubility in Polar Protic Solvents: Solvents like ethanol and methanol can act as hydrogen bond donors to the aldehyde oxygens. However, the highly lipophilic nature of the trifluoromethoxy group may limit the overall solubility compared to polar aprotic solvents.
-
Low Solubility in Nonpolar Solvents: Nonpolar solvents such as hexane and toluene are unlikely to be effective solvents. While they can interact with the phenyl ring and trifluoromethoxy group via van der Waals forces, they cannot effectively solvate the polar propanedial moiety.
A summary of predicted solubility is presented in Table 1.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Low | Cannot effectively solvate the polar propanedial group. |
| Toluene | Nonpolar (Aromatic) | Low to Moderate | Aromatic ring may have some affinity for the phenyl ring of the solute. |
| Dichloromethane | Polar Aprotic | High | Good balance of polarity and nonpolar character. |
| Acetone | Polar Aprotic | High | Can engage in dipole-dipole interactions with the propanedial group. |
| Ethyl Acetate | Polar Aprotic | High | Similar to acetone, provides a good balance of interactions. |
| Ethanol | Polar Protic | Moderate | Can hydrogen bond with the solute, but lipophilic portion may limit solubility. |
| Methanol | Polar Protic | Moderate | More polar than ethanol, may have slightly lower solubility. |
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is required. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.
3.1 Materials and Equipment
-
This compound (solid, of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
3.2 Experimental Workflow
The following diagram illustrates the experimental workflow for the determination of solubility using the shake-flask method.
Caption: Experimental workflow for solubility determination.
3.3 Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker. A temperature of 25 °C is standard, but other temperatures can be used depending on the study's requirements.
-
Shake the vials for a sufficient time to allow the system to reach equilibrium. This is typically 24 to 48 hours. A preliminary experiment should be conducted to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
To further separate the solid and liquid phases, centrifuge the vials at a moderate speed.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter compatible with the solvent to remove any remaining solid particles.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Develop and validate an HPLC method for the quantification of this compound. This includes establishing linearity, accuracy, and precision.
-
Prepare a series of calibration standards of the compound in the same solvent used for dilution.
-
Analyze the calibration standards and the diluted samples by HPLC.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) of the compound in the original solvent using the following equation:
S (mg/mL) = (Concentration of diluted sample (mg/mL)) × (Dilution factor)
-
Data Interpretation and Reporting
The experimentally determined solubility data should be presented in a clear and concise manner. A table summarizing the solubility in different solvents at a specified temperature is recommended.
Table 2: Experimentally Determined Solubility of this compound at 25 °C (Example Data)
| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | Nonpolar | Insert Data | Insert Data |
| Toluene | Nonpolar (Aromatic) | Insert Data | Insert Data |
| Dichloromethane | Polar Aprotic | Insert Data | Insert Data |
| Acetone | Polar Aprotic | Insert Data | Insert Data |
| Ethyl Acetate | Polar Aprotic | Insert Data | Insert Data |
| Ethanol | Polar Protic | Insert Data | Insert Data |
| Methanol | Polar Protic | Insert Data | Insert Data |
The following diagram illustrates the relationship between the molecular structure of the solute and the properties of the solvent, which collectively determine the solubility.
Sources
Methodological & Application
The Trifluoromethoxy-Substituted Propanedial: A Versatile Synthon for Contemporary Drug Discovery
Introduction: The Strategic Value of the Trifluoromethoxy Moiety in Medicinal Chemistry
In the landscape of modern drug design, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular optimization. Among these, the trifluoromethoxy (-OCF3) group has emerged as a uniquely powerful substituent for enhancing the pharmacological profile of therapeutic candidates.[1][2][3] Unlike the more common trifluoromethyl (-CF3) group, the trifluoromethoxy moiety offers a distinct combination of high lipophilicity and metabolic stability, coupled with a nuanced electronic influence.[1][3] Its greater steric hindrance and the electron-withdrawing nature of the fluorine atoms render it resistant to oxidative metabolism, often leading to an improved pharmacokinetic profile and a longer in vivo half-life for drug candidates.[1] The trifluoromethoxy group's ability to modulate pKa and serve as a lipophilic hydrogen bond acceptor further underscores its utility in fine-tuning drug-receptor interactions. Consequently, building blocks containing the 4-(trifluoromethoxy)phenyl scaffold are of significant interest to researchers in medicinal chemistry and drug development.
This guide provides an in-depth exploration of 2-[4-(trifluoromethoxy)phenyl]propanedial, a versatile, yet not widely commercially available, 1,3-dicarbonyl compound. We will delineate plausible synthetic strategies for its preparation and provide detailed protocols for its application in the synthesis of key heterocyclic structures, which are prevalent in a wide array of therapeutic agents.
Proposed Synthesis of this compound
Given the absence of a standardized commercial source for this compound, a reliable synthetic route is paramount. The following proposed synthesis is based on established methodologies for the preparation of 1,3-dicarbonyl compounds and specifically, substituted malondialdehydes. The strategy hinges on the formylation of a suitable precursor, such as an enol ether or a related derivative.
A plausible and efficient route involves the Vilsmeier-Haack formylation of an enamine derived from 1-[4-(trifluoromethoxy)phenyl]propan-1-one. This method is advantageous as it proceeds under relatively mild conditions and is known to be effective for the synthesis of β-dicarbonyl compounds.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1-[4-(trifluoromethoxy)phenyl]propan-1-one (2)
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM) at 0 °C, add 4-(trifluoromethoxy)benzoyl chloride (1 eq.).
-
After stirring for 15 minutes, add propionyl chloride (1.1 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated HCl.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated NaHCO3 solution, then brine, and dry over anhydrous Na2SO4.
-
Concentrate under reduced pressure and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 1-[4-(trifluoromethoxy)phenyl]propan-1-one (2) .
Step 2: Synthesis of the Enamine Intermediate (3)
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 1-[4-(trifluoromethoxy)phenyl]propan-1-one (2) (1 eq.) in dry toluene.
-
Add pyrrolidine (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TSA).
-
Reflux the mixture for 12-18 hours, or until water evolution ceases.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to yield the crude enamine (3) , which is used in the next step without further purification.
Step 3: Vilsmeier-Haack Formylation and Hydrolysis to this compound (1)
-
In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl3) (1.2 eq.) dropwise to a solution of dry dimethylformamide (DMF) (3 eq.) in dry DCM at 0 °C. Stir for 30 minutes.
-
To this freshly prepared Vilsmeier reagent, add a solution of the crude enamine (3) in dry DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously for 2-4 hours at room temperature to ensure complete hydrolysis of the intermediate iminium salt.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Concentrate under reduced pressure. The resulting crude this compound (1) can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient), though it may be advantageous to use the crude material directly in subsequent reactions due to the potential instability of 1,3-dialdehydes.
Caption: Proposed synthetic workflow for this compound.
Applications in Heterocyclic Synthesis
1,3-Dicarbonyl compounds are exceptionally versatile precursors for the synthesis of a wide range of heterocycles.[4][5] The dual electrophilic nature of this compound makes it an ideal substrate for condensation reactions with binucleophiles to construct five- and six-membered rings, which are privileged structures in medicinal chemistry.
Synthesis of Substituted Pyrazoles
Pyrazoles are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The Knorr pyrazole synthesis and related methods, which involve the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, are among the most reliable strategies for their preparation.[6][7]
General Reaction Scheme:
Caption: Synthesis of pyrazoles from this compound.
-
In a round-bottom flask, dissolve this compound (1 eq.) in ethanol or acetic acid.
-
Add the desired substituted arylhydrazine hydrochloride (1 eq.) and a catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl if starting from the hydrochloride salt, or acetic acid as the solvent).
-
Heat the reaction mixture to reflux for 2-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with saturated NaHCO3 solution and brine, then dry over anhydrous Na2SO4.
-
Concentrate the organic layer and purify the crude product by recrystallization or column chromatography to yield the desired pyrazole.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common choice due to its ability to dissolve both reactants and its appropriate boiling point. Acetic acid can serve as both a solvent and an acid catalyst, driving the condensation and subsequent cyclization.
-
Catalyst: An acid catalyst is typically required to protonate one of the carbonyl groups, activating it for nucleophilic attack by the hydrazine.[7]
-
Workup: The aqueous workup with NaHCO3 is to neutralize the acid catalyst and any unreacted acidic starting materials.
| Reactant 1 (Propanedial) | Reactant 2 (Hydrazine) | Product | Typical Yield (%) |
| This compound | Phenylhydrazine | 1-Phenyl-4-[4-(trifluoromethoxy)phenyl]pyrazole | 75-90% |
| This compound | 4-Methylphenylhydrazine | 1-(4-Methylphenyl)-4-[4-(trifluoromethoxy)phenyl]pyrazole | 70-85% |
| This compound | 4-Fluorophenylhydrazine | 1-(4-Fluorophenyl)-4-[4-(trifluoromethoxy)phenyl]pyrazole | 80-95% |
| Note: Yields are predictive and based on analogous reactions. |
Synthesis of Substituted Pyrimidines
Pyrimidines are another class of heterocycles of immense biological importance. The Pinner synthesis provides a classic and effective method for their construction from 1,3-dicarbonyls and amidines.[8][9]
General Reaction Scheme:
Caption: Synthesis of pyrimidines from this compound.
-
To a solution of sodium ethoxide (2.2 eq.) in absolute ethanol, add guanidine hydrochloride (1.1 eq.) and stir for 30 minutes at room temperature.
-
To this mixture, add a solution of this compound (1 eq.) in absolute ethanol dropwise.
-
Heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Concentrate and purify the crude product by column chromatography or recrystallization to afford the target pyrimidine.
Causality Behind Experimental Choices:
-
Base: A strong base like sodium ethoxide is required to deprotonate the guanidine hydrochloride to the free amidine, which is the active nucleophile. The base also facilitates the condensation and cyclization steps.
-
Guanidine: Guanidine is a common binucleophile for the synthesis of 2-aminopyrimidines, a motif frequently found in bioactive molecules.
-
Neutralization: Careful neutralization is important to protonate the product, aiding in its extraction, while avoiding harsh acidic conditions that could lead to decomposition.
| Reactant 1 (Propanedial) | Reactant 2 (Amidine) | Product | Typical Yield (%) |
| This compound | Guanidine | 2-Amino-5-[4-(trifluoromethoxy)phenyl]pyrimidine | 60-80% |
| This compound | Urea | 5-[4-(trifluoromethoxy)phenyl]pyrimidin-2(1H)-one | 55-75% |
| This compound | Thiourea | 5-[4-(trifluoromethoxy)phenyl]pyrimidine-2(1H)-thione | 65-85% |
| Note: Yields are predictive and based on analogous reactions. |
Conclusion
While this compound may not be a readily available starting material, its synthesis is achievable through established organic methodologies. Its value as a synthetic intermediate is underscored by the strategic importance of the trifluoromethoxy-phenyl motif in modern drug discovery. The protocols detailed herein for the synthesis of pyrazoles and pyrimidines serve as robust starting points for researchers aiming to incorporate this valuable pharmacophore into novel molecular scaffolds. The inherent reactivity of the 1,3-dicarbonyl system opens the door to a wide array of other transformations, including Knoevenagel condensations and the synthesis of other heterocyclic systems, making this a truly versatile building block for the discerning medicinal chemist.
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Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers. Available at: [Link]
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Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. RSC Publishing. Available at: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
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A novel synthesis of malondialdehyde adducts of deoxyguanosine, deoxyadenosine, and deoxycytidine. PubMed. Available at: [Link]
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Examples of fused pyrimidines made from 1,3‐dicarbonyl derivatives. ResearchGate. Available at: [Link]
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Pyrimidines can be made from 1,3-dicarbonyl compounds and amidines. uobabylon.edu.iq. Available at: [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]
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Synthesis of malondialdehyde-1-2H and malondialdehyde-1,3-2H2. INIS-IAEA. Available at: [Link]
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Preparations of aldehydes and Ketones from 1,3-dithiane. YouTube. Available at: [Link]
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Comparison of the mutagenicities of malondialdehyde and the side products formed during its chemical synthesis. PubMed. Available at: [Link]
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Knoevenagel reaction of benzaldehyde with propanedinitrile a. ResearchGate. Available at: [Link]
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Synthesis of 1,3-diketones using .alpha.-diazo ketones and aldehydes in the presence of tin(II) chloride. ACS Publications. Available at: [Link]
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Silyl enol ether. Wikipedia. Available at: [Link]
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Knoevenagel condensation. Wikipedia. Available at: [Link]
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Improved aldehyde synthesis from 1,3-dithianes. ACS Publications. Available at: [Link]
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Enol ether. Wikipedia. Available at: [Link]
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Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]
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α-Hydroxylation of Enolates and Silyl Enol Ethers. Organic Reactions. Available at: [Link]
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Formation and Addition Reactions of Enol Ethers. Semantic Scholar. Available at: [Link]
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Application Notes and Protocols for the Derivatization of 2-[4-(trifluoromethoxy)phenyl]propanedial in Bioassays
Introduction: The Analytical Challenge and the Necessity for Derivatization
2-[4-(trifluoromethoxy)phenyl]propanedial, a substituted malondialdehyde analog, presents a unique analyte for bioassays. Its dialdehyde functionality makes it a potential biomarker for oxidative stress, analogous to the well-studied malondialdehyde (MDA). However, the intrinsic properties of small aldehydes—such as their volatility, low ionization efficiency in mass spectrometry, and often weak chromophores for UV-Vis detection—pose significant analytical challenges.[1] To overcome these limitations and enable sensitive and robust quantification in complex biological matrices, chemical derivatization is an indispensable strategy.[1][2][3]
This guide provides detailed protocols and the underlying scientific rationale for the derivatization of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies described are designed to enhance detectability in common bioanalytical platforms, including HPLC with fluorescence detection (HPLC-FLD) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Core Principle: Enhancing Detection through Chemical Tagging
Derivatization chemically modifies the analyte to introduce properties more suitable for analysis.[2] For this compound, the primary objectives of derivatization are:
-
Introduction of a Fluorophore: Attaching a molecule that fluoresces strongly, enabling highly sensitive detection by HPLC-FLD.[2][4]
-
Enhancement of Ionization Efficiency: Incorporating a group with a permanent charge or a readily ionizable functional group to improve signal intensity in mass spectrometry.[1]
-
Improved Chromatographic Behavior: Increasing the hydrophobicity or polarity of the analyte to achieve better separation from matrix components.[1][3]
-
Increased Stability: Converting the reactive aldehyde groups into a more stable chemical form.[1]
Protocol 1: Fluorescent Labeling using Thiobarbituric Acid (TBA) for HPLC-FLD Analysis
This protocol adapts the classic TBA assay, widely used for the detection of malondialdehyde, to this compound.[5] The reaction involves the condensation of the dialdehyde with two molecules of TBA under acidic conditions to form a highly fluorescent product.[5]
Scientific Rationale
The reaction between a 1,3-dicarbonyl compound and TBA is a well-established method for creating a stable, fluorescent chromophore.[5] The resulting adduct exhibits a strong absorbance and emission at specific wavelengths, allowing for selective detection with minimal interference from the biological matrix.[5] The trifluoromethoxy-phenyl moiety is expected to remain intact and may subtly influence the spectral properties of the final product.
Experimental Workflow
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Application Notes and Protocols for 2-[4-(trifluoromethoxy)phenyl]propanedial in Medicinal Chemistry
Abstract
This document provides a comprehensive technical guide on the potential applications of 2-[4-(trifluoromethoxy)phenyl]propanedial in medicinal chemistry. While this specific molecule is not extensively documented in current literature, this guide extrapolates its potential based on the well-established roles of its constituent moieties: the 4-(trifluoromethoxy)phenyl group and the propanedial (malondialdehyde) core. We present hypothesized synthetic routes, potential therapeutic applications, and detailed, plausible experimental protocols to encourage and guide further research into this and similar novel chemical entities. This guide is intended for researchers, scientists, and drug development professionals interested in the design and synthesis of novel fluorinated compounds for therapeutic use.
Introduction: The Promise of a Novel Fluorinated Building Block
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and optimized pharmacokinetic profiles.[1][2] The trifluoromethoxy (-OCF3) group, in particular, is of significant interest due to its unique electronic properties and high lipophilicity, which can profoundly influence a molecule's biological activity.[3][4] Concurrently, the malondialdehyde scaffold represents a versatile C3 building block, ripe for elaboration into a variety of heterocyclic systems that are prevalent in numerous approved drugs.
This compound emerges as a promising, albeit underexplored, chemical entity at the intersection of these two valuable pharmacophores. Its structure suggests a high potential for use as a versatile intermediate in the synthesis of novel therapeutic agents. This guide will lay the groundwork for its investigation by proposing synthetic pathways and outlining its potential in drug discovery.
Physicochemical and Pharmacokinetic Considerations
The introduction of the 4-(trifluoromethoxy)phenyl moiety is anticipated to bestow several advantageous properties upon the propanedial core and its subsequent derivatives.
| Property | Influence of 4-(trifluoromethoxy)phenyl Group | Rationale |
| Metabolic Stability | Increased | The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethoxy group resistant to metabolic degradation by cytochrome P450 enzymes.[2][3] |
| Lipophilicity (LogP) | Increased | The trifluoromethoxy group is one of the most lipophilic substituents, which can enhance membrane permeability and oral bioavailability.[2][3] |
| Target Binding | Potential for Enhanced Interactions | The strong electron-withdrawing nature of the trifluoromethoxy group can modulate the acidity of nearby protons and influence hydrogen bonding and electrostatic interactions with biological targets.[2] |
| Bioavailability | Potentially Improved | By increasing lipophilicity and metabolic stability, the overall bioavailability of drug candidates derived from this scaffold may be enhanced. |
Proposed Synthetic Pathways
The synthesis of this compound is not explicitly described in the reviewed literature. However, based on established organic chemistry principles, several plausible synthetic routes can be proposed.
Vilsmeier-Haack Formylation Approach
A viable strategy involves the Vilsmeier-Haack formylation of a suitable precursor, such as an enamine or enol ether derived from 4-(trifluoromethoxy)phenylacetic acid.
Figure 1: Proposed Vilsmeier-Haack synthesis of the target compound.
Protocol 1: Proposed Synthesis via Vilsmeier-Haack Formylation
Materials:
-
4-(trifluoromethoxy)phenylacetic acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Morpholine
-
Toluene
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
Sodium acetate
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Esterification: Reflux a solution of 4-(trifluoromethoxy)phenylacetic acid in absolute ethanol with a catalytic amount of concentrated sulfuric acid for 4-6 hours. Monitor the reaction by TLC. After completion, neutralize with saturated sodium bicarbonate solution and extract the ester with DCM. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Enamine Formation: Dissolve the resulting ethyl 2-(4-(trifluoromethoxy)phenyl)acetate in toluene. Add morpholine and a catalytic amount of p-toluenesulfonic acid. Reflux with a Dean-Stark trap to remove water. Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude enamine.
-
Vilsmeier-Haack Reagent Preparation: In a separate flask under an inert atmosphere, cool DMF to 0°C and slowly add POCl3 with stirring. Allow the mixture to warm to room temperature to form the Vilsmeier reagent.
-
Formylation: Dissolve the crude enamine in DMF and cool to 0°C. Slowly add the prepared Vilsmeier reagent. Stir at room temperature for 12-18 hours.
-
Hydrolysis: Pour the reaction mixture into a stirred solution of sodium acetate in water. Heat the mixture at 60°C for 1 hour to hydrolyze the iminium salt intermediate.
-
Purification: Cool the mixture and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield this compound.
Potential Applications in Medicinal Chemistry
The unique structure of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds with potential therapeutic applications. The reactive dicarbonyl moiety can readily undergo condensation reactions with a range of binucleophiles.
Figure 2: Potential applications in heterocyclic synthesis and therapeutic areas.
Synthesis of Substituted Pyrazoles
Pyrazoles are a well-known class of heterocyclic compounds with a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Protocol 2: Proposed Synthesis of a 4-(trifluoromethoxy)phenyl-substituted Pyrazole
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol
-
Acetic acid (glacial)
Procedure:
-
Dissolve this compound in ethanol.
-
Add an equimolar amount of hydrazine hydrate.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified pyrazole derivative.
Synthesis of Substituted Pyrimidines
The pyrimidine scaffold is a core component of nucleobases and is found in numerous anticancer and antiviral drugs.
Protocol 3: Proposed Synthesis of a 4-(trifluoromethoxy)phenyl-substituted Pyrimidine
Materials:
-
This compound
-
Urea (or thiourea for a thiopyrimidine)
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add urea and this compound to the solution.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield the desired pyrimidine.
Conclusion and Future Directions
This compound represents a promising yet uncharacterized building block in medicinal chemistry. The protocols and applications detailed in this guide are based on established chemical principles and the known properties of its constituent functional groups. It is our hope that this document will serve as a valuable resource for researchers, stimulating further investigation into the synthesis and utility of this and other novel fluorinated compounds. Future work should focus on the validation of the proposed synthetic routes, characterization of the target compound, and the exploration of the biological activities of its derivatives.
References
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(2025). Synthesis and biological activity of 4-[5(4-substituted phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. ResearchGate. [Link]
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(n.d.). Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. Figshare. [Link]
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(2025). The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives. PubMed. [Link]
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Application Notes & Protocols: 2-[4-(Trifluoromethoxy)phenyl]propanedial as a Premier Building Block for Heterocyclic Scaffolds
Introduction: The Strategic Value of the Trifluoromethoxy Moiety in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design.[1] Among these, the trifluoromethoxy (-OCF3) group has emerged as a particularly valuable substituent due to its unique combination of physicochemical properties that can profoundly enhance a molecule's therapeutic potential.[2][3]
The -OCF3 group is a powerful modulator of:
-
Lipophilicity: It significantly increases a molecule's lipophilicity, which is critical for traversing biological membranes and improving absorption, distribution, metabolism, and excretion (ADME) profiles.[4][5][6]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethoxy group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.[1][4]
-
Binding Affinity: As a strong electron-withdrawing group, the -OCF3 moiety can alter the electronic landscape of a molecule, potentially enhancing interactions with biological targets through favorable dipole-dipole or other non-covalent interactions.[1][6]
This guide focuses on 2-[4-(trifluoromethoxy)phenyl]propanedial , a versatile 1,3-dicarbonyl building block. Its structure combines the advantageous trifluoromethoxy-phenyl motif with a highly reactive 1,3-dialdehyde functionality, making it an ideal precursor for the synthesis of a diverse array of heterocycles. The inherent reactivity of the propanedial unit provides a robust platform for constructing five- and seven-membered heterocyclic rings, which are prevalent scaffolds in numerous clinically successful drugs.
Synthesis of the Building Block: A Proposed Route
While not commercially available in all catalogs, this compound can be synthesized via established organic chemistry reactions. A plausible and efficient method is the Vilsmeier-Haack formylation of an appropriate precursor. This reaction introduces a formyl group (-CHO) onto electron-rich substrates using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[7][8][9]
A potential precursor is 2-[4-(trifluoromethoxy)phenyl]acetic acid or its ester derivative. The methylene group adjacent to the carbonyl and the activated aromatic ring is susceptible to diformylation under Vilsmeier-Haack conditions.
Workflow for Building Block Synthesis
Caption: Proposed Vilsmeier-Haack synthesis workflow.
Protocol 2.1: Synthesis of this compound
Causality: This protocol leverages the Vilsmeier-Haack reaction, an effective method for formylating activated compounds. The phosphorus oxychloride activates DMF to form the electrophilic Vilsmeier reagent (a chloroiminium ion), which then attacks the electron-rich precursor. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired dialdehyde.
-
Reagent Formation: In a three-necked flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (3.0 eq.) to 0°C. Add phosphorus oxychloride (3.0 eq.) dropwise while maintaining the temperature below 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Dissolve the starting material, ethyl 2-[4-(trifluoromethoxy)phenyl]acetate (1.0 eq.), in a minimal amount of DMF or a chlorinated solvent (e.g., dichloromethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C. Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Hydrolysis: Cool the reaction mixture to 0°C and carefully quench by pouring it onto crushed ice. Add a saturated aqueous solution of sodium acetate or sodium bicarbonate to neutralize the acid and stir vigorously. The hydrolysis step converts the intermediate iminium salt to the aldehyde functional groups.
-
Workup and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target compound.
Application in Heterocycle Synthesis: Core Protocols
The 1,3-dicarbonyl nature of this compound makes it an exemplary substrate for condensation reactions with various binucleophiles to form a range of medicinally relevant heterocycles. The electron-withdrawing effect of the 4-trifluoromethoxy-phenyl group enhances the electrophilicity of the aldehyde carbons, promoting facile reaction.
Synthesis of 4-[4-(Trifluoromethoxy)phenyl]pyrazoles
Pyrazoles are a privileged scaffold in medicinal chemistry, found in drugs such as the anti-inflammatory Celecoxib. The most common synthesis is the Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[10]
Protocol 3.1.1: General Procedure for Pyrazole Synthesis
Causality: This reaction proceeds via a condensation-cyclization mechanism. An acid catalyst protonates a carbonyl oxygen, activating it for nucleophilic attack by the hydrazine. A sequence of additions and dehydrations leads to the formation of the stable aromatic pyrazole ring.
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid), add the desired hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 1.0-1.1 eq.).
-
Catalysis: Add a catalytic amount of a protic acid, such as glacial acetic acid or a few drops of concentrated HCl.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under vacuum and add cold water to induce precipitation.
-
Purification: The crude pyrazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Caption: Key steps in the Knorr pyrazole synthesis.
Synthesis of 4-[4-(Trifluoromethoxy)phenyl]isoxazoles
Isoxazoles are another key heterocyclic motif, present in various antibiotics (e.g., oxacillin) and other therapeutic agents. They are readily synthesized by the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[11][12]
Protocol 3.2.1: General Procedure for Isoxazole Synthesis
Causality: Similar to pyrazole synthesis, this reaction is a condensation-cyclization. Hydroxylamine acts as the N-O binucleophile. The reaction often proceeds under neutral or slightly basic conditions, as hydroxylamine is a sufficiently potent nucleophile.
-
Reaction Setup: Dissolve this compound (1.0 eq.) and hydroxylamine hydrochloride (1.1 eq.) in ethanol or a similar protic solvent.
-
Base Addition: Add a base, such as sodium acetate or pyridine (1.2 eq.), to neutralize the HCl salt of hydroxylamine and facilitate the reaction.
-
Reaction Conditions: Stir the mixture at room temperature or heat gently to reflux (40-80°C) for 3-8 hours, monitoring by TLC.
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. Add water to the residue to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain the pure isoxazole derivative.
Synthesis of 5-[4-(Trifluoromethoxy)phenyl]pyrimidines
The pyrimidine core is fundamental to life as a component of nucleic acids and is a scaffold in numerous drugs, including the anticancer agent 5-fluorouracil. Synthesis typically involves the condensation of a 1,3-dicarbonyl with an N-C-N fragment like urea, thiourea, or amidines.
Protocol 3.3.1: General Procedure for Pyrimidine Synthesis
Causality: This reaction requires a strong base, such as sodium ethoxide, to deprotonate the N-C-N nucleophile (e.g., urea), increasing its nucleophilicity. The resulting anion then undergoes a double condensation with the two aldehyde groups of the propanedial, followed by dehydration to form the aromatic pyrimidine ring.
-
Base Preparation: In a flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (2.2 eq.) to cooled ethanol.
-
Reaction Setup: To the sodium ethoxide solution, add the N-C-N reagent (e.g., urea or guanidine hydrochloride, 1.1 eq.) and stir until dissolved.
-
Substrate Addition: Add a solution of this compound (1.0 eq.) in ethanol dropwise to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux for 6-12 hours. Monitor for the disappearance of the starting material by TLC.
-
Workup and Isolation: Cool the reaction mixture and neutralize it by carefully adding glacial acetic acid or dilute HCl. Reduce the solvent volume and pour the mixture into ice water.
-
Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. Recrystallize from a suitable solvent to obtain the purified pyrimidine.
Synthesis of 4-[4-(Trifluoromethoxy)phenyl]-3H-1,5-benzodiazepines
The 1,5-benzodiazepine scaffold is a seven-membered ring system known for its wide range of CNS activities. These compounds are typically synthesized by the acid-catalyzed condensation of a 1,3-dicarbonyl compound with o-phenylenediamine.[13][14][15][16]
Protocol 3.4.1: General Procedure for 1,5-Benzodiazepine Synthesis
Causality: The reaction is catalyzed by acid, which activates the carbonyl groups for attack by the two amino groups of o-phenylenediamine. A double condensation reaction occurs, forming two imine bonds, which results in the formation of the seven-membered diazepine ring.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and o-phenylenediamine (1.0 eq.) in a solvent such as ethanol or methanol.
-
Catalysis: Add a catalytic amount of glacial acetic acid or p-toluenesulfonic acid.[10]
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux (50-80°C). The reaction is often rapid and can be complete in 1-4 hours. Monitor progress via TLC.
-
Isolation: Upon completion, cool the reaction to room temperature. The product often crystallizes directly from the reaction medium. If not, concentrate the solvent and add a non-polar solvent like hexane to induce precipitation.
-
Purification: Collect the product by filtration, wash with cold ethanol, and dry under vacuum. The crude product is often of high purity, but can be further purified by recrystallization if necessary.
Summary of Synthetic Protocols
The versatility of this compound is summarized below, highlighting the straightforward access it provides to diverse and valuable heterocyclic systems.
| Heterocycle Class | Binucleophile Reagent | Catalyst/Conditions | Key Features of Protocol |
| Pyrazoles | Hydrazine Derivatives | Acidic (e.g., Acetic Acid) | Classic Knorr synthesis; reflux in alcohol. |
| Isoxazoles | Hydroxylamine HCl | Basic (e.g., NaOAc, Pyridine) | Mild conditions, often at room temperature or with gentle heating. |
| Pyrimidines | Urea, Thiourea, Amidines | Basic (e.g., NaOEt) | Requires strong base to activate the nucleophile; reflux in alcohol. |
| 1,5-Benzodiazepines | o-Phenylenediamine | Acidic (e.g., Acetic Acid) | Rapid, high-yielding condensation at room temp or with gentle heat. |
Conclusion and Future Perspectives
This compound stands out as a high-value, versatile building block for synthetic and medicinal chemistry. Its trifluoromethoxy-phenyl moiety offers a proven strategy for enhancing the drug-like properties of lead compounds, while the 1,3-dialdehyde functionality provides a reliable handle for constructing a wide range of heterocyclic scaffolds. The protocols outlined in this guide demonstrate simple, efficient, and robust methods for accessing pyrazoles, isoxazoles, pyrimidines, and benzodiazepines. These straightforward transformations, coupled with the inherent value of the resulting fluorinated heterocycles, position this building block as a critical tool for researchers in drug discovery and development, enabling the rapid generation of novel chemical entities for biological screening.
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NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Trifluoromethoxy Group in Chemical Synthesis. [Link]
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ResearchGate. (2019). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. [Link]
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National Center for Biotechnology Information. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central. [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
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Application Notes & Protocols for the Analytical Determination of 2-[4-(trifluoromethoxy)phenyl]propanedial
Abstract
This technical guide provides a comprehensive framework for the development and validation of analytical methods for the detection and quantification of 2-[4-(trifluoromethoxy)phenyl]propanedial. As a novel compound with limited public data, this document establishes a foundational strategy based on first principles and proven methodologies for analogous structures, specifically reactive dialdehydes and trifluoromethyl-substituted aromatics. We present detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), focusing on a derivatization-first approach to ensure analyte stability and enhance sensitivity. This guide is intended for researchers, analytical chemists, and drug development professionals requiring robust methods for quality control, impurity profiling, or pharmacokinetic analysis.
Introduction: The Analytical Challenge
This compound is a bifunctional molecule featuring a reactive propanedial moiety and an electron-withdrawing trifluoromethoxy-substituted phenyl group. While its closest characterized analog is 2-[4-(trifluoromethyl)phenyl]propanal, the presence of a second aldehyde group significantly increases its reactivity and susceptibility to enolization and polymerization[1][2]. Such reactivity poses a considerable challenge for direct analytical measurement, necessitating a strategy that stabilizes the analyte prior to analysis.
The trifluoromethoxy (-OCF₃) group imparts unique properties, including high metabolic stability and lipophilicity, making compounds containing this moiety of great interest in pharmaceutical and agrochemical development[3][4]. Consequently, the ability to accurately quantify this dialdehyde is critical for process optimization, purity assessment of synthetic intermediates, and metabolic studies.
This guide moves beyond a simple listing of steps to explain the critical reasoning behind method selection and parameter optimization, empowering the scientist to adapt and validate these protocols for their specific matrix and instrumentation.
Strategic Overview: Method Selection Rationale
Given the compound's inherent instability, chemical derivatization is the cornerstone of our analytical strategy. This approach converts the highly reactive dialdehyde into a stable, easily detectable derivative, mitigating risks of analyte degradation and improving chromatographic performance[5][6]. The primary derivatizing agent of choice is 2,4-dinitrophenylhydrazine (DNPH), which reacts with carbonyl groups to form stable, brightly colored hydrazones that possess a strong chromophore, ideal for UV detection around 360 nm[7][8][9].
The following diagram outlines the strategic workflow for developing a validated analytical method.
Comparison of Recommended Analytical Methodologies
The choice between HPLC-UV and LC-MS/MS depends on the specific analytical requirements, such as sensitivity, selectivity, and the complexity of the sample matrix.
| Method | Principle | Advantages | Disadvantages | Best For |
| HPLC-UV/DAD | Separation by reversed-phase chromatography, detection of the DNPH-derivative chromophore. | Robust, cost-effective, widely available[8]. Good for purity analysis and quantification at moderate concentrations. | Lower sensitivity and selectivity compared to MS. Potential for co-eluting interferences in complex matrices[8]. | Routine quality control, purity assessment of drug substance or intermediates (>0.1%). |
| LC-MS/MS | Separation by HPLC coupled with mass analysis of the parent ion and its fragments. | "Gold standard" for trace analysis[10]. Offers exceptional sensitivity and specificity, confirming identity via mass-to-charge ratio[5][11]. | Higher instrument cost and complexity. Susceptible to matrix effects (ion suppression/enhancement)[5]. | Impurity profiling, bioanalysis (plasma, urine), quantification of genotoxic impurities at ppm levels[12][13][14][15]. |
| GC-MS | Separation of volatile compounds in the gas phase. | Excellent for separating volatile impurities and isomers[16]. | Not suitable for direct analysis of this compound due to low volatility and thermal instability[11]. Requires derivatization to a thermally stable form. | Analysis of volatile process-related impurities or starting materials. |
Protocol 1: HPLC-UV Analysis via DNPH Derivatization
This protocol details a robust method for quantifying this compound in samples such as reaction mixtures or bulk drug substances. The method relies on pre-column derivatization with DNPH followed by reversed-phase HPLC separation.
Causality Behind Experimental Choices
-
Derivatization: The dialdehyde is expected to react with two equivalents of DNPH. This reaction stabilizes the analyte and shifts the detection wavelength to ~360 nm, away from many common interferences in the low UV range[9].
-
Reversed-Phase C18 Column: A C18 column is the workhorse of reversed-phase chromatography and is ideal for separating the relatively non-polar DNPH derivatives from polar impurities[7][17].
-
Mobile Phase: An acetonitrile/water gradient is used. Acetonitrile is a common organic modifier providing good peak shape for aromatic compounds. A small amount of acid (e.g., formic or phosphoric acid) is often added to sharpen peaks by ensuring consistent ionization of any residual silanols on the column packing[18].
-
Solid Phase Extraction (SPE): An SPE cleanup step is critical to remove unreacted DNPH, which can otherwise interfere with the chromatogram and saturate the detector[9].
Experimental Workflow: Sample Preparation
The following diagram illustrates the detailed sample preparation workflow.
Step-by-Step Methodology
1. Materials and Reagents:
-
HPLC system with UV/Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Reference standard of this compound (if available) or a well-characterized related compound for system suitability.
-
HPLC-grade acetonitrile (ACN) and water
-
2,4-Dinitrophenylhydrazine (DNPH), reagent grade
-
Sulfuric or Perchloric Acid, concentrated
-
C18 SPE cartridges (e.g., 500 mg, 3 mL)
2. Solution Preparation:
-
DNPH Reagent: Prepare a saturated solution of DNPH in ACN. For a stock solution, dissolve 1 g of DNPH in 1 L of ACN. Just before use, prepare an acidified working solution by adding 1 mL of concentrated H₂SO₄ to 100 mL of the DNPH stock solution. Caution: Handle acid and DNPH with appropriate personal protective equipment.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with ACN. This creates a 100 µg/mL stock solution. Prepare working standards by serial dilution.
-
Sample Solution: Prepare a sample solution in ACN at a target concentration of ~100 µg/mL.
3. Derivatization and Cleanup Protocol:
-
To 1 mL of each standard and sample solution in a glass vial, add 1 mL of the acidified DNPH working solution.
-
Vortex thoroughly and incubate in a water bath at 40°C for 60 minutes. Allow to cool to room temperature.
-
Condition a C18 SPE cartridge by passing 5 mL of ACN followed by 5 mL of water.
-
Load the entire 2 mL reaction mixture onto the SPE cartridge.
-
Wash the cartridge with 5 mL of a 30:70 ACN:water mixture to remove excess DNPH.
-
Elute the derivative with 5 mL of pure ACN into a collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of mobile phase for injection.
4. Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 0-20 min: 50% to 90% B; 20-25 min: 90% B; 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | 360 nm (UV or DAD) |
5. Data Analysis and Validation:
-
Construct a calibration curve by plotting the peak area of the derivative against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Validate the method according to ICH guidelines, assessing linearity, range, accuracy, precision, LOD, and LOQ.
Protocol 2: LC-MS/MS for High-Sensitivity Analysis
For trace-level quantification, such as in biological matrices, LC-MS/MS is the method of choice[5][11]. The sample preparation remains similar to the HPLC-UV method, but the detection provides significantly higher sensitivity and structural confirmation.
Causality Behind Experimental Choices
-
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for the DNPH derivatives, which are polar enough to ionize well. Negative ion mode is often preferred for DNPH derivatives as they readily deprotonate.
-
Multiple Reaction Monitoring (MRM): MRM provides exceptional specificity. A specific precursor ion (the molecular ion of the derivative) is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. This filters out chemical noise and provides unambiguous identification.
-
Stable Isotope Labeled Internal Standard: For the most accurate quantification in complex matrices, a stable isotope-labeled version of the analyte is the ideal internal standard. If unavailable, an analog with similar chemical properties and retention time can be used to correct for matrix effects and variations in sample processing[5].
Step-by-Step Methodology
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., triple quadrupole) with an ESI source.
-
All reagents and materials from Protocol 1.
-
Stable isotope-labeled internal standard (if available).
2. Sample Preparation:
-
Follow the derivatization and SPE cleanup protocol outlined in section 3.3.
-
If using an internal standard, spike it into all samples and standards before the derivatization step.
3. LC-MS/MS Conditions:
| Parameter | Value |
| LC Column | C18, 2.1 x 100 mm, 2.6 µm (or similar UHPLC column) |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN |
| Gradient | Optimized for separation (e.g., 5-minute fast gradient) |
| Flow Rate | 0.4 mL/min |
| Ion Source | Electrospray Ionization (ESI), Negative Mode |
| Ion Source Temp. | 500 °C |
| Capillary Voltage | -3.5 kV |
| MRM Transitions | To be determined by infusing the derivatized standard. |
| Precursor Ion (Q1) | [M-H]⁻ of the bis-DNPH derivative |
| Product Ion (Q3) | A characteristic fragment ion (e.g., loss of NO₂) |
4. Data Analysis and Validation:
-
Optimize MRM transitions (precursor/product ions, collision energy) by direct infusion of the derivatized standard.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.
-
Assess method performance for sensitivity (LOD/LOQ), linearity, accuracy, and precision, paying special attention to matrix effects by comparing slopes of calibration curves in solvent versus extracted matrix.
Illustrative Performance Data
The following table provides expected performance characteristics for the described methods. These values are illustrative and must be experimentally determined during method validation.
| Parameter | HPLC-UV | LC-MS/MS |
| Linear Range | 0.1 - 100 µg/mL | 0.05 - 100 ng/mL |
| LOD (Limit of Detection) | ~30 ng/mL | ~0.02 ng/mL |
| LOQ (Limit of Quantification) | ~100 ng/mL | ~0.05 ng/mL |
| Precision (%RSD) | < 2% | < 10% |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% |
Conclusion
The analytical methods detailed in this guide provide a robust and scientifically-grounded strategy for the reliable detection and quantification of the novel compound this compound. By employing a derivatization-first approach with DNPH, the inherent instability of the dialdehyde is overcome, enabling accurate analysis by both HPLC-UV for routine applications and LC-MS/MS for high-sensitivity trace-level determination. The provided protocols serve as a comprehensive starting point for method development and validation, empowering researchers to generate high-quality, reproducible data essential for advancing their scientific objectives.
References
- National Institutes of Health (NIH). (n.d.). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue.
- ResearchGate. (n.d.). LC-MS-based Methods for Characterizing Aldehydes.
- Al-Musalhi, M., Al-Ismaili, F., Al-Abri, M., Al-Lawati, H., Al-Abri, A., Al-Hadhrami, A., Al-Kharusi, A., & Al-Sibani, S. (2023). Analysis of reactive aldehydes in urine and plasma of type-2 diabetes mellitus patients through liquid chromatography-mass spectrometry. PubMed Central.
- Frontiers. (2023). Analysis of reactive aldehydes in urine and plasma of type-2 diabetes mellitus patients through liquid chromatography-mass spectrometry.
- Al-Musalhi, M., Al-Ismaili, F., Al-Abri, M., Al-Lawati, H., Al-Abri, A., Al-Hadhrami, A., Al-Kharusi, A., & Al-Sibani, S. (2023). Analysis of reactive aldehydes in urine and plasma of type-2 diabetes mellitus patients through liquid chromatography-mass spectrometry. PubMed.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of 3-(Trifluoromethyl)phenol.
- Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- Wikipedia. (n.d.). Gas chromatography–mass spectrometry.
- El-Sheekh, M. M., El-Kassas, H. Y., & Abu-El-Souod, S. M. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
- Huynh, H. T., Røberg, K., Kristoffersen, V., Sjöblom, J., & Øye, G. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ.
- BenchChem. (2025). Application Notes and Protocols for Purity Analysis of 3-(2-(Trifluoromethyl)phenyl)propanal by HPLC and GC.
- BenchChem. (2025). Application Notes and Protocols for HPLC Analysis of 3-(Trifluoromethyl)phenol and Its Derivatives.
- MDPI. (2021). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program.
- Thermo Fisher Scientific. (n.d.). Analysis of aromatics in gasoline by ASTM D5769 using gas chromatography–single quadrupole mass spectrometry.
- Creative Proteomics. (n.d.). Analysis of Aromatic Solvents by Gas Chromatography-Mass Spectrometry (GC-MS).
- JASCO Inc. (2024). Analysis of Aldehydes using Post-Column Derivatization by High Performance Liquid Chromatography.
- BenchChem. (2025). Navigating the Landscape of 2-[4-(trifluoromethyl)phenyl]propanedial: A Technical Guide for Researchers.
- BenchChem. (2025). Application Notes and Protocols for the Quantification of Aldehydes in Environmental Samples Using Chlorodimedone.
- Prasad, K., & Rao, M. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Trade Science Inc.
- Cmoch, P., Stępień, K., Sporzyński, A., & Szłyk, E. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. National Institutes of Health (NIH).
- Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
- Biosynth. (2026). 2-[4-(Trifluoromethyl)phenyl]propanal | 103108-04-9.
- BenchChem. (2025). Comparative Reactivity Analysis of 2-[4-(trifluoromethyl)phenyl]propanedial and Other Dialdehydes.
- ResearchGate. (2025). Enhancing the detection sensitivity of trace analysis of pharmaceutical genotoxic impurities by chemical derivatization and coordination ion spray-mass spectrometry.
- Reiff, E. A. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
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Application Notes & Protocols for High-Throughput Screening of 2-[4-(Trifluoromethoxy)phenyl]propanedial and Analogs as Kynurenine-3-Monooxygenase Inhibitors
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of 2-[4-(trifluoromethoxy)phenyl]propanedial and its analogs as potential inhibitors of Kynurenine-3-Monooxygenase (KMO). KMO is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a validated therapeutic target for neurodegenerative disorders such as Huntington's and Alzheimer's diseases.[1][2] Inhibition of KMO can shift the metabolic pathway towards the production of the neuroprotective kynurenic acid, making it a promising strategy for therapeutic intervention.[3] These application notes detail the scientific rationale, a robust fluorescence-based HTS assay protocol, and data analysis guidelines for identifying novel KMO inhibitors.
Scientific Rationale and Therapeutic Context
The kynurenine pathway is the primary route for tryptophan catabolism in humans, leading to the production of various bioactive molecules.[2] An imbalance in this pathway has been implicated in the pathophysiology of several neurodegenerative diseases.[2][4] The enzyme Kynurenine-3-Monooxygenase (KMO) occupies a crucial branch point in this pathway, catalyzing the conversion of L-kynurenine to 3-hydroxykynurenine.[5] This metabolite and its downstream products are often associated with neurotoxic effects.[3] Conversely, a reduction in KMO activity can lead to an accumulation of L-kynurenine, which is then converted to the neuroprotective NMDA receptor antagonist, kynurenic acid.[3]
The introduction of a trifluoromethoxy group into small molecules can enhance their metabolic stability, lipophilicity, and overall biological activity.[6] Compounds containing a substituted phenylpropanal or related moieties have shown a range of biological activities, including anti-inflammatory effects through the inhibition of cyclooxygenase.[6][7] Given these properties, this compound represents a scaffold of interest for the development of novel KMO inhibitors. This guide outlines a high-throughput screening approach to evaluate this and similar compounds for their potential to modulate KMO activity.
Signaling Pathway Overview
Caption: The Kynurenine Pathway and the role of KMO inhibition.
High-Throughput Screening Assay Principle
The recommended HTS assay is a fluorescence-based method that monitors the consumption of NADPH, a cofactor required for KMO activity.[1] This assay format is highly amenable to automation and miniaturization, making it suitable for screening large compound libraries.[8]
The core principle of the assay is as follows:
-
KMO utilizes L-kynurenine and NADPH as substrates to produce 3-hydroxykynurenine and NADP+.
-
NADPH is fluorescent, while NADP+ is not.
-
The rate of decrease in fluorescence intensity is directly proportional to KMO activity.
-
In the presence of a KMO inhibitor, the rate of NADPH consumption, and thus the decrease in fluorescence, is reduced.
This method provides a robust and sensitive readout for identifying potential KMO inhibitors.[1]
Experimental Workflow
Caption: High-throughput screening workflow for KMO inhibitors.
Materials and Reagents
Physicochemical Properties of a Related Compound
| Property | Value | Source |
| Compound Name | 2-[4-(Trifluoromethyl)phenyl]propanal | [9] |
| CAS Number | 103108-04-9 | [9] |
| Molecular Formula | C₁₀H₉F₃O | [9] |
| Molecular Weight | 202.17 g/mol | [9] |
| Density | 1.186 g/cm³ | [9] |
| Storage | Store at < -15°C | [9] |
Researchers should independently verify the properties of their specific test compounds.
Reagents and Equipment
-
Human KMO enzyme: Recombinant, purified.
-
L-Kynurenine: Substrate.
-
NADPH: Cofactor.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5% glycerol.
-
DMSO: For compound dissolution.
-
Positive Control: Known KMO inhibitor (e.g., Ro 61-8048).
-
Negative Control: DMSO.
-
384-well, black, flat-bottom plates.
-
Acoustic liquid handler or pintool for compound dispensing.
-
Multimode plate reader with fluorescence detection capabilities.
-
Automated liquid handlers for reagent dispensing.
Detailed HTS Protocol
4.1. Compound Plate Preparation
-
Prepare a stock solution of this compound and other test compounds in 100% DMSO.
-
Perform serial dilutions of the stock solutions in DMSO to create a concentration gradient for dose-response analysis.
-
Transfer a small volume (e.g., 50-100 nL) of the diluted compounds into the 384-well assay plates using an acoustic liquid handler or pintool.
4.2. Assay Procedure
All reagent additions should be performed using automated liquid handlers for consistency.
-
Enzyme Addition: Add 10 µL of KMO enzyme solution (at 2X the final concentration) in assay buffer to each well of the 384-well plate containing the pre-dispensed compounds.
-
Pre-incubation: Centrifuge the plates briefly and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiation of Reaction: Add 10 µL of the substrate mixture (containing L-kynurenine and NADPH at 2X their final concentrations) to each well to initiate the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a multimode plate reader pre-set to 30°C. Measure the fluorescence intensity (Excitation: 340 nm, Emission: 460 nm) every 60 seconds for 20 minutes.
4.3. Control Wells
-
Positive Control (100% Inhibition): Wells containing a known KMO inhibitor at a concentration that completely inhibits the enzyme.
-
Negative Control (0% Inhibition): Wells containing only DMSO.
Data Analysis and Interpretation
-
Calculate Reaction Rates: For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence decay curve over time.
-
Percentage Inhibition: Normalize the data using the controls: % Inhibition = 100 * (1 - (Rate_sample - Rate_pos_ctrl) / (Rate_neg_ctrl - Rate_pos_ctrl))
-
Dose-Response Curves: For compounds showing significant inhibition, plot the % inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).
-
Hit Identification: Establish a threshold for hit identification (e.g., >50% inhibition at a specific concentration). It is crucial to perform confirmation screens and secondary assays to eliminate false positives.[10]
Safety Precautions
-
Always consult the Safety Data Sheet (SDS) for each compound before use.[11][12][13][14]
-
For compounds like 3-[3-(Trifluoromethyl)phenyl]-1-propanol, which shares structural similarities, hazards include skin and eye irritation.[11]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][13]
-
Handle all chemicals in a well-ventilated area or a fume hood.[11]
-
Follow standard laboratory procedures for waste disposal.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| High well-to-well variability | Inaccurate liquid handling; bubbles in wells. | Calibrate liquid handlers; centrifuge plates after reagent addition. |
| Low Z' factor (<0.5) | Suboptimal reagent concentrations; low enzyme activity. | Optimize enzyme, substrate, and NADPH concentrations; check enzyme quality. |
| Compound autofluorescence | Intrinsic fluorescence of test compounds at the assay wavelengths. | Screen compounds in the absence of enzyme to identify fluorescent interferents.[10] |
| Compound precipitation | Low solubility of test compounds in the assay buffer. | Visually inspect plates; consider reducing the final compound concentration. |
Conclusion
The protocol described provides a robust framework for the high-throughput screening of this compound and related analogs as potential inhibitors of KMO. This assay is a critical first step in the drug discovery process, enabling the rapid identification of promising lead compounds for further development as therapeutics for neurodegenerative diseases.[8] Successful implementation of this HTS campaign will pave the way for more detailed mechanistic studies and medicinal chemistry optimization of identified hits.
References
-
Jacobs, K. R., Guillemin, G. J., & Lovejoy, D. B. (2018). Development of a Rapid Fluorescence-Based High-Throughput Screening Assay to Identify Novel Kynurenine 3-Monooxygenase Inhibitor Scaffolds. PubMed. [Link]
-
Mole, D. J., O'Neill, K., & Webster, S. P. (2020). Major Developments in the Design of Inhibitors along the Kynurenine Pathway. PMC. [Link]
-
Lowe, D. M., Gee, M., Haslam, C. P., & Hutchinson, J. P. (2013). Lead Discovery for Human Kynurenine 3-Monooxygenase by High-Throughput RapidFire Mass Spectrometry. ResearchGate. [Link]
-
BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Zádori, D., Veres, G., Szalárdy, L., Klivényi, P., & Vécsei, L. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Neurology. [Link]
- Google Patents. (n.d.). US20210214319A1 - Method for producing 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol.
-
Inglese, J., Johnson, R. L., & Simeonov, A. (2007). High-throughput screening assays for the identification of chemical probes. ResearchGate. [Link]
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Singh, S., & Singh, S. (2022). A brief review of high throughput screening in drug discovery process. ResearchGate. [Link]
-
Sipes, N. S., Chen, M., & Auerbach, S. S. (2020). High-Throughput Screening to Predict Chemical-Assay Interference. PMC. [Link]
-
Kalgutkar, A. S., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry. [Link]
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Application Notes and Protocols for 2-[4-(trifluoromethoxy)phenyl]propanedial: A Novel Cross-Linking Agent for Biological Research
Introduction: A New Tool for Probing Molecular Interactions
In the intricate landscape of cellular biology and drug development, understanding the dynamic interactions between proteins is paramount. Chemical cross-linking has emerged as an indispensable technique for stabilizing these interactions, allowing researchers to capture a "snapshot" of protein complexes for subsequent analysis.[1][2][3] Traditional cross-linking agents, such as glutaraldehyde and formaldehyde, have been widely used but possess limitations related to specificity, reversibility, and their influence on the local chemical environment.
This document introduces 2-[4-(trifluoromethoxy)phenyl]propanedial , a novel homobifunctional cross-linking agent designed to offer unique advantages in the study of protein-protein interactions. By integrating a dialdehyde moiety for covalent bond formation with a trifluoromethoxyphenyl group, this reagent provides a sophisticated tool for researchers. The trifluoromethoxy (-OCF3) group is a key feature, known in medicinal chemistry to enhance lipophilicity and metabolic stability.[4][5][6] These properties suggest that this compound may offer improved cell membrane permeability for in vivo cross-linking studies and introduce a unique electronic and steric profile at the cross-linking site.
These application notes provide a comprehensive guide to the use of this compound, from its fundamental mechanism of action to detailed protocols for its application and subsequent analysis of cross-linked products.
Physicochemical Properties and Mechanism of Action
Chemical Structure and Properties
This compound is a derivative of malondialdehyde, featuring a phenyl ring substituted with a trifluoromethoxy group at the para position. The propanedial functional group provides two reactive aldehyde moieties for covalent conjugation.
| Property | Value | Source/Rationale |
| Molecular Formula | C10H7F3O3 | Calculated |
| Molecular Weight | 248.16 g/mol | Calculated |
| Reactivity | Targets primary amines (-NH2) | Based on dialdehyde chemistry[7] |
| Key Feature | Trifluoromethoxy group | Enhances lipophilicity[4][6] |
| Solubility | Predicted to be soluble in organic solvents (e.g., DMSO, DMF) and moderately soluble in aqueous buffers | Analogy with similar structures |
Mechanism of Cross-Linking: Schiff Base Formation
The cross-linking action of this compound is predicated on the well-established reaction between aldehydes and primary amines, forming a Schiff base.[7][8] The primary targets in proteins are the ε-amino groups of lysine residues and the N-terminal α-amino group.
The reaction proceeds in two main steps:
-
Nucleophilic Attack: A lone pair of electrons from the nitrogen atom of a primary amine attacks one of the electrophilic carbonyl carbons of the dialdehyde.
-
Dehydration: Following the initial attack, a molecule of water is eliminated, resulting in the formation of a stable covalent imine bond (Schiff base).
Because the molecule possesses two aldehyde groups, it can form a covalent bridge between two different amine groups, thus "cross-linking" them. This can occur between amino acids on the same protein (intramolecular) or on different, interacting proteins (intermolecular).
Figure 2. Workflow for in vitro protein cross-linking.
Optimization Parameters:
| Parameter | Range | Rationale |
| pH | 7.0 - 8.5 | The nucleophilicity of primary amines is pH-dependent; slightly alkaline conditions favor the reaction. [2] |
| Temperature | 4°C - 37°C | Higher temperatures increase reaction rates but may compromise protein stability. |
| Cross-linker Conc. | 50 µM - 2 mM | Must be optimized to maximize cross-linking of specific interactors while minimizing random collisions and aggregation. |
| Incubation Time | 15 min - 2 hours | Shorter times capture more transient interactions; longer times may lead to non-specific cross-linking. [7] |
Protocol 2: In Situ Cross-Linking in Living Cells
The enhanced lipophilicity imparted by the trifluoromethoxy group makes this compound a promising candidate for in situ cross-linking, where the agent must cross the cell membrane. [4] 1. Materials and Reagents:
-
Adherent or suspension cells.
-
Phosphate-buffered saline (PBS).
-
This compound stock solution (10-100 mM in anhydrous DMSO).
-
Quenching solution (1 M Tris-HCl, pH 8.0).
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Antibodies for immunoprecipitation and Western blotting.
2. Experimental Procedure:
-
Cell Culture: Grow cells to the desired confluency (typically 70-90%).
-
Cell Preparation: Wash the cells twice with ice-cold PBS to remove serum proteins.
-
Cross-Linking: Add the cross-linker to the cells in PBS at a final concentration of 0.5-2 mM. Incubate for 10-30 minutes at room temperature.
-
Quench Reaction: Remove the cross-linking solution and add the quenching solution. Incubate for 15 minutes at room temperature.
-
Cell Lysis: Wash the cells again with cold PBS, then add ice-cold lysis buffer. Scrape adherent cells and collect the lysate.
-
Clarify Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Downstream Analysis: The clarified lysate containing cross-linked protein complexes is now ready for downstream applications such as immunoprecipitation, co-immunoprecipitation, or direct analysis by Western blot. [3][9]
Analysis of Cross-Linked Products
SDS-PAGE and Western Blotting
The most straightforward method to detect cross-linking is to observe a mobility shift on an SDS-PAGE gel. [9]Intermolecular cross-linking between two proteins, A and B, will produce a new band at a molecular weight corresponding to A+B. Western blotting can then be used to confirm the identity of the proteins within this higher-molecular-weight complex using specific antibodies.
Mass Spectrometry (MS)
For high-resolution identification of interaction sites, mass spectrometry is the method of choice. [1][10]The typical workflow involves:
-
Excision and Digestion: The cross-linked band of interest is excised from the SDS-PAGE gel. The proteins are then enzymatically digested (e.g., with trypsin).
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Specialized software is used to identify the cross-linked peptides. These are peptides where two separate peptide chains are covalently linked by the this compound molecule. This analysis reveals which specific amino acids (lysines) are in close proximity in the native protein complex. [9]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low cross-linking efficiency | - Cross-linker concentration too low.- Incubation time too short.- Buffer contains primary amines (e.g., Tris).- No interaction between proteins. | - Increase cross-linker concentration and/or incubation time.- Use an amine-free buffer like HEPES or PBS.- Use a positive control with known interacting proteins. |
| Excessive aggregation/precipitation | - Cross-linker concentration too high.- Protein concentration too high. | - Reduce the cross-linker concentration.- Perform the reaction at a lower protein concentration.- Shorten the incubation time. |
| High background of non-specific bands | - Reaction time is too long.- Insufficient quenching. | - Optimize and shorten the incubation time.- Ensure the quenching reagent is in sufficient molar excess and incubate for at least 15 minutes. |
References
- U.S. Patent US20210214319A1. (2021). Method for producing 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol.
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American Elements. (n.d.). 2-[4-(trifluoromethyl)phenyl]propan-1-amine hydrochloride. Retrieved from [Link]
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Shaik, A. B., et al. (2022). 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent. Molecules, 27(24), 8763. [Link]
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Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(13), 5146. [Link]
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Kao, A., et al. (2011). Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy. Analytical chemistry, 83(20), 7632–7639. [Link]
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Pialat, A., et al. (2020). Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. Molecules, 25(18), 4296. [Link]
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Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
- Chinese Patent WO2015035541A1. (2015). Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
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Sionkowska, A., et al. (2022). Dialdehyde Starch Nanocrystals as a Novel Cross-Linker for Biomaterials Able to Interact with Human Serum Proteins. International journal of molecular sciences, 23(14), 7652. [Link]
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Yale, H. L. (1959). The Trifluoromethyl Group in Medicinal Chemistry. Journal of Medicinal and Pharmaceutical Chemistry, 1(2), 121-133. [Link]
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Davies, M. J. (2022). Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantification. Antioxidants, 11(11), 2269. [Link]
-
Kapoor, M. (n.d.). How to cross-link proteins. University of Calgary. [Link]
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MAFLON S.p.A. (n.d.). Crosslinkers. Retrieved from [Link]
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Galy, A. A., et al. (2010). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Molecules, 15(2), 996-1007. [Link]
-
O'Reilly, F. J., & Rappsilber, J. (2018). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(15), 9447-9491. [Link]
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Böhm, H. J., et al. (2004). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Chemistry & biodiversity, 1(1), 18-30. [Link]
-
Creative Biolabs. (n.d.). Is there a specific experimental method for cross-linking protein interaction analysis?. Retrieved from [Link]
-
Carboni, D., et al. (2019). Synthesis of Fluorinated Amines: A Personal Account. Synlett, 30(01), 1-13. [Link]
-
Breuer, A., et al. (2021). Cross-Linking Strategies for Fluorine-Containing Polymer Coatings for Durable Resistant Water- and Oil-Repellency. Polymers, 13(16), 2772. [Link]
-
Åkesson, E., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3169. [Link]
-
Frey, W., et al. (2012). Reactions of a 3-Phenyl-1-trifluoromethyl-prop-2-yne Iminium Salt with Furans, Thiophenes, and Pyrroles. European Journal of Organic Chemistry, 2012(11), 2232-2244. [Link]
-
Sionkowska, A., et al. (2020). Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels?. Polymers, 12(4), 887. [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of 2-[4-(Trifluoromethoxy)phenyl]propanedial
Abstract
This document provides a comprehensive guide for the multi-gram scale synthesis of 2-[4-(trifluoromethoxy)phenyl]propanedial, a potentially valuable building block in medicinal and materials chemistry. The trifluoromethoxy group is of significant interest due to its unique electronic properties and metabolic stability, making compounds bearing this moiety highly sought after.[1] Given the absence of a direct, publicly available protocol for this specific dialdehyde, we present a proposed, robust, and scalable synthetic strategy. This guide details the experimental procedures, from the selection of starting materials to the final purification and characterization of the target compound. It includes in-depth explanations of the chemical principles behind each step, considerations for process scale-up, and rigorous safety protocols.
Introduction and Strategic Overview
The incorporation of fluorinated functional groups, particularly the trifluoromethoxy (-OCF3) group, into organic molecules is a well-established strategy in drug discovery to enhance properties such as lipophilicity, metabolic stability, and binding affinity.[2][3] this compound represents a versatile intermediate, with its two aldehyde functionalities offering multiple reaction sites for the construction of more complex molecular architectures, such as heterocycles and polymers.
The synthetic challenge lies in the efficient and selective introduction of the propanedial moiety onto the trifluoromethoxy-substituted aromatic ring. Our proposed synthetic route, outlined below, is designed for scalability and relies on well-established, high-yielding chemical transformations. The strategy commences with a Vilsmeier-Haack formylation of a commercially available substituted styrene, a reaction known for its utility in synthesizing aromatic aldehydes.[4][5][6] This is followed by a Wittig reaction to extend the carbon chain and introduce a double bond, which is subsequently cleaved via ozonolysis to yield the desired dialdehyde.[7][8]
Proposed Synthetic Workflow
Figure 1: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where specified. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates and visualized under UV light. All reactions should be carried out in a well-ventilated fume hood.[9][10]
Step 1: Vilsmeier-Haack Formylation of 1-(Trifluoromethoxy)-4-vinylbenzene
The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich alkenes.[11] In this step, the Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6]
Protocol:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (150 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.[12]
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 1-(trifluoromethoxy)-4-vinylbenzene (1 equivalent) in anhydrous DMF (50 mL) and add it dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (500 g) with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane (DCM, 3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (E)-3-(4-(trifluoromethoxy)phenyl)acrylaldehyde.[13]
Step 2: Wittig Reaction to form (1E,3E)-1-(4-(Trifluoromethoxy)phenyl)buta-1,3-diene
The Wittig reaction is a reliable method for the formation of carbon-carbon double bonds from aldehydes and phosphonium ylides.
Protocol:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF, 200 mL).
-
Cool the suspension to 0 °C and add potassium tert-butoxide (KOtBu, 1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C. The formation of the ylide is indicated by a color change to deep yellow/orange.
-
Stir the mixture at 0 °C for 1 hour.
-
Dissolve (E)-3-(4-(trifluoromethoxy)phenyl)acrylaldehyde (1 equivalent) in anhydrous THF (50 mL) and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane) to afford (1E,3E)-1-(4-(trifluoromethoxy)phenyl)buta-1,3-diene.
Step 3: Ozonolysis to Yield this compound
Ozonolysis is a powerful reaction that cleaves carbon-carbon double bonds to form carbonyl compounds.[8] A reductive workup is employed to obtain the desired aldehyde products.[7]
Protocol:
-
Dissolve (1E,3E)-1-(4-(trifluoromethoxy)phenyl)buta-1,3-diene (1 equivalent) in a mixture of dichloromethane (DCM) and methanol (MeOH) (9:1, 200 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone (O₃) gas through the solution until a persistent blue color is observed, indicating an excess of ozone.
-
Purge the solution with nitrogen gas for 15-20 minutes to remove the excess ozone.
-
Add dimethyl sulfide (DMS, 3 equivalents) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Concentrate the solvent under reduced pressure.
-
The crude product can be purified by forming a bisulfite adduct, which allows for separation from non-aldehyde impurities.[14][15] a. Dissolve the crude product in methanol (100 mL) and add a saturated aqueous solution of sodium bisulfite (NaHSO₃, 1.5 equivalents per aldehyde group).[15] b. Stir vigorously for 2-3 hours. The bisulfite adduct will precipitate or can be extracted into the aqueous phase. c. Filter the solid adduct or separate the aqueous layer. Wash the organic layer with water to ensure complete extraction of the adduct. d. To regenerate the dialdehyde, treat the aqueous layer or the suspended adduct with a saturated sodium bicarbonate solution or dilute sodium hydroxide until the solution is basic (pH > 8).[16] e. Extract the regenerated dialdehyde with diethyl ether (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.
Characterization and Analytical Methods
The identity and purity of the intermediates and the final product should be confirmed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the structure of the synthesized compounds. The presence of the two aldehyde protons in the final product should be evident in the ¹H NMR spectrum, typically in the range of 9-10 ppm.
-
Infrared (IR) Spectroscopy: The presence of the aldehyde functional groups can be confirmed by a characteristic C=O stretching vibration at approximately 1720-1740 cm⁻¹.
-
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight of the product and assess its purity.[17][18]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for determining the purity of the final product and for monitoring the progress of the reaction.[19]
Scale-Up Considerations
Scaling up the synthesis of this compound from the laboratory to a pilot or production scale requires careful consideration of several factors:
-
Temperature Control: The Vilsmeier-Haack reaction and ozonolysis are highly exothermic. Efficient heat dissipation is critical to prevent side reactions and ensure safety. The use of a jacketed reactor with a reliable cooling system is essential.
-
Reagent Addition: The dropwise addition of reactive reagents like POCl₃ and the controlled bubbling of ozone are crucial for maintaining reaction control. Automated dosing systems should be considered for larger scales.
-
Work-up and Extraction: Large-volume extractions can be cumbersome. The use of continuous liquid-liquid extraction equipment can improve efficiency and reduce solvent usage.
-
Purification: Column chromatography is not always practical for large-scale purification. The bisulfite adduct purification method is highly advantageous for scale-up due to its simplicity and effectiveness.[14][15]
-
Safety: A thorough risk assessment should be conducted before scaling up the process. This includes evaluating the hazards of all chemicals, potential for runaway reactions, and implementing appropriate engineering controls and personal protective equipment (PPE).[20][21][22]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of volatile and potentially toxic reagents and solvents.[9]
-
Reactive Reagents: Phosphorus oxychloride is corrosive and reacts violently with water. Handle with extreme care. Ozone is a toxic and powerful oxidizing agent.
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.[21]
Data Summary
| Reagent | Molecular Weight ( g/mol ) | Moles (Equivalent) | Amount |
| Step 1: Vilsmeier-Haack Formylation | |||
| 1-(Trifluoromethoxy)-4-vinylbenzene | 188.15 | 1.0 | (Specify amount) |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.2 | (Calculate amount) |
| N,N-Dimethylformamide (DMF) | 73.09 | - | (Specify volume) |
| Step 2: Wittig Reaction | |||
| (E)-3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde | 216.16 | 1.0 | (From Step 1) |
| Methyltriphenylphosphonium bromide | 357.23 | 1.1 | (Calculate amount) |
| Potassium tert-butoxide (KOtBu) | 112.21 | 1.1 | (Calculate amount) |
| Step 3: Ozonolysis | |||
| (1E,3E)-1-(4-(Trifluoromethoxy)phenyl)buta-1,3-diene | 214.19 | 1.0 | (From Step 2) |
| Dimethyl sulfide (DMS) | 62.13 | 3.0 | (Calculate amount) |
References
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Application Notes and Protocols: In Vitro Experimental Design for the Characterization of 2-[4-(trifluoromethoxy)phenyl]propanedial
Introduction: Unveiling the Bioactive Potential of a Novel Phenylpropanedial Derivative
The interrogation of novel chemical entities is a cornerstone of modern drug discovery and development. The compound 2-[4-(trifluoromethoxy)phenyl]propanedial represents a unique structural motif, combining a phenylpropanoid backbone with a trifluoromethoxy substitution. While direct biological data for this specific molecule is not extensively documented in publicly available literature, its structural components suggest a rich potential for bioactivity. The phenylpropanoid class of compounds is known for a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[1] Furthermore, the inclusion of a trifluoromethoxy group can significantly enhance metabolic stability and lipophilicity, potentially improving the pharmacokinetic profile of the molecule.[2]
These application notes provide a comprehensive framework for the initial in vitro characterization of this compound. The following protocols are designed as a self-validating system to guide researchers in exploring the cytotoxic, anti-inflammatory, and potential mechanistic pathways of this novel compound. The experimental design emphasizes a logical progression from broad cytotoxicity screening to more focused mechanistic studies.
Physicochemical Profile and Handling
While experimental data for this compound is limited, we can infer some properties from related structures. For instance, the related compound 2-[4-(trifluoromethyl)phenyl]propanal has a density of approximately 1.186 g/cm³ and requires storage at low temperatures (<-15°C).[2][3] It is crucial to handle this compound under appropriate laboratory conditions, including the use of personal protective equipment, and to store it under inert gas at low temperatures to prevent degradation. A summary of inferred and known properties of analogous compounds is presented in Table 1.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | 2-[4-(trifluoromethyl)phenyl]propanal[2] | 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one[4] |
| Molecular Formula | C10H7F3O3 | C10H9F3O | C11H11F3O2 |
| Molecular Weight | ~248.16 g/mol | 202.17 g/mol | 232.20 g/mol |
| Appearance | Likely a solid or oil | - | - |
| Solubility | Expected to be soluble in organic solvents (e.g., DMSO, Ethanol) | - | - |
| Storage | Store at ≤ -15°C under inert atmosphere | <-15°C | - |
Experimental Workflow for In Vitro Characterization
The proposed experimental workflow is designed to systematically evaluate the biological activity of this compound. This multi-step process, outlined below, ensures a thorough initial characterization.
Caption: A phased approach to the in vitro characterization of a novel compound.
Phase 1: Foundational Assays
Protocol 1: Solubility and Stability Assessment
Rationale: Establishing the solubility and stability of this compound in common laboratory solvents is a critical first step for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for initial in vitro screening.[5]
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).
-
Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Assess solubility by adding a small aliquot of each DMSO stock to PBS and cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 100 µM). The final DMSO concentration in the aqueous solution should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
-
Visually inspect for precipitation.
-
For a quantitative assessment of stability, incubate the compound in cell culture medium at 37°C for various time points (e.g., 0, 2, 8, 24 hours).
-
Analyze the samples at each time point by HPLC to determine the percentage of the parent compound remaining.
Protocol 2: Broad Spectrum Cytotoxicity Screening (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential therapeutic agents. This initial screen across a panel of cell lines can provide insights into potential cell-type specific effects.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)
-
Normal human cell line (e.g., HEK293 - embryonic kidney)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Table 2: Example Data Presentation for MTT Assay Results
| Cell Line | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Positive Control) |
| A549 | [Insert Value] | [Insert Value] |
| MCF-7 | [Insert Value] | [Insert Value] |
| HCT116 | [Insert Value] | [Insert Value] |
| HEK293 | [Insert Value] | [Insert Value] |
Phase 2: Mechanistic Exploration
Protocol 3: Anti-Inflammatory Activity - Cyclooxygenase (COX) Inhibition Assay
Rationale: Many phenylpropanoid derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.[6][7] This assay will determine if this compound can inhibit COX-1 and/or COX-2 activity.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit (commercially available)
-
This compound
-
Selective COX-1 and COX-2 inhibitors (e.g., SC-560 and Celecoxib, respectively) as positive controls
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the COX inhibitor screening assay kit.
-
Prepare a range of concentrations of this compound.
-
In a 96-well plate, add the reaction buffer, heme, COX-1 or COX-2 enzyme, and the test compound or controls.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for the recommended time at the specified temperature.
-
Measure the absorbance at the specified wavelength.
-
Calculate the percentage of COX inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2.
Protocol 4: Apoptosis Induction - Caspase-Glo® 3/7 Assay
Rationale: If the MTT assay reveals significant cytotoxicity, it is important to determine the mode of cell death. This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
A sensitive cancer cell line identified from the MTT assay
-
Caspase-Glo® 3/7 Assay System (commercially available)
-
This compound
-
Staurosporine (positive control for apoptosis induction)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in white-walled 96-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around its IC50 value for 24 hours.
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Express the results as fold-change in caspase activity relative to the vehicle control.
Phase 3: Target Validation
Protocol 5: Gene Expression Analysis of Inflammatory Mediators by RT-qPCR
Rationale: To further investigate the anti-inflammatory potential, this protocol measures the mRNA levels of key pro-inflammatory genes, such as PTGS2 (COX-2), IL6 (Interleukin-6), and TNF (Tumor Necrosis Factor-alpha), in response to the compound in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes and a housekeeping gene (e.g., ACTB)
-
Real-time PCR system
Procedure:
-
Seed RAW 264.7 cells and allow them to adhere.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for PTGS2, IL6, TNF, and ACTB.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the LPS-treated control.
Caption: Hypothesized anti-inflammatory mechanism of action.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust starting point for the in vitro characterization of this compound. The phased approach ensures a logical and efficient use of resources, moving from broad screening to more specific mechanistic studies. Positive results from these assays would warrant further investigation, including the exploration of other potential biological activities such as antimicrobial effects, and progression to more complex in vivo models. The structural novelty of this compound, combined with the potential for enhanced pharmacological properties due to the trifluoromethoxy group, makes it a compelling candidate for further research in drug discovery.
References
-
Assessment of 1,2-propanediol (PrOH) genotoxicity on mouse oocytes by comet assay. (2011). PubMed. Available at: [Link]
-
2-Methyl-1-(4-(trifluoromethoxy)phenyl)propan-1-one. (n.d.). PubChem. Available at: [Link]
-
Assessment of 1,2-propanediol (PrOH) genotoxicity on mouse oocytes by comet assay. (n.d.). Semantic Scholar. Available at: [Link]
-
Iwasaki, T., Uchiyama, R., & Nosaka, K. (2023). Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol. Chemical & Pharmaceutical Bulletin, 71(1), 74–77. Available at: [Link]
- Method for producing 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol. (2021). Google Patents.
-
Jones, A., et al. (2009). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Endocrinology, 150(1), 385-95. Available at: [Link]
-
Chemical Properties of 2-Propanone, 1-[3-(trifluoromethyl)phenyl]- (CAS 21906-39-8). (n.d.). Cheméo. Available at: [Link]
-
in vitro assays used in preclinical safety. (2023). YouTube. Available at: [Link]
-
In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. (2022). PMC - NIH. Available at: [Link]
-
Biological Properties of Some Volatile Phenylpropanoids. (2019). ResearchGate. Available at: [Link]
-
Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. (1990). PubMed. Available at: [Link]
-
Dereplication of Natural Extracts Diluted in Propylene Glycol, 1,3-Propanediol and Glycerin. Comparison of Leontopodium alpinum Cass. (Edelweiss) Extracts as a Case Study. (2021). MDPI. Available at: [Link]
-
Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. (2010). PubMed. Available at: [Link]
-
2-[2-(Trifluoromethyl)phenyl]-2H-1-benzopyran-4(3H)-one. (n.d.). NIH. Available at: [Link]
-
Synthesis of 2-phenyl-propane-1,3-diol. (n.d.). PrepChem.com. Available at: [Link]
-
2-[4-Fluoro-3-(trifluoromethoxy)phenyl]propanal. (n.d.). PubChem - NIH. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. 2-Methyl-1-(4-(trifluoromethoxy)phenyl)propan-1-one | C11H11F3O2 | CID 91852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-[4-(Trifluoromethoxy)phenyl]propanedial
Welcome to the technical support center for 2-[4-(trifluoromethoxy)phenyl]propanedial. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable synthetic intermediate. The unique structural features of this molecule—namely the reactive 1,3-propanedial moiety and the strongly electron-withdrawing 4-(trifluoromethoxy)phenyl group—present distinct challenges that require a nuanced approach to achieve high purity.
This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in fundamental chemical principles and field-proven experience.
Section 1: Understanding the Molecule - The Root of Purification Challenges
A successful purification strategy begins with understanding the inherent chemical properties of the target molecule. The difficulties encountered with this compound stem primarily from the dynamic nature of its 1,3-dicarbonyl system.
The Dominant Challenge: Keto-Enol Tautomerism
Like most 1,3-dicarbonyl compounds, this compound exists as a dynamic equilibrium between its keto and enol forms.[1][2] The enol tautomer is significantly stabilized by the formation of an intramolecular hydrogen bond and conjugation, often making it the predominant form in solution.[3][4][5]
This equilibrium is the source of many purification headaches:
-
Chromatographic Artifacts: The two tautomers have different polarities. This can result in significant band broadening, streaking, or even the appearance of two distinct spots on a Thin Layer Chromatography (TLC) plate.
-
Solvent Dependency: The position of the keto-enol equilibrium can be highly dependent on the solvent, affecting the compound's apparent polarity and behavior during separation.[3]
Caption: Keto-Enol equilibrium of the target molecule.
Acidity and Stability
The proton on the carbon between the two aldehyde groups (the α-carbon) is unusually acidic due to the resonance stabilization of the resulting enolate anion.[4][6][7] This has two major implications:
-
Base Sensitivity: Strong bases will readily deprotonate the molecule, forming the enolate salt. This can lead to complications during work-up or purification if basic conditions are used.
-
Stationary Phase Interactions: Standard silica gel is slightly acidic and can catalyze degradation or cause irreversible adsorption of the compound. The polar nature of the dicarbonyl moiety can lead to strong interactions, resulting in poor recovery.[8]
The Influence of the Trifluoromethoxy Group
The -OCF3 group is highly lipophilic and a potent electron-withdrawing substituent.[9][10] This influences the molecule's overall polarity and can make finding a suitable single-solvent system for recrystallization challenging. Syntheses involving this group can also be complex, potentially introducing unique byproducts.[11]
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound in a question-and-answer format.
Q1: My compound appears as a long streak or multiple overlapping spots on my TLC plate. How can I get a clean spot?
-
Probable Cause: This is the classic signature of keto-enol tautomerism on silica gel. The different tautomers interact with the stationary phase differently, and the equilibrium may shift as the solvent front moves, causing streaking. Decomposition on the acidic silica surface can also contribute.
-
Solutions:
-
Modify the Mobile Phase: Add a small amount (0.1-0.5%) of acetic or formic acid to the eluent. This can suppress the deprotonation of the enol form and often forces the compound to run as a single, sharper spot corresponding to the less polar keto form.
-
Use a Different Plate: Try using alumina or reversed-phase (C18) TLC plates, which have different surface properties and may provide better resolution.
-
Spot and Run Quickly: Minimize the time the compound spends on the dry silica before elution to reduce the chance of decomposition.
-
Q2: I'm getting very low recovery after performing flash column chromatography on silica gel. Where is my compound going?
-
Probable Cause: The polar 1,3-dicarbonyl moiety is likely binding irreversibly to the active sites on the silica gel. The acidic nature of standard silica can also be catalyzing decomposition or polymerization of the aldehyde functionalities.
-
Solutions:
-
Deactivate the Silica: The most effective solution is to use deactivated or neutral silica gel. You can purchase it or prepare it by making a slurry of silica gel in your eluent containing 1-2% triethylamine or ammonia, then packing the column as usual. This neutralizes the acidic sites.
-
Switch the Stationary Phase: Consider using neutral alumina as the stationary phase, which is less acidic than silica.[8][12]
-
Increase Eluent Polarity Rapidly: If you must use standard silica, avoid long, slow gradients. After eluting less polar impurities, increase the eluent polarity significantly to push your compound off the column quickly, minimizing contact time.
-
Q3: My purified compound turns yellow or brown upon storage, even in the freezer. What is causing this degradation?
-
Probable Cause: Aldehydes are susceptible to air oxidation, which can form carboxylic acid impurities. The compound may also be prone to self-condensation or polymerization over time, especially in the presence of trace acid or base catalysts.
-
Solutions:
-
Inert Atmosphere: Store the purified solid under an inert atmosphere of argon or nitrogen.
-
Solvent Choice: If storing in solution, use a non-protic, high-purity solvent like anhydrous toluene or dichloromethane. Avoid alcohols, which can form acetals.
-
Purity is Key: Ensure the compound is free of any acidic or basic impurities before storage, as these can accelerate degradation. Purity should be >98% for long-term stability.
-
Q4: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?
-
Probable Cause: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. This is common when the crude material has a significant amount of impurities (which depress the melting point) or when the cooling process is too rapid.
-
Solutions:
-
Use a Two-Solvent System: This is often the best approach for compounds with intermediate polarity. Dissolve the compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate). Then, slowly add a "poor" solvent in which it is insoluble (e.g., hexanes or petroleum ether) at an elevated temperature until the solution becomes faintly cloudy.[13] Allow this to cool slowly.
-
Slow Cooling: Do not place the flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a 4°C refrigerator, and finally to a freezer if necessary. Slow cooling is critical for forming a proper crystal lattice.[14][15]
-
Scratch and Seed: Use a glass rod to gently scratch the inside surface of the flask below the solvent level to create nucleation sites. If you have a small amount of pure solid, add a tiny crystal (a "seed crystal") to induce crystallization.
-
Section 3: Recommended Purification Protocols
Protocol 1: Optimized Flash Column Chromatography
This method is recommended for removing impurities with significantly different polarities from the crude reaction mixture.
Workflow Diagram
Caption: Decision workflow for column chromatography.
Methodology:
-
Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate). For best results, add triethylamine (Et₃N) to the eluent mixture to a final concentration of 1%. Pack the column with this slurry. The amount of silica should be 50-100 times the weight of the crude product.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel (2-3x the product weight) and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" technique typically yields better separation than loading in solution.
-
Elution: Begin elution with a low-polarity solvent system and gradually increase the polarity. Monitor the fractions by TLC. The product will likely elute at an intermediate polarity.
-
Collection and Concentration: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure. To remove residual triethylamine, the residue can be redissolved in dichloromethane, washed with dilute acid (e.g., 1M HCl), then water, dried over Na₂SO₄, and re-concentrated.
Table 1: Recommended Solvent Systems for Column Chromatography
| Stationary Phase | Eluent System | Typical Ratio (v/v) | Notes |
|---|---|---|---|
| Neutralized Silica | Hexane / Ethyl Acetate | 90:10 to 70:30 | Excellent for resolving tautomerism issues and preventing degradation. |
| Neutral Alumina | Hexane / Dichloromethane | 80:20 to 50:50 | A good alternative if the compound shows strong affinity for silica. |
| Reversed-Phase (C18) | Acetonitrile / Water | 60:40 to 80:20 | Useful for removing very polar or non-polar impurities; often used in preparative HPLC.[16][17] |
Protocol 2: Purification by Two-Solvent Recrystallization
This is the preferred method for obtaining highly crystalline, pure material from a product that is already >85% pure.[18]
Methodology:
-
Solvent Selection: Identify a "good" solvent (dissolves the compound well when hot) and a "poor" solvent (compound is insoluble). A common pair for this molecule is Ethyl Acetate (good) and Hexanes (poor).
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethyl acetate required to fully dissolve the solid.
-
Induce Supersaturation: While keeping the solution hot and stirring, add hexanes dropwise until you observe persistent cloudiness (turbidity). Add 1-2 more drops of hot ethyl acetate to make the solution clear again.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the best way to confirm the purity of my final product?
-
A: A combination of techniques is best. ¹H and ¹⁹F NMR will confirm the structure and identify any proton- or fluorine-containing impurities. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative purity analysis, and a sharp melting point range is a good indicator of high purity for a crystalline solid.
-
-
Q: My synthesis involves a Grignard or organolithium reagent. What are the likely byproducts I need to remove?
-
A: Besides unreacted starting materials, you may have biphenyl-type impurities from coupling of the organometallic reagent. You may also have products from reaction with the solvent (e.g., THF). These are typically less polar than your product and should elute first during column chromatography.
-
-
Q: Can I use preparative HPLC for this compound?
-
Q: Why is the trifluoromethoxy (-OCF3) group considered beneficial in drug candidates, despite making synthesis and purification challenging?
-
A: The -OCF3 group is often used as a bioisostere for other groups like methoxy (-OCH3) or chloro (-Cl). It significantly increases lipophilicity, which can improve membrane permeability. It is also metabolically very stable, blocking potential sites of oxidative metabolism on the aromatic ring, which can improve the pharmacokinetic profile of a drug candidate.[9]
-
References
- Furman Chemistry 120. Enolate Anion Stability of 1,3-Dicarbonyl Compounds. PBworks.
- Agilent. What is Preparative HPLC | Find Your Purification HPLC System. Agilent Technologies.
- Gilson. Gilson Preparative HPLC Systems | VERITY® LC Solutions. Gilson.com.
- Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development.
- LoPachin, R. M., et al. (2012). Protective Properties of 2-Acetylcyclopentanone in a Mouse Model of Acetaminophen Hepatotoxicity. ResearchGate.
- Roberts, J. D., & Caserio, M. C. (2021). 17.9: 1,3-Dicarbonyl Compounds. Chemistry LibreTexts.
- Dhaneshwar Prasad, et al. Keto‐enol tautomerism of 1,3‐diketo compounds. ResearchGate.
- Evotec. Preparative Chromatography. Evotec.com.
- Neue, U. D. (2005). Practical aspects of preparative HPLC in pharmaceutical development and production. ResearchGate.
- TCI Chemicals. (2023). 1,3-Dicarbonyl Compounds. TCIchemicals.com.
- Soderberg, T. (2023). 3.6: Keto-Enol Tautomerism. Chemistry LibreTexts.
- Anonymous. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts.
- Abdelfattah, A., et al. (2021). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SN Applied Sciences.
- University of Colorado Boulder. Column Chromatography. Organic Chemistry at CU Boulder.
- Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry.
- Wikipedia contributors. (2023). Dicarbonyl. Wikipedia.
- Sal-Sancid, J., et al. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- University of Rochester. Tips & Tricks: Recrystallization. Department of Chemistry.
- Bégué, J.-P., & Bonnet-Delpon, D. (2006). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Request PDF.
- Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.
- Wikipedia contributors. (2023). Recrystallization (chemistry). Wikipedia.
- Organic Chemistry @ Cal Poly. (2020). Recrystallization. YouTube.
- Schirmeister, H., et al. (2011). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Dicarbonyl - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Furman Chemistry 120: Organic / Enolate Anion Stability of 1,3-Dicarbonyl Compounds [furmanchm120.pbworks.com]
- 7. researchgate.net [researchgate.net]
- 8. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
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- 15. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
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- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-[4-(trifluoromethoxy)phenyl]propanedial
Welcome to the technical support center for the synthesis of 2-[4-(trifluoromethoxy)phenyl]propanedial. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and systematically improve product yield. We will explore the common challenges encountered during this process, providing in-depth, mechanistically-grounded solutions in a direct question-and-answer format.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly approached via the Vilsmeier-Haack reaction. This classic formylation method involves the reaction of a suitable precursor, such as 4-(trifluoromethoxy)phenylacetic acid, with a Vilsmeier reagent, followed by hydrolysis.[1][2] The Vilsmeier reagent, a potent electrophile, is generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[3]
While elegant, this pathway presents several challenges that can suppress the final yield. The primary difficulties stem from the electronic properties of the starting material, the stability of intermediates, and the conditions of the final hydrolysis step. This guide provides a structured approach to troubleshoot and optimize each stage of the synthesis.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My reaction shows low or no conversion of the 4-(trifluoromethoxy)phenylacetic acid starting material. What are the likely causes and how can I fix this?
A1: Low conversion is a common issue and typically points to problems in the formation or reactivity of the Vilsmeier reagent, or the inherent reactivity of your substrate.
-
Cause 1: Inefficient Vilsmeier Reagent Formation. The Vilsmeier reagent (a chloroiminium salt) is moisture-sensitive and thermally unstable. Its formation is the critical first step.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous grade DMF and fresh, high-purity POCl₃. The reaction should be performed under strict anhydrous conditions. The formation of the reagent is exothermic; therefore, POCl₃ should be added slowly to DMF at a reduced temperature (typically 0-10 °C) to prevent degradation.[3]
-
-
Cause 2: Substrate Deactivation. The 4-(trifluoromethoxy) group (-OCF₃) is moderately electron-withdrawing, which deactivates the phenyl ring towards electrophilic aromatic substitution.[4][5] This makes the reaction more challenging than with electron-rich substrates like anisole or anilines.[6]
-
Solution: To overcome this, you may need to use more forcing conditions. Increase the molar equivalents of the Vilsmeier reagent (from a typical 2.5 equivalents to 3.0-4.0 equivalents relative to the substrate). Additionally, after the initial formation of the reagent, the reaction temperature can be carefully elevated (e.g., to 60-80 °C) and the reaction time extended. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between conversion and side-product formation.
-
-
Cause 3: Incorrect Reagent Stoichiometry.
-
Solution: The reaction involves the formation of a bis(dimethylamino)trimethinium salt intermediate from the phenylacetic acid precursor. This requires at least two equivalents of the Vilsmeier reagent. Ensure your stoichiometry is correct. A good starting point is a Substrate:POCl₃:DMF ratio of 1:3:3.
-
Q2: The reaction is proceeding, but I'm observing a complex mixture of side products. How can I improve selectivity?
A2: Side product formation often results from poorly controlled reaction conditions or the inherent reactivity of the intermediates.
-
Cause 1: Thermal Degradation. As mentioned, the Vilsmeier reagent and the subsequent iminium salt intermediates can be thermally labile. Excessive temperatures can lead to polymerization or decomposition.
-
Solution: Maintain strict temperature control throughout the reaction. Add reagents slowly to manage exotherms. If higher temperatures are needed to drive the reaction, increase the temperature incrementally and monitor for the appearance of new spots on TLC.
-
-
Cause 2: Competing Reactions. While the desired reaction occurs at the α-carbon of the acetic acid moiety, there is a possibility of competing formylation on the aromatic ring, although this is less likely due to the deactivating -OCF₃ group.
-
Solution: Using a non-polar, aprotic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) can help improve selectivity. Ensure the order of addition is correct: the substrate should be added to the pre-formed Vilsmeier reagent, not the other way around. This maintains a consistent excess of the formylating agent and can suppress side reactions.
-
Q3: My yield drops significantly after the aqueous workup and hydrolysis step. How can I optimize this crucial stage?
A3: This is a critical failure point. The issue can be either incomplete hydrolysis of the intermediate trimethinium salt or degradation of the final dialdehyde product.
-
Cause 1: Incomplete Hydrolysis. The intermediate, a 2-[4-(trifluoromethoxy)phenyl]-1,3-bis(dimethylamino)trimethinium salt, is relatively stable and requires specific conditions for complete hydrolysis to the dialdehyde.[7]
-
Solution: After quenching the reaction mixture on ice, the hydrolysis is typically effected by heating the aqueous solution. The pH is critical. Adjusting the pH to a mildly acidic or neutral range (pH 4-7) with a buffer (e.g., sodium acetate) before heating can facilitate hydrolysis while minimizing product degradation. Vigorous stirring is essential due to the biphasic nature of the mixture. Heating at 50-70 °C for 1-3 hours is a good starting point. Monitor the disappearance of the water-soluble intermediate salt by TLC or LC-MS of the aqueous layer.
-
-
Cause 2: Product Instability. Malondialdehydes are susceptible to self-condensation (polymerization) under harsh acidic or basic conditions, especially when heated.[8]
-
Solution: Avoid using strong acids or bases during workup. After hydrolysis, cool the mixture promptly and extract the product into a suitable organic solvent (e.g., ethyl acetate or DCM). Minimize the time the product spends in the hot aqueous phase. If you encounter emulsions during extraction, adding a small amount of brine can help break them.[9]
-
Q4: I'm having difficulty purifying the final product. What is the best approach?
A4: Purification can be challenging due to the product's polarity and potential instability.
-
Solution: Flash column chromatography on silica gel is the most common method.
-
Deactivate the Silica: The acidic nature of standard silica gel can cause product streaking or degradation. It is highly recommended to use silica gel that has been pre-treated (deactivated) with a small percentage of triethylamine (e.g., 1-2%) in the eluent system.
-
Eluent System: A gradient elution starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate is typically effective. For example, start with 95:5 Hexane:EtOAc and gradually increase to 80:20.
-
Post-Purification: The product can be an oil or a low-melting solid. After removing the solvent under reduced pressure (at low temperature), co-evaporation with a high-boiling non-polar solvent like hexane can help remove residual polar solvents. Store the final product under an inert atmosphere at low temperature (<-15°C) to prevent degradation.[10]
-
Experimental Protocols & Data
Optimized Synthesis Workflow
The following protocols represent a robust starting point for the synthesis. Researchers should optimize parameters based on their specific lab conditions and analytical monitoring.
Protocol 1: Vilsmeier Reagent Formation and Formylation
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add anhydrous DMF (3.0 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (3.0 eq.) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting pale-yellow solution at 0-5 °C for 30 minutes.
-
Add 4-(trifluoromethoxy)phenylacetic acid (1.0 eq.) portion-wise to the pre-formed Vilsmeier reagent.
-
After the addition is complete, slowly warm the reaction mixture to 70 °C and maintain for 4-6 hours. Monitor the reaction by TLC (e.g., 8:2 Hexane:EtOAc, visualizing starting material).
Protocol 2: Hydrolysis and Workup
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approx. 10g per 1g of starting material) with vigorous stirring.
-
Adjust the pH of the aqueous solution to ~5 with a saturated sodium acetate solution.
-
Heat the mixture to 60 °C and stir vigorously for 2 hours to hydrolyze the intermediate salt.
-
Cool the mixture to room temperature and transfer to a separatory funnel.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a temperature below 40 °C.
Table 1: Troubleshooting Guide - Parameter Optimization
| Parameter | Standard Condition | Optimization Strategy | Rationale & Expected Outcome |
| Reagent Equivalents | Substrate:POCl₃:DMF = 1:3:3 | Increase to 1:4:4 | Overcomes substrate deactivation, potentially increasing conversion. |
| Reaction Temperature | 70 °C | Increase to 80-90 °C or Decrease to 50-60 °C | Higher temp may increase rate but risks side products. Lower temp improves selectivity but may require longer reaction times. |
| Hydrolysis pH | Uncontrolled (acidic) | Adjust to pH 5-6 with NaOAc buffer | Prevents product degradation/polymerization common under harsh acidic/basic conditions, improving isolated yield. |
| Hydrolysis Time | 1 hour | Increase to 2-4 hours | Ensures complete conversion of the water-soluble trimethinium salt intermediate to the desired dialdehyde. |
Visualization of Workflow and Troubleshooting
Diagram 1: Overall Synthesis Workflow This diagram outlines the key stages from starting materials to the purified product.
Caption: Decision tree for troubleshooting low yield issues in the synthesis.
References
- M. B. Smith, March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed. John Wiley & Sons, 2020.
- P. G. M. Wuts, Greene's Protective Groups in Organic Synthesis, 5th ed. John Wiley & Sons, 2014.
-
Vilsmeier-Haack Reaction. Name Reactions in Organic Synthesis. Available at: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]
-
ResearchGate. Optimization of Additional Reaction Parameters in the Synthesis of 2a. Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]
-
Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]
-
An efficient route to the synthesis of novel zwitterionic pyridinium-cyanopropenides with 3-heteroaryl-substituted trimethinium salts. RSC Advances. Available at: [Link]
-
Davies, I. W., et al. Preparation of 2-Chloro-1,3-Bis(dimethylamino)Trimethinium Hexafluorophosphate. Organic Syntheses. Available at: [Link]
-
Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Molecules. Available at: [Link]
-
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment. Molecules. Available at: [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
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- 4. osti.gov [osti.gov]
- 5. 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. An efficient route to the synthesis of novel zwitterionic pyridinium-cyanopropenides with 3-heteroaryl-substituted trimethinium salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. How To [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-[4-(Trifluoromethoxy)phenyl]propanedial
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-[4-(trifluoromethoxy)phenyl]propanedial and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable, yet challenging, 1,3-dicarbonyl compound. Our goal is to provide practical, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
A1: The synthesis of 2-arylpropanedials, such as the target compound, typically follows one of two main strategies, both originating from the corresponding aryl-acetic acid derivative, in this case, 4-(trifluoromethoxy)phenylacetic acid[1][2].
-
Claisen-Type Formylation: This is a classic and highly effective method. It involves a crossed Claisen condensation between an ester of 4-(trifluoromethoxy)phenylacetic acid (e.g., the ethyl or methyl ester) and a simple formylating agent like ethyl formate.[3] A strong, non-nucleophilic base such as sodium hydride (NaH) or sodium ethoxide is required to generate the ester enolate, which then attacks the formylating agent.[4][5] This approach builds the 1,3-dicarbonyl system directly.
-
Vilsmeier-Haack Formylation: This method involves the formylation of an electron-rich precursor using the Vilsmeier reagent, which is typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][7][8] Since the 4-(trifluoromethoxy)phenyl group is not highly electron-rich, this reaction is not performed directly on the aromatic ring. Instead, a more reactive intermediate, such as an enol ether or enamine derived from 1-[4-(trifluoromethoxy)phenyl]ethanone, would be the substrate for formylation. Subsequent hydrolysis of the resulting iminium salt intermediate yields the target dialdehyde.[7]
Q2: My overall yield for the synthesis is consistently low. What are the most likely culprits?
A2: Low yields in this synthesis are common and typically stem from two primary areas: side reactions during the synthesis and product instability during workup and purification.
-
Decarboxylation: The most significant side reaction is the loss of one of the formyl groups as carbon dioxide, a classic reaction of β-dicarbonyl compounds, especially under acidic or thermal stress.[9][10][11] This leads to the formation of 2-[4-(trifluoromethoxy)phenyl]propanal.
-
Product Instability: 1,3-dialdehydes are highly reactive. They can undergo self-condensation, polymerization, or other degradation pathways, particularly when exposed to strong acids, bases, or heat. The enol form is often more stable, but the equilibrium can be complex.[12][13]
-
Workup Issues: Standard aqueous acidic workups can readily trigger decarboxylation. Furthermore, purification via silica gel chromatography can also be problematic due to the acidic nature of the silica surface.
Q3: How stable is this compound, and what are the best practices for storage?
A3: this compound is an active methylene compound and is considered moderately stable.[13] In solution or as a crude oil, it is susceptible to degradation. It exists in equilibrium with its more stable enol tautomer. For long-term storage, it is best kept as a solid in a cold, dark, and inert environment (e.g., under argon or nitrogen at -20°C). If the product is an oil, it is advisable to use it immediately in the subsequent reaction step or to derivatize it into a more stable form if storage is unavoidable.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, providing insights into their causes and actionable solutions.
Problem 1: My reaction fails to proceed, or I observe very low conversion of my starting ester.
-
Potential Cause (Claisen Condensation): The base used may not be strong enough to completely deprotonate the α-carbon of the starting ester. The α-protons of ethyl 4-(trifluoromethoxy)phenylacetate are less acidic than those of simple alkyl acetates due to the phenyl group. A base like sodium ethoxide might only establish an equilibrium with a low concentration of the required enolate.
-
Recommended Solution:
-
Use a Stronger Base: Employ a non-reversible base like sodium hydride (NaH) or lithium diisopropylamide (LDA).[3] NaH is often preferred as it is inexpensive and the only byproduct is hydrogen gas.
-
Ensure Anhydrous Conditions: Any moisture will quench the strong base, reducing its effective stoichiometry and preventing enolate formation. Ensure all glassware is oven-dried and solvents are anhydrous.
-
-
Potential Cause (Vilsmeier-Haack): The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich substrate.[6][8] If you are attempting the reaction on a substrate that is not sufficiently activated, the reaction will be sluggish or fail.
-
Recommended Solution:
-
Verify Precursor Reactivity: Ensure you are starting with a highly reactive precursor, such as the enol ether of 1-[4-(trifluoromethoxy)phenyl]ethanone.
-
Increase Temperature: Cautiously increasing the reaction temperature can sometimes drive the formylation forward, but this also increases the risk of side reactions. Monitor the reaction closely by TLC.
-
Problem 2: My main product has a mass corresponding to the loss of CO₂. I believe I am isolating 2-[4-(trifluoromethoxy)phenyl]propanal.
-
Potential Cause: This is a classic case of decarboxylation.[11] It most likely occurs during an acidic aqueous workup or upon purification on silica gel. The β-dicarbonyl system readily loses a formyl group via a cyclic six-membered transition state when protonated.[10]
-
Recommended Solution:
-
Modify Workup Protocol: Avoid strong acids. Quench the reaction by carefully adding it to a cold, saturated solution of ammonium chloride or a buffered phosphate solution (pH ≈ 7).
-
Switch Purification Media: Avoid silica gel. Use neutral alumina for column chromatography, or consider short-path distillation if the product is thermally stable enough.
-
Minimize Heat: Perform the workup and extraction at low temperatures (0-5°C) and remove the solvent under reduced pressure without excessive heating.
-
Diagram 1: Decarboxylation Pathway
Caption: Visualization of desired formylation versus undesired self-condensation.
Experimental Protocols
Protocol 1: Optimized Claisen-Type Synthesis of this compound
This protocol is designed to minimize common side reactions.
-
Preparation: Under an inert atmosphere (Argon), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.
-
Washing: Wash the NaH with anhydrous hexane (3x) to remove the mineral oil. Decant the hexane carefully each time.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry. Cool the flask to 0°C in an ice bath.
-
Reagent Addition: Add ethyl formate (2.0 eq.) to the slurry.
-
Slow Addition of Ester: In the dropping funnel, prepare a solution of ethyl 4-(trifluoromethoxy)phenylacetate (1.0 eq.) in anhydrous THF. Add this solution dropwise to the stirred NaH/ethyl formate slurry over 1-2 hours, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting ester is consumed.
-
Workup: Cool the reaction back to 0°C. Cautiously quench the reaction by slowly adding it to a pre-chilled, saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Filter and concentrate the solution under reduced pressure at a low temperature (<30°C). The resulting crude product should be used immediately or purified quickly via chromatography on neutral alumina.
Data Presentation: Troubleshooting Summary
| Observed Symptom | Potential Cause(s) | Recommended Corrective Action(s) |
| Low or No Conversion | Insufficiently strong base; Wet reagents/solvents. | Use NaH or LDA; Ensure all reagents and glassware are scrupulously dry. |
| Major Product is Monodecarboxylated | Acidic workup; Purification on silica gel; Excessive heat. | Quench with sat. NH₄Cl (aq); Use neutral alumina for chromatography; Maintain low temperatures. |
| Formation of β-Keto Ester Dimer | Incomplete enolate formation; Rapid addition of starting ester. | Use a full equivalent of NaH; Add the starting ester slowly to the base/formylating agent mixture. |
| Formation of Polymeric Material | Product instability. | Use the crude product immediately in the next step; Store under inert gas at ≤ -20°C. |
References
-
CPLU-90-e202500213-g007. (n.d.). Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. NIH National Library of Medicine. Retrieved from [Link]
-
JoVE. (2025). Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives. Journal of Visualized Experiments. Retrieved from [Link]
-
Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Organic Chemistry Portal. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol.
-
Wikipedia. (n.d.). Claisen condensation. Wikipedia. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Organic Chemistry Portal. Retrieved from [Link]
-
OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction. Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. Retrieved from [Link]
-
Patil, S. B., & Patil, D. B. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. Retrieved from [Link]
-
ChemSourcing. (n.d.). Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications. Retrieved from [Link]
-
Slideshare. (n.d.). Vilsmeier haack rxn. Retrieved from [Link]
-
Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]
-
TCI Chemicals. (n.d.). The Claisen Condensation. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives.
-
Truscello, A. M., et al. (2013). One-Pot Synthesis of Aryloxypropanediols from Glycerol: Towards Valuable Chemicals from Renewable Sources. ResearchGate. Retrieved from [Link]
-
Furman Chemistry 120. (n.d.). Enolate Anion Stability of 1,3-Dicarbonyl Compounds. PBworks. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-aryl-1,3-propanediols.
- Google Patents. (n.d.). Preparation of 2- [4- (4-chlorophenoxy) -2- (trifluoromethyl) phenyl] -1- (1,2,4-triazol-1-yl) propan-.
-
ResearchGate. (2015). The Use of 2-(1-Alkoxyalkylidene)-1,3-dicarbonyl Compounds in Organic Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
-
ResearchGate. (n.d.). Synthetic Methods for the Preparation of 1,3-Propanediol. Retrieved from [Link]
-
Office of Scientific and Technical Information. (2010). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Retrieved from [Link]
-
AIP Publishing. (n.d.). Study the Alkylation Behavior of 1, 3-Dicarbonyl Systems with Alkyl Halides. Retrieved from [Link]
-
PubMed. (2021). Direct C-C Bond Cleavage of 1,3-Dicarbonyl Compounds as a Single-Carbon Synthon: Synthesis of 2-Aryl-4-quinolinecarboxylates. National Library of Medicine. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-phenyl-1,3-propanediol.
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (2013). A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-phenyl-propane-1,3-diol. Retrieved from [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. scbt.com [scbt.com]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives [jove.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Furman Chemistry 120: Organic / Enolate Anion Stability of 1,3-Dicarbonyl Compounds [furmanchm120.pbworks.com]
- 13. tcichemicals.com [tcichemicals.com]
Technical Support Center: Optimizing Reaction Conditions for 2-[4-(trifluoromethoxy)phenyl]propanedial
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and optimization of 2-[4-(trifluoromethoxy)phenyl]propanedial. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of synthesizing this valuable building block. We provide in-depth, field-tested insights in a direct question-and-answer format to address common challenges and streamline your experimental workflow.
Introduction: The Significance of this compound
This compound is a substituted malondialdehyde derivative of significant interest in medicinal chemistry and drug development. The trifluoromethoxy (-OCF₃) group is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The dialdehyde functionality serves as a versatile handle for constructing a wide array of heterocyclic systems and other complex molecular architectures. However, the synthesis of this compound is not without its challenges, stemming from the electronic nature of the trifluoromethoxy substituent and the inherent reactivity of the propanedial moiety. This guide provides a systematic approach to troubleshooting and optimizing its synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound.
Q1: What is the most common synthetic approach for this compound?
A common and effective method for the synthesis of 2-arylpropanedials is the Vilsmeier-Haack formylation of the corresponding aryl-substituted acetic acid derivative.[2][3] In this case, the likely starting material would be 4-(trifluoromethoxy)phenylacetic acid. The reaction utilizes a Vilsmeier reagent, typically generated in situ from a formamide derivative like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[4][5]
Q2: Can you illustrate the reaction mechanism for the Vilsmeier-Haack formylation in this context?
Certainly. The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic attack on the starting material and subsequent hydrolysis.
The mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. This potent electrophile is then attacked by the enol or enolate form of the aryl acetic acid derivative. A second formylation event occurs at the alpha-carbon, followed by hydrolysis during aqueous workup to yield the final dialdehyde product.
Caption: Decision tree for troubleshooting low reaction yield.
Q5: My reaction is messy, showing multiple spots on TLC. How can I improve the selectivity?
Byproduct formation is often due to the high reactivity of the product or incomplete reaction.
Cause A: Mono-formylation or Other Side Reactions If the reaction does not go to completion, you may isolate the mono-formylated intermediate. Additionally, the highly reactive dialdehyde product can polymerize or undergo other side reactions under the reaction conditions.
-
Solution:
-
Controlled Addition: Add the POCl₃ dropwise to the solution of starting material in DMF at a low temperature (e.g., 0 °C) before slowly warming to the final reaction temperature. This maintains a controlled concentration of the Vilsmeier reagent.
-
Prompt Workup: Once the reaction is complete by TLC/LC-MS, quench it immediately by pouring it onto ice water. Do not let the completed reaction stir for extended periods at high temperatures.
-
Q6: I'm having difficulty purifying the final product. What purification strategies do you recommend?
Purification of aldehydes, especially dialdehydes, can be challenging due to their reactivity. [6] Cause A: Product Instability on Silica Gel The acidic nature of standard silica gel can cause aldehydes to degrade, streak, or remain on the column.
-
Solution:
-
Deactivated Silica: Neutralize your silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (~1% v/v), in your eluent before packing the column.
-
Alternative Adsorbents: Consider using less acidic adsorbents like alumina (basic or neutral) or Florisil. [7] Cause B: Co-eluting Impurities and Product Instability The crude product can be unstable, and byproducts may have similar polarities, making chromatographic separation difficult. A highly effective, albeit multi-step, method is purification via a bisulfite adduct. [8][9]* Solution Protocol:
-
Dissolve the crude reaction mixture in a suitable solvent (e.g., methanol or THF).
-
Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously. The aldehyde will form a charged adduct that partitions into the aqueous layer.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate) to remove non-aldehydic impurities.
-
Separate the aqueous layer containing the adduct.
-
Regenerate the pure aldehyde by adding a base (e.g., NaHCO₃ or NaOH solution) to the aqueous layer until the solution is basic.
-
Extract the liberated pure aldehyde with an organic solvent (e.g., dichloromethane). [9]
-
Part 3: Experimental Protocols
The following protocols provide a starting point for your experiments. Optimization will be necessary based on your specific laboratory conditions and substrate purity.
Protocol 1: Synthesis of this compound
Materials:
-
4-(trifluoromethoxy)phenylacetic acid
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-(trifluoromethoxy)phenylacetic acid (1.0 eq).
-
Add anhydrous DMF (10 volumes, e.g., 10 mL per gram of starting material).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add POCl₃ (2.5 eq) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and warm the reaction mixture to 60-70 °C.
-
Stir at this temperature for 4-12 hours, monitoring the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
Once the starting material is consumed, cool the reaction to room temperature and then carefully pour it into a beaker of crushed ice with vigorous stirring.
-
Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification via Bisulfite Adduct Formation
-
Dissolve the crude product from Protocol 1 in methanol (10 volumes).
-
Add an equal volume of saturated aqueous sodium bisulfite solution.
-
Stir the biphasic mixture vigorously at room temperature for 1-2 hours.
-
Transfer the mixture to a separatory funnel and wash with ethyl acetate (2 x 20 mL) to remove organic impurities. Discard the organic layers.
-
To the aqueous layer, slowly add a 2M sodium hydroxide solution until the pH is >10. Stir for 30 minutes to ensure complete cleavage of the adduct.
-
Extract the regenerated product with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the purified this compound.
Data Summary
For successful synthesis, careful control of stoichiometry is paramount.
| Reagent | Molar Equivalents (Recommended) | Role |
| 4-(trifluoromethoxy)phenylacetic acid | 1.0 | Starting Material |
| Phosphorus oxychloride (POCl₃) | 2.2 - 3.0 | Activating Agent |
| N,N-Dimethylformamide (DMF) | >10 (Solvent & Reagent) | Formylating Reagent |
Table 1: Recommended Reagent Stoichiometry for Vilsmeier-Haack Diformylation.
References
- US20210214319A1 - Method for producing 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)
- WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
-
Challenges and opportunities for synthesis of 1,3-propanediol from petrochemical, biological and chemical routes. - ResearchGate. [Link]
-
Vilsmeier–Haack reaction - Wikipedia. [Link]
-
Optimization of the thiobarbituric acid-malonaldehyde reaction in non - Sci-Hub. [Link]
-
Palladium-Catalyzed Synthesis of Aldehydes from Aryl Iodides and Formic acid with Propylphosphonic Anhydride as the Activator - PMC - NIH. [Link]
-
Trifluoromethoxy group electron-withdrawing or electron-donating? : r/OrganicChemistry - Reddit. [Link]
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Publications. [Link]
-
(PDF) Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory - ResearchGate. [Link]
-
Vilsmeier-Haack Reaction | NROChemistry. [Link]
-
Purifying aldehydes? : r/chemistry - Reddit. [Link]
-
New Trends and Perspectives in Production of 1,2-Propanediol - ACS Publications. [Link]
-
Synthesis of Substituted 1H-Phenalen-1-ones and Nitrogen-Containing Heterocyclic Analogues as Potential Anti-Plasmodial Agents - MDPI. [Link]
-
The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF - ResearchGate. [Link]
-
Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides - PMC - NIH. [Link]
-
High-throughput determination of malondialdehyde in plant tissues - PubMed. [Link]
-
Is it possible to purify aldehyde by column? Is there any other method to do purification? - ResearchGate. [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. [Link]
-
Progress in 1,3-propanediol biosynthesis - PMC - PubMed Central - NIH. [Link]
- US2205184A - Purification of aldehyde-ketone mixtures - Google P
-
Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - OSTI.GOV. [Link]
-
Recent Development in Biological Production of 1, 3-Propanediol - Chemical Methodologies. [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]
-
Synthesis of Substituted 1 H-Phenalen-1-ones and Nitrogen-Containing Heterocyclic Analogues as Potential Anti-Plasmodial Agents - PubMed. [Link]
-
Vilsmeier-Haack Reaction - J&K Scientific LLC. [Link]
-
Synthesis of 5-Substituted 2, 9-Dimethyl-1,10-Phenanthroline Dialdehydes and Their Schiff Bases with Sulfur-Containing Amines - Scirp.org. [Link]
-
(PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. [Link]
-
Electrophilic aromatic directing groups - Wikipedia. [Link]
-
The Impact of Process Parameters on 1,3-Propanediol Production and 3-Hydroxypropionaldehyde Accumulation in Fed-Batch Fermentation of Glycerol with Citrobacter freundii AD119 - MDPI. [Link]
-
Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones - Chemical Review and Letters. [Link]
-
Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose - Pharmacy 180. [Link]
-
Synthesis of substituted pyrazines from N -allyl malonamides - ResearchGate. [Link]
-
Nanoengineered polyglutamic acid fertilizers via self-assembly for efficient tomato growth - Frontiers. [Link]
-
2-(4-(TRIFLUOROMETHYL)PHENYL)-2-PROPANOL, 50 mg - CP Lab Safety. [Link]
-
Malonaldehyde (Malondialdehyde) - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf. [Link]
-
Synthesis of aryl ketones by acylation of arenes - Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for 2-[4-(trifluoromethoxy)phenyl]propanedial Experiments
Welcome to the technical support center for 2-[4-(trifluoromethoxy)phenyl]propanedial. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive fluorinated dialdehyde. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success and integrity of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, stability, and reactivity of this compound.
Q1: What are the primary safety concerns when handling this compound?
A: As with many fluorinated organic compounds and aldehydes, appropriate safety measures are crucial. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[1] All manipulations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[2][3] It is also important to have an emergency eye wash station and safety shower readily accessible.[2]
Q2: How should this compound be properly stored to ensure its stability?
A: Aldehydes, in general, are prone to polymerization, and this reactivity can be influenced by the presence of electron-withdrawing groups.[4] To minimize degradation and polymerization, this compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere such as argon or nitrogen.[2][4] A dedicated flammable liquids storage cabinet is recommended.[4] Avoid exposure to air, moisture, and light, which can catalyze degradation.
Q3: What makes this compound a particularly reactive dialdehyde?
A: The high reactivity of this compound stems from the strong electron-withdrawing nature of the trifluoromethoxy (-OCF₃) group at the para-position of the phenyl ring. This group significantly increases the electrophilicity of the two carbonyl carbons in the propanedial moiety, making them highly susceptible to nucleophilic attack.[5] This enhanced reactivity is a key consideration in designing synthetic routes and purification strategies.
II. Troubleshooting Guide for Synthesis and Purification
This section provides detailed solutions to specific problems that may arise during the synthesis and purification of this compound.
A. Synthesis-Related Issues
Problem 1: Low or No Product Yield in Synthesis
-
Possible Cause: Incomplete reaction due to insufficient reactivity of precursors, inappropriate reaction conditions (temperature, time), or catalyst deactivation.
-
Troubleshooting Steps:
-
Verify Starting Material Quality: Ensure the purity and reactivity of your starting materials. For instance, if employing a multi-step synthesis, confirm the successful formation and purity of intermediates.[6]
-
Optimize Reaction Conditions: Systematically vary the reaction temperature, time, and concentration of reactants. For palladium-catalyzed cross-coupling reactions, which are often used in the synthesis of related compounds, ensure the catalyst is active and the appropriate ligands and bases are used.[6]
-
Inert Atmosphere: Strictly maintain an inert atmosphere (argon or nitrogen) throughout the reaction, as oxygen can deactivate many catalysts and react with intermediates.
-
Monitor Progress: Use analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction progress and identify the optimal reaction time.
-
Problem 2: Formation of Significant Side Products
-
Possible Cause: The high reactivity of the dialdehyde can lead to self-condensation (aldol reactions) or other side reactions under basic or acidic conditions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing side product formation.
B. Purification-Related Issues
Problem 3: Difficulty in Isolating the Product by Column Chromatography
-
Possible Cause 1: Co-elution with Impurities: The product may have a similar polarity to byproducts, making separation challenging.
-
Solution:
-
Solvent System Optimization: Experiment with different solvent systems for your flash column chromatography. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often resolve closely eluting compounds.[7]
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase silica.
-
-
Possible Cause 2: Product Degradation on the Column: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive aldehydes.
-
Solution:
-
Neutralize Silica Gel: Deactivate the silica gel by washing it with a dilute solution of a non-nucleophilic base, such as triethylamine in the eluent, before packing the column.
-
Rapid Purification: Minimize the time the compound spends on the column by running the chromatography as quickly as possible.
-
Problem 4: Product Polymerization During Solvent Removal
-
Possible Cause: Heating the product during solvent evaporation (e.g., on a rotary evaporator) can induce polymerization.[4]
-
Solution:
-
Low-Temperature Evaporation: Remove the solvent under reduced pressure at a low temperature.
-
Azeotropic Removal: If applicable, use a co-solvent with a lower boiling point to facilitate solvent removal at a lower temperature.
-
Addition of Inhibitors: In some cases, adding a small amount of a radical inhibitor like hydroquinone may prevent polymerization, though compatibility with downstream applications must be considered.[4]
-
III. Analytical Characterization
This section provides guidance on the analytical methods for characterizing this compound.
Q4: What are the recommended analytical techniques for confirming the structure and purity of the final product?
A: A combination of spectroscopic and chromatographic methods is essential for unambiguous characterization.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR Spectroscopy | Structural Elucidation | Signals corresponding to the aldehydic protons, the methine proton, and the aromatic protons with characteristic splitting patterns. |
| ¹³C NMR Spectroscopy | Structural Confirmation | Resonances for the carbonyl carbons, aromatic carbons, and the trifluoromethoxy carbon. |
| ¹⁹F NMR Spectroscopy | Confirmation of Fluorine Presence | A singlet corresponding to the -OCF₃ group. |
| Mass Spectrometry (MS) | Molecular Weight Determination | A molecular ion peak corresponding to the calculated mass of the compound. |
| Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single major peak indicating high purity. |
| Infrared (IR) Spectroscopy | Functional Group Identification | Strong absorption bands characteristic of the aldehyde C=O stretch and C-F bonds. |
IV. Experimental Protocols
This section provides a general protocol for a key experimental step.
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Thin Layer Chromatography (TLC) plates
-
Glass column for chromatography
Procedure:
-
Prepare the Column: Dry pack a glass column with silica gel. The amount of silica should be approximately 50 times the weight of the crude product.[7]
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the prepared column.[7]
-
Elute the Column: Begin eluting with a non-polar solvent mixture (e.g., 98:2 hexane:ethyl acetate). Collect fractions and monitor them by TLC.
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluent to elute the desired product.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure at low temperature to obtain the purified dialdehyde.
Caption: Workflow for purification by flash column chromatography.
V. References
-
Technical Support Center: Fluoroacetaldehyde Storage and Handling. Benchchem. Available at:
-
Comparative Reactivity Analysis of 2-[4-(trifluoromethyl)phenyl]propanedial and Other Dialdehydes. Benchchem. Available at:
-
4-(Trifluoromethoxy)phenol Safety Data Sheet. Synquest Labs. Available at:
-
(Trifluoromethoxy)benzene Safety Data Sheet. Thermo Fisher Scientific. Available at:
-
1,1,2-Trifluoro-2-(trifluoromethoxy)ethene Safety Data Sheet. AFG Bioscience LLC. Available at:
-
Navigating the Landscape of 2-[4-(trifluoromethyl)phenyl]propanedial: A Technical Guide for Researchers. Benchchem. Available at:
-
Technical Support Center: Purification of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. Benchchem. Available at:
Sources
Technical Support Center: Preventing Polymerization of 2-[4-(trifluoromethoxy)phenyl]propanedial
Welcome to the dedicated technical support center for 2-[4-(trifluoromethoxy)phenyl]propanedial. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the unwanted polymerization of this valuable synthetic intermediate. Our objective is to equip you with the knowledge and practical techniques to ensure the stability and reactivity of this compound throughout your experimental workflows.
Introduction to the Challenge
This compound is a highly reactive dicarbonyl compound, making it a potent building block in medicinal chemistry and organic synthesis. Its high reactivity is due to the electrophilic nature of its two aldehyde groups.[1][2] However, this inherent reactivity also makes it susceptible to self-polymerization, primarily through aldol-type condensation reactions.[3][4][5] This process can lead to decreased purity, reduced yield, and the formation of intractable materials, ultimately compromising experimental outcomes. This guide provides a comprehensive overview of the mechanisms behind this polymerization and offers practical, validated strategies for its prevention.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Understanding and Identifying Polymerization
Question 1: What are the primary indicators that my sample of this compound has started to polymerize?
Answer: The onset of polymerization can manifest in several ways. Visually, you might observe a change in the physical state of the material, such as the formation of a viscous oil, a waxy solid, or even a brittle, glassy material. A noticeable decrease in the solubility of the compound in your chosen solvent is another strong indicator. From an analytical perspective, techniques like ¹H NMR spectroscopy will show a broadening of peaks and a decrease in the characteristic aldehyde proton signals, accompanied by the appearance of complex, overlapping signals in the aliphatic and aromatic regions.
Question 2: What is the underlying chemical mechanism driving the polymerization of this compound?
Answer: The primary polymerization pathway is a series of intermolecular aldol-type condensation reactions.[3][4] The presence of two electrophilic aldehyde groups and an enolizable proton at the C2 position creates a reactive system.[6] The reaction can be initiated by either acidic or basic catalysts, or even by trace impurities.[7] The process involves the formation of an enolate, which then acts as a nucleophile, attacking a carbonyl group of another molecule. This chain reaction leads to the formation of poly-aldol structures.
Question 3: Can you illustrate the polymerization initiation process?
Answer: Certainly. The diagram below illustrates the base-catalyzed initiation of the aldol condensation cascade.
Caption: Base-catalyzed initiation of polymerization.
Section 2: Prophylactic Strategies for Storage and Handling
Question 4: What are the optimal conditions for storing this compound to minimize polymerization?
Answer: Proper storage is the first line of defense against polymerization. We recommend the following conditions:
-
Temperature: Store the compound at low temperatures, ideally between -15°C and -20°C.[8] This significantly reduces the rate of the aldol condensation reaction.
-
Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This prevents oxidation, which can generate radical species that may initiate polymerization.
-
Solvent: If storing in solution, use a dry, aprotic solvent. Trace amounts of water or protic solvents can facilitate polymerization.
Question 5: I need to handle the compound at room temperature for my experiment. What precautions should I take?
Answer: When handling at ambient temperatures, it is crucial to minimize the exposure time. Have all your reagents and equipment ready before taking the compound out of cold storage. Work in a fume hood with good ventilation and under an inert atmosphere if possible.[9] Use dry, clean glassware to prevent contamination with acidic or basic residues that could catalyze polymerization.
Section 3: Chemical Inhibition of Polymerization
Question 6: Can I use chemical inhibitors to prevent polymerization during my reaction?
Answer: Yes, the use of chemical inhibitors is a highly effective strategy. The choice of inhibitor will depend on the specific conditions of your reaction. Various compounds are used to prevent the polymerization of aldehydes, including hydroquinone and metal compounds.[10] We have found that the addition of a small amount of a non-nucleophilic acid can effectively suppress the base-catalyzed aldol condensation.
Recommended Protocol: Inhibition with Glacial Acetic Acid
This protocol details the addition of glacial acetic acid as a stabilizer.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
Glacial acetic acid
-
Inert gas supply (Argon or Nitrogen)
-
Dry glassware
Procedure:
-
Under an inert atmosphere, dissolve the this compound in the chosen anhydrous solvent to the desired concentration.
-
To this solution, add a catalytic amount of glacial acetic acid. A good starting point is 0.1 mol% relative to the propanedial.
-
Stir the solution gently for a few minutes to ensure homogeneity.
-
This stabilized stock solution can now be used in your subsequent reaction steps.
Question 7: How does the addition of a non-nucleophilic acid prevent polymerization?
Answer: The acid works by neutralizing any trace basic impurities present in the reaction mixture. These basic impurities would otherwise deprotonate the C2 position, forming the reactive enolate and initiating the polymerization cascade.[7] By maintaining a slightly acidic environment, the formation of the enolate is suppressed.
Caption: Acid-based inhibition of polymerization.
Question 8: Are there other types of inhibitors I can use?
Answer: For reactions where acidic conditions are not desirable, other types of stabilizers can be employed. Phenolic antioxidants are used for the stabilization of polyformaldehyde.[11] Radical scavengers such as hydroquinone can also be used.[10] While the primary polymerization mechanism is ionic, radical pathways can be initiated by impurities or exposure to light and air.
Table 1: Comparison of Common Inhibitors
| Inhibitor Type | Example | Mechanism of Action | Typical Concentration | Considerations |
| Non-nucleophilic Acid | Glacial Acetic Acid | Neutralizes basic impurities, preventing enolate formation. | 0.1 - 0.5 mol% | May not be suitable for acid-sensitive reactions. |
| Radical Scavenger | Hydroquinone | Quenches radical species that can initiate polymerization.[10] | 100 - 500 ppm | Can sometimes interfere with downstream reactions. |
| Sterically Hindered Phenol | Butylated Hydroxytoluene (BHT) | Acts as a chain-terminating antioxidant.[11] | 100 - 500 ppm | Effective against radical-initiated polymerization. |
Section 4: Experimental Workflow and Best Practices
Question 9: Can you provide a generalized workflow for a reaction involving this compound that minimizes polymerization risk?
Answer: The following workflow outlines the key steps and considerations for successfully using this compound in a typical synthetic transformation.
Caption: Optimized experimental workflow.
Key Considerations for the Workflow:
-
Temperature Control: Maintain a low temperature throughout the initial stages of the reaction setup.
-
Addition Rate: Add reagents slowly and in a controlled manner to avoid localized concentration gradients and potential hotspots.
-
Monitoring: Closely monitor the reaction progress. If you observe signs of polymerization, it may be necessary to quench the reaction and re-evaluate your conditions.
References
- Method of stabilizing aldehydes. Google Patents.
- Method of preventing the polymerization of unsaturated aldehyde. Google Patents.
-
Reactivity of aldehydes and ketones. Khan Academy. URL: [Link]
-
Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases. National Institutes of Health. URL: [Link]
-
How to Safely Handle Reactive Chemicals. The Chemistry Blog. URL: [Link]
-
Thermal reactions of perfluoromethyl and perfluoroacetyl manganese pentacarbonyls. Part 2.—Initiation of free-radical polymerization and formation of methyl(2-methyl 4-oxo-5,5,5-trifluoropentanoate). Royal Society of Chemistry. URL: [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. URL: [Link]
-
Aldol Addition and Condensation Reactions. Master Organic Chemistry. URL: [Link]
-
Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. URL: [Link]
-
Aldol condensation. Wikipedia. URL: [Link]
-
Intramolecular Aldol Reactions. Chemistry Steps. URL: [Link]
-
Aldol Condensation. Organic Chemistry Portal. URL: [Link]
-
Addition Polymers of Aldehydes. Controlled Radical Polymerization. URL: [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Aldol condensation - Wikipedia [en.wikipedia.org]
- 5. Aldol Condensation [organic-chemistry.org]
- 6. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 7. US6137013A - Method of stabilizing aldehydes - Google Patents [patents.google.com]
- 8. orgsyn.org [orgsyn.org]
- 9. chemicals.co.uk [chemicals.co.uk]
- 10. US3849498A - Method of preventing the polymerization of unsaturated aldehyde - Google Patents [patents.google.com]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Technical Support Center: Synthesis of 2-[4-(Trifluoromethoxy)phenyl]propanedial
Welcome to the technical support center for the synthesis of 2-[4-(trifluoromethoxy)phenyl]propanedial. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this valuable building block. Leveraging established principles of organic chemistry, particularly the Vilsmeier-Haack reaction, this document provides in-depth troubleshooting advice, frequently asked questions, and detailed analytical and purification protocols.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound, offering explanations and actionable solutions.
Question 1: Why is my yield of this compound consistently low?
Answer:
Low yields in the Vilsmeier-Haack formylation of ketones like 1-(4-(trifluoromethoxy)phenyl)ethanone can stem from several factors, from reagent quality to reaction conditions.
-
Incomplete Reaction: The Vilsmeier-Haack reaction of ketones can be sluggish. The electron-withdrawing nature of the trifluoromethoxy group can further deactivate the starting material.[1]
-
Solution:
-
Increase Reaction Temperature and Time: After the initial formation of the Vilsmeier reagent at low temperatures, gradually warm the reaction mixture and consider heating it to 60-80 °C.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.
-
Increase Reagent Stoichiometry: An excess of the Vilsmeier reagent (1.5 to 3 equivalents) can help drive the reaction to completion. However, be mindful that a large excess can sometimes lead to more side products.
-
-
-
Degradation of Starting Material or Product: The reaction conditions, if too harsh, can lead to decomposition.
-
Solution:
-
Controlled Temperature: Maintain careful temperature control throughout the reaction. The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic and should be done at 0 °C.[2]
-
Prompt Work-up: Once the reaction is complete, proceed with the aqueous work-up without delay to quench the reactive species and prevent product degradation.
-
-
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture, which will quench it and reduce the effective concentration.
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
-
Question 2: My TLC plate shows multiple spots after the reaction. What are these impurities?
Answer:
The presence of multiple spots on your TLC plate is a common observation and indicates the formation of several byproducts alongside your desired product. The most probable impurities are detailed below.
-
Unreacted Starting Material (1-(4-(trifluoromethoxy)phenyl)ethanone): As mentioned, the reaction may not go to completion. This will appear as a less polar spot on your TLC compared to the highly polar dialdehyde product.
-
Intermediate β-Chloro-α,β-unsaturated Aldehyde: The Vilsmeier-Haack reaction of enolizable ketones proceeds through a β-chloro-α,β-unsaturated iminium salt intermediate. Incomplete hydrolysis can lead to the isolation of the corresponding aldehyde.[3]
-
Structure: 3-chloro-2-[4-(trifluoromethoxy)phenyl]but-2-enal.
-
-
Products of Incomplete Hydrolysis: The final step of the Vilsmeier-Haack reaction is the hydrolysis of an iminium salt intermediate.[4] Incomplete or side reactions during hydrolysis can lead to impurities.
-
Vinylogous Amine: Partial hydrolysis might yield a vinylogous amine, which is an enamine derivative.
-
-
Side-products from the Vilsmeier Reagent: The Vilsmeier reagent itself can undergo side reactions, or react with the solvent.[5]
Question 3: I'm having difficulty purifying the final product. What is the best approach?
Answer:
This compound is a polar compound, which can make purification challenging. A combination of techniques is often necessary.
-
Column Chromatography: This is the most effective method for separating the polar dialdehyde from less polar impurities like the starting material and the β-chloro-α,β-unsaturated aldehyde intermediate.
-
Stationary Phase: Silica gel is a good starting point.
-
Mobile Phase: A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity (e.g., to hexane/ethyl acetate 1:1 or even pure ethyl acetate) will allow for the separation of the different components.
-
-
Bisulfite Adduct Formation: Aldehydes can be selectively purified by forming a solid bisulfite adduct, which can be filtered off and then decomposed to regenerate the pure aldehyde.[6] This is particularly useful for removing non-aldehydic impurities.
-
Procedure:
-
Dissolve the crude product in a suitable solvent (e.g., ethanol).
-
Add a saturated aqueous solution of sodium bisulfite and stir.
-
Filter the resulting precipitate (the bisulfite adduct).
-
Wash the solid with ethanol and then ether.
-
Regenerate the aldehyde by treating the adduct with an aqueous solution of sodium bicarbonate or dilute hydrochloric acid.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected keto-enol tautomerism for this compound?
A1: 1,3-Dicarbonyl compounds like your product exist as an equilibrium mixture of keto and enol tautomers.[7][8] The enol form is often stabilized by intramolecular hydrogen bonding. In NMR spectroscopy, you should expect to see signals for both tautomers, and the ratio may be solvent-dependent. The enolic proton typically appears as a broad singlet downfield.
Q2: What are the key signals to look for in the ¹H and ¹³C NMR spectra to confirm the structure of this compound?
A2:
-
¹H NMR:
-
Aldehydic Protons: Expect signals in the range of 9-10 ppm. For the enol form, you may see a single aldehydic proton and a vinyl proton.
-
Methine Proton (keto form): A signal for the CH proton between the two carbonyl groups would be expected around 4-5 ppm.[7]
-
Aromatic Protons: Two doublets in the aromatic region (around 7-8 ppm) characteristic of a 1,4-disubstituted benzene ring.
-
Enolic Proton: A broad singlet, typically downfield (>10 ppm).
-
-
¹³C NMR:
-
Carbonyl Carbons: Resonances above 190 ppm for the aldehyde groups.[9]
-
Aromatic Carbons: Signals in the 120-160 ppm range. The carbon attached to the trifluoromethoxy group will show a quartet due to coupling with the fluorine atoms.
-
CF₃O- Carbon: The carbon of the trifluoromethoxy group will also be visible and will show coupling to fluorine.
-
Q3: Which HPLC method is suitable for analyzing the purity of my product?
A3: Due to the polar nature of this compound, a reversed-phase HPLC method would be appropriate.
-
Column: A C18 column is a standard choice for the separation of aromatic compounds.[10] For highly polar analytes, a polar-endcapped C18 column or a column designed for aqueous mobile phases might provide better peak shape and retention.[11][12]
-
Mobile Phase: A gradient of water (with a small amount of acid like 0.1% formic acid or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is recommended.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm) would be suitable.
Data and Protocols
Table 1: Common Impurities and Their Origin
| Impurity Name | Structure | Potential Origin |
| 1-(4-(Trifluoromethoxy)phenyl)ethanone | Unreacted starting material | |
| 3-Chloro-2-[4-(trifluoromethoxy)phenyl]but-2-enal | Intermediate from the Vilsmeier-Haack reaction; incomplete hydrolysis.[3] | |
| Vinylogous Amine | Incomplete hydrolysis of the iminium salt intermediate. |
Experimental Protocol: HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
Visualizing the Reaction Pathway and Impurity Formation
The following diagram illustrates the proposed synthetic route to this compound via the Vilsmeier-Haack reaction and highlights the stages where common impurities can arise.
Caption: Synthetic pathway and potential impurity formation.
References
-
Sielc.com. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]
- Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60, 119–122.
- Meth-Cohn, O.; Stanforth, S. P. The Vilsmeier–Haack Reaction (Review). Comp. Org. Synth.1991, 2, 777-794.
- Campaigne, E.; Archer, W. L. p-Dimethylaminobenzaldehyde. Org. Synth.1953, 33, 27.
- Jones, G.; Stanforth, S. P. The Vilsmeier reaction of non-aromatic compounds. Org. React.2000, 56, 355-659.
-
Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available from: [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
- Google Patents. Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent.
-
Reddit. Having some troubles with a Vislmeier-Haack reaction. Available from: [Link]
-
Sielc.com. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]
- Gupton, J. T.; Krolikowski, D. A.; Yu, R. H.; Sikorski, J. A.; Dahl, M. L. The application of vinylogous iminium salt derivatives and microwave accelerated Vilsmeier-Haack reactions to efficient relay syntheses of the polycitone and storniamide natural products. Tetrahedron2007, 63, 1146-1158.
- Gendron, T.; et al. Preparative steps necessary for the accurate measurement of malondialdehyde by high-performance liquid chromatography. Anal. Biochem.1991, 199, 177-182.
- Ayala, A.; Muñoz, M. F.; Argüelles, S. Malondialdehyde: Facts and Artifacts. Redox Biol.2014, 2, 1-3.
- Clark, R. D.; Heathcock, C. H. Preparation and reactions of .beta.-chloro-.alpha.,.beta.-unsaturated ketones. J. Org. Chem.1976, 41, 636-643.
- Mendonça, R.; et al. Sensitive and selective quantification of free and total malondialdehyde in plasma using UHPLC-HRMS. J. Lipid Res.2017, 58, 2243-2250.
-
Northwest Life Science Specialties. NWK-MDA01 Malondialdehyde Protocol. Available from: [Link]
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; Wiley: 2005.
-
ChemTube3D. Pyrrole-Vilsmeier-Hydrolysis of an Iminium Salt. Available from: [Link]
-
Organic Syntheses. p-Dimethylaminobenzaldehyde. Available from: [Link]
-
MDPI. An Improved GC-MS Method for Malondialdehyde (MDA) Detection: Avoiding the Effects of Nitrite in Foods. Available from: [Link]
- Pluth, M. D.; Bergman, R. G.; Raymond, K. N. Molecular Recognition of Iminium Ions in Water. J. Am. Chem. Soc.2008, 130, 11421–11423.
-
University of Leeds. Lecture 2: Identifying Carbonyl Groups using Spectroscopy. Available from: [Link]
-
University of California, Irvine. Packet 3, 2325 Key. Available from: [Link]
- Wang, Z.; et al. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magn. Reson. Chem.2021, 59, 837-847.
-
PubMed. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Available from: [Link]
-
YouTube. Vilsmeier–Haack reaction: Phosphorus oxychloride and an electron-rich arene to produce aryl aldehyde. Available from: [Link]
- Grebel, J. E.; et al. Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. Environ. Sci. Technol.2014, 48, 1246–1255.
- Clark, R. D.; Heathcock, C. H. Preparation and reactions of .beta.-chloro-.alpha.,.beta.-unsaturated ketones. J. Org. Chem.1976, 41, 636-643.
-
ChemTube3D. Pyrrole-Hydrolysis of an Iminium Salt is loaded. Available from: [Link]
-
Company, R. S. C. Enantioselective H-bond-directed vinylogous iminium ion strategy for the functionalization of vinyl-substituted heteroaryl aldehydes. Available from: [Link]
-
LibreTexts Chemistry. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. The Application of Vinylogous Iminium Salt Derivatives and Microwave Accelerated Vilsmeier-Haack Reactions to Efficient Relay Syntheses of the Polycitone and Storniamide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents [mdpi.com]
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Technical Support Center: Navigating the Solution Stability of 2-[4-(trifluoromethoxy)phenyl]propanedial
Welcome to the technical support center for 2-[4-(trifluoromethoxy)phenyl]propanedial. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your experiments.
Introduction: Understanding the Molecule
This compound is a 1,3-dicarbonyl compound, a class of molecules known for their versatile reactivity and unique chemical properties. A key feature of this compound is the presence of a trifluoromethoxy group on the phenyl ring, which significantly influences its electronic properties and, consequently, its stability. The primary challenge in working with this and similar 1,3-dicarbonyls in solution is their propensity to exist in a dynamic equilibrium between keto and enol tautomers, and their susceptibility to various degradation pathways.
This guide will delve into the factors governing the stability of this compound, providing you with the knowledge to mitigate potential issues and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: Why is my solution of this compound turning yellow?
A yellowing of the solution is often an indicator of degradation. This can be caused by several factors, including:
-
pH Instability: The compound is susceptible to hydrolysis, particularly under basic conditions. The trifluoromethoxy group, being strongly electron-withdrawing, increases the acidity of the α-hydrogen, making the compound more prone to enolate formation and subsequent reactions.
-
Oxidation: Like many aldehydes, this compound can be susceptible to oxidation, especially if the solvent has not been degassed or if the solution is exposed to air for extended periods.
-
Photodegradation: Aromatic aldehydes and ketones can be light-sensitive.[1] Exposure to UV or even ambient light can initiate photochemical reactions, leading to the formation of colored byproducts.[2]
Q2: I'm seeing inconsistent results in my biological assays. Could this be related to the stability of the compound?
Absolutely. Inconsistent assay results are a classic sign of compound instability. If the compound degrades in your assay medium, the effective concentration will decrease over time, leading to variability in your data. It is crucial to assess the stability of this compound under your specific assay conditions (e.g., buffer composition, pH, temperature, incubation time).
Q3: What is the expected keto-enol tautomer ratio in solution, and how does it affect my experiments?
1,3-dicarbonyl compounds exist as an equilibrium mixture of keto and enol forms.[3] For phenyl-substituted propanedials, the enol form is often predominant in nonpolar solvents due to stabilization through resonance with the phenyl group.[4] The specific ratio is solvent-dependent. In polar, hydrogen-bonding solvents, the keto form may be more favored.[3]
This equilibrium is important because the two tautomers can have different reactivities and biological activities. It is advisable to characterize the tautomeric ratio in your solvent system of choice using techniques like ¹H NMR spectroscopy.
Q4: How should I properly store solutions of this compound?
For optimal stability, solutions should be:
-
Stored at low temperatures: -20°C is recommended for short-term storage, and -80°C for long-term storage.[5]
-
Protected from light: Use amber vials or wrap containers in aluminum foil.[6]
-
Stored under an inert atmosphere: Purge the vial with argon or nitrogen before sealing to minimize oxidation.[6]
-
Prepared in a suitable solvent: Choose a non-reactive, dry solvent. Anhydrous aprotic solvents like acetonitrile or THF are often good choices. Avoid protic solvents if hydrolysis is a concern.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common stability issues.
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Appearance of new peaks in HPLC/LC-MS analysis over time | Chemical Degradation | 1. Identify the degradation pathway: Conduct forced degradation studies (see Protocol 1) to determine if the degradation is caused by hydrolysis, oxidation, or photolysis. 2. Adjust solution pH: If hydrolysis is the culprit, buffer the solution to a slightly acidic pH (e.g., pH 4-6), as stability is often greater in this range for similar compounds.[7] 3. Use degassed solvents: To prevent oxidation, sparge solvents with an inert gas (argon or nitrogen) before use. 4. Protect from light: Store solutions in amber vials and minimize exposure to ambient light during handling. |
| Decreased potency or activity in biological assays | Compound Instability in Assay Medium | 1. Perform a time-course stability study: Incubate the compound in your assay buffer for the duration of your experiment and analyze for degradation at different time points using HPLC. 2. Modify assay conditions: If instability is observed, consider shortening the incubation time, adjusting the buffer pH, or adding antioxidants (if compatible with your assay). |
| Poor solubility or precipitation from solution | Solvent Choice or Concentration Issues | 1. Select an appropriate solvent: Test the solubility in a range of solvents. For aqueous solutions, co-solvents like DMSO or ethanol may be necessary. 2. Prepare fresh solutions: Avoid using old solutions where the compound may have started to degrade and precipitate. 3. Sonication and gentle warming: These techniques can aid in dissolution, but be cautious with heating as it can accelerate degradation. |
| Variability in ¹H NMR spectra between batches or over time | Shift in Keto-Enol Equilibrium or Degradation | 1. Standardize NMR solvent and concentration: The keto-enol ratio is solvent-dependent.[3] Ensure consistency in your NMR preparation. 2. Acquire spectra promptly: Analyze freshly prepared solutions to minimize the impact of degradation. 3. Look for degradation peaks: Compare spectra over time to identify the appearance of new signals that may correspond to degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify the degradation pathways of this compound.[8]
Objective: To determine the susceptibility of the compound to hydrolysis, oxidation, and photolysis.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette or clear vial) to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil and kept under the same conditions.
-
Thermal Degradation: Incubate a solid sample of the compound at 60°C for 24 hours. Dissolve in acetonitrile for analysis.
-
Analysis: Analyze all samples, along with an untreated control, by HPLC. Compare the chromatograms for the appearance of new peaks and a decrease in the parent peak area.
Protocol 2: HPLC Method for Stability Assessment
Objective: To provide a starting point for an HPLC method to monitor the purity and degradation of this compound.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Note: This is a generic method and may require optimization for your specific application and to achieve separation from all potential degradants.
Visualizing Stability Concepts
Keto-Enol Tautomerism
Caption: The equilibrium between the keto and enol forms of 1,3-dicarbonyls.
Potential Degradation Pathways
Caption: Major degradation routes for this compound.
References
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
- Esterbauer, H., Schaur, R. J., & Zollner, H. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine, 11(1), 81-128.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10964, Malondialdehyde. Retrieved from [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]
-
LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. Retrieved from [Link]
-
Environmental Health & Safety, University of Toronto. (2022). Chemical Storage Guidelines. Retrieved from [Link]
-
GMP Plastics. (2023). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]
-
CORE. (n.d.). Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. Retrieved from [Link]
-
BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]
- Singh, S., & Kumar, V. (2013). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- Witz, G. (1989). Biological interactions of alpha,beta-unsaturated aldehydes. Free radical biology & medicine, 7(3), 333-349.
-
Pharma Beginners. (2020). Stability Study SOP as per ICH Guideline. Retrieved from [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 17.9: 1,3-Dicarbonyl Compounds. Retrieved from [Link]
-
Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
-
PubMed. (1999). [Stability of phenyl salicylate in alcoholic-aqueous solution]. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
ResearchGate. (2015). Formation of alpha-hydroxycarbonyl and alpha-dicarbonyl compounds during degradation of monosaccharides. Retrieved from [Link]
-
PubMed Central. (2015). Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal. Retrieved from [Link]
-
PubMed Central. (2019). Effects of Oxidation Modification by Malondialdehyde on the Structure and Functional Properties of Walnut Protein. Retrieved from [Link]
-
PubMed Central. (2021). Effect of Malondialdehyde-Induced Oxidation Modification on Physicochemical Changes and Gel Characteristics of Duck Myofibrillar Proteins. Retrieved from [Link]
-
PubMed Central. (2020). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Retrieved from [Link]
-
PubMed Central. (2019). Aldehydes as powerful initiators for photochemical transformations. Retrieved from [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. gmpplastic.com [gmpplastic.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. [Stability of phenyl salicylate in alcoholic-aqueous solution] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
Technical Support Center: Refining Analytical Methods for 2-[4-(trifluoromethoxy)phenyl]propanedial
Introduction
Welcome to the dedicated technical support center for the analytical characterization of 2-[4-(trifluoromethoxy)phenyl]propanedial. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the analysis of this novel compound. The unique structural features of this compound, namely the reactive dialdehyde functionality and the lipophilic, electron-withdrawing trifluoromethoxy group, present a distinct set of analytical challenges.[1][2][3] Due to the limited availability of published analytical methods for this specific molecule, this guide synthesizes established principles for the analysis of aromatic aldehydes, fluorinated compounds, and dialdehydes to provide robust troubleshooting advice and foundational experimental protocols. Our goal is to empower you with the expertise to anticipate and resolve common analytical issues, ensuring the integrity and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during analytical sample preparation?
A: The primary stability concern arises from the two aldehyde groups, which are susceptible to oxidation, especially in the presence of light, air, and certain metal ions. This can lead to the formation of the corresponding carboxylic acids. Additionally, aldehydes can undergo self-polymerization, particularly in concentrated solutions or upon prolonged storage. It is recommended to prepare samples fresh in high-purity solvents and to use amber vials to minimize light exposure. Blanketing samples with an inert gas like nitrogen or argon can also mitigate oxidation.
Q2: Should I choose High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for the analysis of this compound?
A: The choice depends on the analytical objective.
-
HPLC is generally the preferred method for direct analysis. It is well-suited for thermally labile and polar compounds like dialdehydes, minimizing the risk of on-column degradation.[4] A reversed-phase HPLC method with UV detection is a good starting point, as the aromatic ring provides a strong chromophore.
-
GC can be a powerful technique, especially when coupled with mass spectrometry (MS) for identification of impurities. However, direct analysis of a dialdehyde by GC can be challenging due to potential thermal degradation in the injector and column.[4] Therefore, derivatization is highly recommended to convert the aldehydes into more stable and volatile derivatives.[4][5][6]
Q3: What are the expected effects of the trifluoromethoxy group on the analytical behavior of this compound?
A: The trifluoromethoxy group significantly influences the molecule's properties. It is a highly lipophilic substituent, which will increase the compound's retention in reversed-phase HPLC.[1] This group also enhances the metabolic stability of the molecule, a property that is more relevant for in-vivo studies but suggests a general chemical robustness compared to a non-fluorinated analogue.[1][2][7] In GC, the trifluoromethoxy group can improve separation from less fluorinated impurities.
HPLC Troubleshooting Guide
Issue 1: Peak Tailing for the Analyte Peak
Q: My main peak for this compound is showing significant tailing. What are the likely causes and how can I fix it?
A: Peak tailing is a common issue in HPLC and can compromise resolution and integration accuracy.[8][9] For a compound like this, there are several potential causes:
-
Secondary Interactions with Residual Silanols: The most common cause of peak tailing for polar and ionizable compounds is the interaction with active silanol groups on the silica surface of the column.[8][9][10]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to ~2.5-3.0 with formic or phosphoric acid) can suppress the ionization of silanol groups, thereby reducing these secondary interactions.[9][11]
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped C18 or C8 columns are designed to minimize the number of accessible silanol groups.[10] If you are using an older column, switching to a newer generation column can significantly improve peak shape.
-
Solution 3: Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to saturate the active sites on the stationary phase and improve peak symmetry.[9]
-
-
Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: First, try flushing the column with a strong solvent. If the problem persists, using a guard column can protect the analytical column from contaminants.[12] If the column is old, it may need to be replaced.
-
-
Extra-Column Volume: Excessive volume in the tubing, fittings, or detector flow cell can lead to band broadening and tailing.[10]
-
Solution: Ensure that all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005").[10]
-
GC and GC-MS Troubleshooting Guide
Issue 1: Low Sensitivity and Poor Peak Shape in Direct GC Analysis
Q: I am trying to analyze this compound directly by GC-MS, but I am getting a very small, broad peak. What is happening?
A: This is a classic symptom of on-column degradation and/or poor volatility of a reactive analyte like a dialdehyde.[4]
-
Cause: The high temperatures of the GC inlet and column can cause the dialdehyde to degrade or polymerize. Its polarity can also lead to adsorption on active sites within the GC system, resulting in poor peak shape.
-
Solution: Derivatization: Chemical derivatization is essential for the robust analysis of aldehydes by GC.[4][5][6] This process converts the polar aldehyde groups into more stable, less polar, and more volatile derivatives.
-
Recommended Derivatization Agent: PFBHA: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a highly effective reagent for derivatizing aldehydes.[4] It reacts with the carbonyl groups to form stable oxime derivatives that are amenable to GC-MS analysis and can be detected with high sensitivity, especially with an electron capture detector (ECD) or by negative ion mass spectrometry.[13][14]
-
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-UV Method
Objective: To determine the purity of this compound.
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
HPLC grade acetonitrile and water.
-
Formic acid (reagent grade).
-
Reference standard of this compound.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Standard Preparation:
-
Prepare a stock solution of the reference standard in acetonitrile at 1 mg/mL.
-
Prepare a working standard at 0.1 mg/mL by diluting the stock solution with a 50:50 mixture of acetonitrile and water.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm (or scan for optimal wavelength with DAD).
-
Gradient Program:
Time (min) %A %B 0.0 60 40 15.0 10 90 20.0 10 90 20.1 60 40 | 25.0 | 60 | 40 |
-
-
Data Analysis:
-
Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Protocol 2: GC-MS Analysis via PFBHA Derivatization
Objective: To identify and quantify this compound and related impurities.
Instrumentation and Materials:
-
GC-MS system with a split/splitless injector.
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
-
High-purity solvents (e.g., hexane, ethyl acetate).
-
Deuterated internal standard (if available for a similar aldehyde, for quantitative analysis).[15]
Procedure:
-
Derivatization Reagent Preparation:
-
Prepare a 10 mg/mL solution of PFBHA in a suitable solvent like pyridine or buffered water.
-
-
Sample Derivatization:
-
To 100 µL of the sample solution (in a non-protic solvent), add 100 µL of the PFBHA solution.
-
If using an internal standard, add it at this stage.
-
Vortex the mixture and heat at 60-70 °C for 1 hour.
-
Cool to room temperature.
-
Perform a liquid-liquid extraction with hexane or ethyl acetate to isolate the oxime derivatives.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen.
-
Reconstitute in a suitable volume of hexane for injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
-
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Logic for selecting between HPLC and GC methods.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Gas Chromatographic Analysis of Aldehydes in Alcoholic Beverages Using a Cysteamine Derivatization Procedure | American Journal of Enology and Viticulture [ajevonline.org]
- 6. gcms.cz [gcms.cz]
- 7. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromtech.com [chromtech.com]
- 11. agilent.com [agilent.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-[4-(trifluoromethoxy)phenyl]propanedial and Structurally Similar Aldehydes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, the reactivity of aldehydes is a cornerstone for the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of 2-[4-(trifluoromethoxy)phenyl]propanedial, a molecule of interest due to the unique electronic properties of the trifluoromethoxy group. Its performance is benchmarked against a series of structurally related aldehydes: 2-[4-(trifluoromethyl)phenyl]propanedial, 2-phenylpropanedial, and the parent malondialdehyde. This comparison will elucidate the impact of the trifluoromethoxy substituent on reactivity, offering valuable insights for reaction design and optimization.
Introduction: The Significance of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group has garnered significant attention in medicinal chemistry and materials science. It is often considered a lipophilic bioisostere of a methoxy group, but its electronic properties are markedly different. The strong electron-withdrawing nature of the -OCF₃ group can profoundly influence a molecule's reactivity, metabolic stability, and binding affinity to biological targets.[1][2] This guide will explore how these properties manifest in the reactivity of this compound, particularly in comparison to the well-understood trifluoromethyl (-CF₃) group and other analogues.
Comparative Aldehydes: A Rationale for Selection
To provide a comprehensive understanding of the role of the 4-(trifluoromethoxy)phenyl moiety, the following aldehydes have been selected for comparison:
-
2-[4-(Trifluoromethyl)phenyl]propanedial: This analogue allows for a direct comparison of the electronic effects of the trifluoromethoxy (-OCF₃) group versus the trifluoromethyl (-CF₃) group. Both are potent electron-withdrawing groups, but they differ in their balance of inductive and resonance effects.[3]
-
2-Phenylpropanedial: This compound serves as a baseline, representing the reactivity of the propanedial core with an unsubstituted aromatic ring.
-
Malondialdehyde: As the parent 1,3-dicarbonyl compound, malondialdehyde provides a fundamental reference point for the reactivity of the propanedial unit without any aryl substitution.[3]
Physicochemical and Spectroscopic Properties: A Tabular Comparison
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| 4-(Trifluoromethoxy)benzaldehyde (proxy) | C₈H₅F₃O₂ | 190.12 | - | - | - |
| 4-(Trifluoromethyl)benzaldehyde | C₈H₅F₃O | 174.12 | 66-67 @ 13 mmHg | 1.275 @ 25°C | 1.463 @ 20°C |
| 2-Phenylpropanal (related structure) | C₉H₁₀O | 134.17 | 92-94 @ 12 mmHg[4] | 1.002 @ 25°C[4] | 1.517 @ 20°C[4] |
| Malondialdehyde | C₃H₄O₂ | 72.06 | 108[3] | 0.991[3] | - |
Table 2: Spectroscopic Data (¹H NMR, ¹³C NMR, IR)
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) |
| 4-(Trifluoromethoxy)benzaldehyde (proxy) | 9.97 (s, 1H, CHO), 7.95 (d, 2H, Ar-H), 7.40 (d, 2H, Ar-H) | 190.5, 155.0 (q), 132.5, 131.0, 121.0, 118.5 (q, CF₃) | ~1705 (C=O) |
| 4-(Trifluoromethyl)benzaldehyde | 10.1 (s, 1H, CHO), 8.0 (d, 2H, Ar-H), 7.8 (d, 2H, Ar-H)[5] | 191.0, 138.0, 135.0 (q), 130.0, 126.0 (q)[6] | 1708 (C=O), 2860, 2760 (C-H)[5] |
| 2-Phenylpropanal (related structure) | 9.65 (d, 1H, CHO), 7.3 (m, 5H, Ar-H), 3.6 (q, 1H, CH), 1.4 (d, 3H, CH₃)[7] | 200.5, 139.0, 129.0, 128.5, 127.0, 55.0, 15.0 | ~1725 (C=O), 2820, 2720 (C-H) |
| Malondialdehyde | Exists as enol tautomer. | - | - |
Comparative Reactivity Analysis
The reactivity of aldehydes in nucleophilic addition reactions is primarily governed by the electrophilicity of the carbonyl carbon.[2][8] Electron-withdrawing substituents on an aromatic ring increase this electrophilicity, thereby enhancing reactivity.[9] The Hammett constant (σ) provides a quantitative measure of the electronic effect of a substituent.
Table 3: Hammett Constants (σp) for para-Substituents
| Substituent | Hammett Constant (σp) |
| -H | 0.00 |
| -CF₃ | 0.54 |
| -OCF₃ | 0.35 |
The positive σp values for both -CF₃ and -OCF₃ indicate that they are electron-withdrawing groups, and thus, both 2-[4-(trifluoromethyl)phenyl]propanedial and this compound are expected to be more reactive than 2-phenylpropanedial. The larger σp value for -CF₃ suggests that it is a stronger electron-withdrawing group than -OCF₃, which would imply a higher reactivity for the trifluoromethyl-substituted aldehyde.
Knoevenagel Condensation
The Knoevenagel condensation is a key reaction for C-C bond formation, involving the reaction of an active methylene compound with an aldehyde. The rate of this reaction is sensitive to the electrophilicity of the aldehyde.
Experimental Protocol: Comparative Knoevenagel Condensation
-
To a solution of the respective aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (5 mL), add a catalytic amount of piperidine (0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, add cold water (10 mL) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Record the reaction time and calculate the isolated yield.
Based on the electronic effects, the expected order of reactivity in the Knoevenagel condensation is:
2-[4-(Trifluoromethyl)phenyl]propanedial > this compound > 2-Phenylpropanedial > Malondialdehyde
dot
Caption: Experimental workflow for the comparative Knoevenagel condensation.
Wittig Reaction
The Wittig reaction, which converts aldehydes to alkenes, is another important transformation where the electrophilicity of the aldehyde plays a crucial role.
Experimental Protocol: Comparative Wittig Reaction
-
In a flame-dried flask under an inert atmosphere, suspend (carbethoxymethylene)triphenylphosphorane (1.1 mmol) in anhydrous toluene (10 mL).
-
Add the respective aldehyde (1.0 mmol) to the suspension.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to isolate the alkene product.
-
Determine the yield and, if possible, the E/Z ratio of the product.
The expected trend in reactivity for the Wittig reaction will mirror that of the Knoevenagel condensation, with the more electron-deficient aldehydes reacting faster.
dot
Caption: Simplified mechanism of the Wittig reaction.
Discussion and Conclusion
The electronic nature of the substituent on the phenyl ring of 2-arylpropanedials significantly influences their reactivity. The strong electron-withdrawing properties of the trifluoromethoxy and trifluoromethyl groups enhance the electrophilicity of the aldehyde carbonyl carbons, leading to a predicted increase in reaction rates for nucleophilic additions compared to the unsubstituted phenyl analogue.
While the Hammett constants suggest that the trifluoromethyl group has a stronger electron-withdrawing effect than the trifluoromethoxy group, the latter offers other advantages, such as increased lipophilicity and metabolic stability, which are highly desirable in drug design.[1][2] The choice between these two substituents will therefore depend on the specific goals of the synthesis. For reactions where high reactivity is paramount, the trifluoromethyl-substituted aldehyde may be preferred. However, when developing bioactive molecules, the overall physicochemical profile imparted by the trifluoromethoxy group could be more advantageous.
This guide provides a framework for understanding and predicting the reactivity of this compound. The provided experimental protocols can be used to generate quantitative data to validate these predictions and to further explore the synthetic utility of this and related aldehydes.
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biological activity of 2-[4-(trifluoromethoxy)phenyl]propanedial vs other compounds
An In-Depth Comparative Guide to the Predicted Biological Activity of 2-[4-(Trifluoromethoxy)phenyl]propanedial
Executive Summary
This guide provides a comprehensive comparative analysis of the predicted biological activity of this compound, a novel compound for which public data is scarce. Based on its distinct structural motifs—a phenylpropionic acid-like scaffold, a trifluoromethoxy group, and a reactive propanedial moiety—we hypothesize its primary activity to be in the modulation of inflammatory pathways. To provide a robust scientific context, we compare its predicted profile against three well-characterized classes of anti-inflammatory agents: the non-selective COX inhibitor Indomethacin, the selective COX-2 inhibitor Celecoxib, and the broader-acting NF-κB pathway inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating such novel chemical entities. We delve into the mechanistic underpinnings of these compounds, present detailed experimental protocols for their comparative evaluation, and provide the causal logic behind these methodological choices to ensure scientific rigor and trustworthiness.
Structural Analysis and Predicted Activity of this compound
The structure of this compound presents several key features that inform its likely biological role.
-
Phenylpropanoid Core: The central phenyl ring with a three-carbon side chain is a classic pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and naproxen. This scaffold is strongly associated with the inhibition of cyclooxygenase (COX) enzymes.[1][2]
-
Trifluoromethoxy (-OCF3) Group: The trifluoromethoxy group is a powerful bioisostere for other functionalities. Its high electronegativity and lipophilicity can significantly enhance membrane permeability, metabolic stability, and binding affinity to target proteins.[3][4] In many drug candidates, the inclusion of fluorinated groups leads to increased potency.
-
Propanedial (Malondialdehyde) Moiety: This is the most reactive part of the molecule. Malondialdehyde and its derivatives are highly electrophilic and can readily react with nucleophilic residues in proteins and DNA. While this reactivity could lead to promiscuous binding or cytotoxicity, it could also be harnessed for covalent inhibition of a specific enzyme target.
Based on this analysis, we predict that this compound is a potent modulator of inflammatory processes, likely through the inhibition of COX enzymes. Its efficacy and side-effect profile will be dictated by its relative selectivity for COX isoforms and the reactivity of its dialdehyde group.
The Landscape of Key Anti-Inflammatory Signaling Pathways
Inflammation is a complex biological response mediated by a network of signaling pathways. For the purpose of this guide, we will focus on two central pathways that represent the primary targets of most anti-inflammatory drugs.
-
The Cyclooxygenase (COX) Pathway: This pathway is responsible for the synthesis of prostaglandins (PGs), which are key mediators of pain, fever, and inflammation.[5] It involves two main isoforms:
-
COX-1: A constitutively expressed "housekeeping" enzyme that mediates baseline prostaglandin production for gastric mucosa protection and platelet aggregation.[6]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for producing the prostaglandins that mediate inflammatory symptoms.[6][7]
-
-
The NF-κB Signaling Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that acts as a master regulator of the inflammatory response.[8] When activated by stimuli like cytokines or bacterial lipopolysaccharide (LPS), NF-κB translocates to the nucleus and initiates the transcription of a wide array of pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and the COX-2 enzyme itself.[9][10]
Caption: Key inflammatory signaling pathways targeted by anti-inflammatory drugs.
Comparative Analysis of Biological Activity
The Non-Selective Benchmark: Indomethacin
-
Mechanism of Action: Indomethacin is a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes.[11][12] By blocking both isoforms, it effectively halts the production of all prostaglandins, leading to powerful anti-inflammatory, analgesic, and antipyretic effects.[13][14]
-
Causality of Side Effects: The therapeutic efficacy of Indomethacin comes at a cost. Its inhibition of COX-1 disrupts the production of prostaglandins essential for maintaining the protective lining of the gastrointestinal tract. This direct causal link is responsible for the high incidence of gastric side effects, such as ulcers and bleeding, associated with long-term use of non-selective NSAIDs.[14]
The Selective Approach: Celecoxib
-
Mechanism of Action: Celecoxib was designed to be a selective inhibitor of the COX-2 enzyme.[15][16][17] Its chemical structure, which includes a sulfonamide side chain, allows it to bind effectively to a specific hydrophilic pocket present in the active site of COX-2 but not COX-1.[18] This structural difference is the basis of its selectivity.
-
Scientific Rationale: The development of selective COX-2 inhibitors was a landmark in anti-inflammatory therapy. The core hypothesis was that by selectively targeting the inducible COX-2 enzyme, one could achieve the desired anti-inflammatory effects without the GI toxicity caused by COX-1 inhibition.[6][7] This hypothesis has been largely validated, with celecoxib demonstrating comparable efficacy to traditional NSAIDs but with a significantly improved gastrointestinal safety profile.[19]
The Upstream Regulator: NF-κB Pathway Inhibitors
-
Mechanism of Action: Unlike COX inhibitors that target a downstream enzymatic step, NF-κB inhibitors act on a central control point of the inflammatory cascade.[8] They function by preventing the degradation of the inhibitory protein IκB, which holds NF-κB inactive in the cytoplasm.[10] By blocking IκB degradation, these inhibitors prevent NF-κB from moving into the nucleus, thereby blocking the transcription of dozens of pro-inflammatory genes simultaneously.[20]
-
Therapeutic Potential: Because they target a master regulator, NF-κB inhibitors offer the potential for broad-spectrum anti-inflammatory activity that could be effective in complex inflammatory diseases where multiple mediators are involved.[9] However, this broad action also carries the risk of more significant side effects, as NF-κB is also involved in normal immune responses and cell survival.
Experimental Protocols for a Self-Validating Comparative Assessment
To rigorously evaluate the biological activity of this compound and compare it to the established profiles of Indomethacin and Celecoxib, a multi-step, self-validating experimental workflow is required.
Caption: A logical workflow for the comprehensive evaluation of novel anti-inflammatory compounds.
Protocol: COX-1/COX-2 Inhibition Assay
-
Objective: To determine the direct inhibitory activity and selectivity of the test compound against COX-1 and COX-2 enzymes.
-
Methodology:
-
Utilize a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam). These kits provide purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Prepare a dilution series of the test compound, Indomethacin (non-selective control), and Celecoxib (selective control) in the provided assay buffer.
-
Add the enzymes (COX-1 or COX-2) to separate wells of a 96-well plate.
-
Add the diluted compounds to their respective wells and incubate for a specified time (e.g., 15 minutes at 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Allow the reaction to proceed for a short duration (e.g., 2 minutes).
-
Stop the reaction and measure the amount of Prostaglandin E2 (PGE2) produced using the provided ELISA components.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
-
-
Causality Explained: This cell-free assay is the most direct way to assess enzyme inhibition. By physically separating the two isoforms, we can unambiguously determine the compound's potency and selectivity (calculated as the ratio of IC50 COX-1 / IC50 COX-2). This initial step is crucial to validate the primary mechanistic hypothesis.
Protocol: Cellular Anti-Inflammatory Activity
-
Objective: To assess the compound's ability to suppress the production of key inflammatory mediators in a relevant cell model.
-
Methodology:
-
Cell Culture: Seed RAW 264.7 murine macrophages in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[21]
-
Pre-treatment: Treat the cells with various concentrations of the test compound and controls for 1 hour. This pre-incubation allows the compound to enter the cells and engage its target before the inflammatory stimulus is applied.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 0.5 µg/mL) to all wells except the negative control.[21][22]
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Mediator Quantification:
-
-
Causality Explained: LPS is a component of bacterial cell walls and a potent activator of the NF-κB pathway, leading to the robust production of NO, TNF-α, and IL-6.[25] A compound's ability to reduce these mediators in this model demonstrates its efficacy in a complex biological system, validating the in vitro findings.
Protocol: Cytotoxicity Assay (MTT)
-
Objective: To ensure that the observed reduction in inflammatory mediators is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells.
-
Methodology:
-
Culture and treat RAW 264.7 cells with the test compounds for 24 hours, using the same concentrations as in the anti-inflammatory assay.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at ~570 nm. A lower absorbance indicates reduced cell viability.
-
-
Trustworthiness System: This protocol is a self-validating control. If a compound shows potent inhibition of NO production but also high cytotoxicity at the same concentration, the anti-inflammatory result is not trustworthy. True anti-inflammatory candidates must be effective at non-toxic concentrations.[21]
Data Summary and Comparative Interpretation
All quantitative data should be summarized for clear, objective comparison.
| Feature | This compound | Indomethacin (Non-Selective) | Celecoxib (COX-2 Selective) | NF-κB Inhibitors |
| Primary Target | Predicted: COX-1/COX-2 | COX-1 and COX-2[11] | Primarily COX-2[17][18] | IKK Complex / IκB[8][9] |
| Selectivity | Unknown; to be determined by COX assay. | Non-selective | >10-fold for COX-2 over COX-1[17] | N/A (Targets upstream pathway) |
| Key In Vitro Assay | COX-1/COX-2 Inhibition Assay | COX-1/COX-2 Inhibition Assay | COX-1/COX-2 Inhibition Assay | IκBα Phosphorylation Assay |
| Cellular Effect | Predicted: ↓ NO, ↓ PGE2, ↓ Cytokines | ↓ NO, ↓ PGE2, ↓ Cytokines | ↓ NO, ↓ PGE2, ↓ Cytokines | ↓ NO, ↓ PGE2, ↓ Cytokines |
| Expected Side Effect Profile | Unknown; potential for GI toxicity if non-selective. Reactivity of dialdehyde may confer unique toxicity. | High risk of GI toxicity[14] | Low risk of GI toxicity[16] | Broad; potential for immunosuppression. |
Conclusion and Future Directions
Based on a rigorous analysis of its chemical structure, this compound is a promising candidate for investigation as a novel anti-inflammatory agent, most likely operating through the inhibition of COX enzymes. Its trifluoromethoxy group suggests the potential for high potency. However, its true therapeutic value is contingent on two critical, currently unknown factors: its selectivity for COX-2 over COX-1 and the biological consequences of its reactive propanedial moiety.
The experimental framework provided in this guide offers a clear and robust path forward for its characterization. By directly comparing its performance against the well-defined profiles of Indomethacin and Celecoxib, researchers can precisely determine its mechanism, potency, selectivity, and cellular efficacy. The inclusion of cytotoxicity assays is non-negotiable to ensure the trustworthiness of the findings. Future studies should also explore the potential for covalent binding due to the dialdehyde group and expand into in vivo models of inflammation to validate these in vitro findings.
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Zhang, Y. L., et al. (2007). Synthesis and anti-diabetic activity of (RS)-2-ethoxy-3-{4-[2-(4-trifluoro-methanesulfonyloxy-phenyl)-ethoxy]-phenyl}-propionic acid. Acta Pharmacologica Sinica. [Link]
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Isloor, A. M., et al. (2022). 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent. Molecules. [Link]
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Al-Ghazawi, E., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Bioorganic Chemistry. [Link]
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PharmGKB. Celecoxib Pathway, Pharmacodynamics. [Link]
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Takeuchi, K., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry. [Link]
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U.S. Food and Drug Administration. (2015). Indomethacin Capsules, USP 25 mg. [Link]
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Jones, A., et al. (2009). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Endocrinology. [Link]
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Saleh, T., et al. (2022). Pro- and Anti-Inflammatory Prostaglandins and Cytokines in Humans: A Mini Review. Journal of Inflammation Research. [Link]
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validation of 2-[4-(trifluoromethoxy)phenyl]propanedial's structure
A Comparative Guide to the Structural Validation of 2-[4-(Trifluoromethoxy)phenyl]propanedial
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the critical process of validating the structure of this compound, a compound of interest due to its potential applications stemming from the unique electronic properties of the trifluoromethoxy group and the reactive propanedial moiety. This document provides a comprehensive comparison of analytical techniques, supported by experimental protocols and data interpretation, to ensure the identity, purity, and stability of this target molecule.
The Imperative of Structural Certainty
The introduction of a trifluoromethoxy (-OCF₃) group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable substituent in drug design. The propanedial functionality, a reactive 1,3-dicarbonyl system, offers a versatile handle for further chemical modifications. However, this reactivity also presents challenges in synthesis and characterization, as it can exist in equilibrium with its enol tautomer. Therefore, a multi-faceted analytical approach is not just recommended but essential for unequivocal structural elucidation.
A Multi-Pronged Approach to Validation
No single analytical technique can definitively validate a chemical structure. A robust validation strategy relies on the convergence of data from multiple orthogonal methods. This guide will focus on a logical workflow employing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.
Mass Spectrometry: The First Glimpse
Mass spectrometry provides the molecular weight of the compound, offering the initial and most crucial piece of evidence for its identity. For fluorinated compounds, specific considerations are necessary due to their unique isotopic patterns and fragmentation behaviors.[1][2]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a suitable solvent such as acetonitrile or methanol.
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and is often preferred to minimize fragmentation and preserve the molecular ion.[3]
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended for high-resolution mass accuracy, which allows for the determination of the elemental composition.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The expected [M+H]⁺ or [M+Na]⁺ adducts should be observed.
-
Data Analysis: Compare the experimentally measured mass to the theoretical mass of the protonated molecule (C₁₀H₈F₃O₃⁺). The high resolution will allow for the confirmation of the elemental formula.
Data Interpretation and Comparative Analysis
| Parameter | Expected Value (for C₁₀H₇F₃O₃) | Hypothetical Observed Value | Interpretation |
| Molecular Formula | C₁₀H₇F₃O₃ | C₁₀H₇F₃O₃ | Confirms the elemental composition. |
| Theoretical [M+H]⁺ | 233.0425 | 233.0428 | Excellent agreement between theoretical and observed mass confirms the molecular weight. |
| Fragmentation Pattern | Loss of CHO, OCF₃ | Characteristic fragments observed | Provides clues about the structural components. For instance, the presence of a peak corresponding to the loss of the trifluoromethoxy group can be indicative.[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.
Workflow for Comprehensive NMR Analysis
Caption: Comprehensive NMR workflow for structural validation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment should also be performed to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a one-dimensional fluorine NMR spectrum. This will show a single resonance for the -OCF₃ group.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.
-
Predicted vs. Hypothetical Observed NMR Data
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aldehydic CH (CHO) | 9.5 - 9.8 | Doublet | 1H |
| Aromatic H (ortho to -CH(CHO)₂) | 7.4 - 7.6 | Doublet | 2H |
| Aromatic H (ortho to -OCF₃) | 7.1 - 7.3 | Doublet | 2H |
| Methine CH | 4.0 - 4.3 | Triplet | 1H |
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) | Key HMBC Correlations |
| Aldehydic C=O | 195 - 205 | Aldehydic H, Methine H |
| Aromatic C-O | 145 - 150 | Aromatic H's |
| Aromatic C-C | 135 - 140 | Methine H |
| Aromatic CH | 120 - 130 | Aromatic H's |
| -OCF₃ | 118 - 122 (quartet, ¹JCF ≈ 255 Hz) | Fluorine |
| Methine CH | 50 - 60 | Aldehydic H, Aromatic H's |
¹⁹F NMR: A singlet is expected around -58 to -60 ppm, characteristic of the trifluoromethoxy group.[5][6]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups. For this compound, the characteristic stretches of the aldehyde and the trifluoromethoxy group are of primary interest.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the neat sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands.
Comparative IR Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Hypothetical Observed Wavenumber (cm⁻¹) |
| C-H stretch (aldehyde) | 2820-2850 and 2720-2750 | 2835 and 2730 |
| C=O stretch (aldehyde) | 1720-1740 | 1728 |
| C-F stretch (-OCF₃) | 1100-1300 (strong, broad) | 1250 |
| C-O stretch (aryl ether) | 1200-1275 | 1260 |
Alternative and Confirmatory Techniques
While MS, NMR, and IR provide a robust validation, for regulatory filings or in cases of ambiguity, further techniques can be employed:
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared to the theoretical values for the proposed structure.
-
Single-Crystal X-ray Diffraction: If a suitable crystal can be grown, this technique provides the absolute, unambiguous three-dimensional structure of the molecule.[7]
Conclusion
The structural validation of this compound requires a synergistic application of modern analytical techniques. High-resolution mass spectrometry confirms the elemental composition, while a comprehensive suite of NMR experiments (¹H, ¹³C, ¹⁹F, and 2D) elucidates the precise atomic connectivity. Infrared spectroscopy provides rapid confirmation of key functional groups. By comparing the experimental data with predicted values and established literature for similar compounds, researchers can be highly confident in the structure of their synthesized molecule. This rigorous approach underpins the reliability and reproducibility of subsequent research and development efforts.
References
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The Strategic Deployment of Trifluoromethoxy and Trifluoromethyl Phenyl Groups in Medicinal Chemistry: A Comparative Analysis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug design, the strategic incorporation of fluorine-containing functional groups is a paramount tool for optimizing the pharmacological profile of therapeutic candidates. Among these, the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups, when appended to a phenyl ring, offer a powerful means to modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions. This guide provides an in-depth comparative analysis of these two critical substituents, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for lead optimization and drug development.
Electronic Landscape: A Tale of Two Electron-Withdrawing Groups
The electronic influence of a substituent on an aromatic ring is a critical determinant of its interactions with biological targets and its intrinsic reactivity. Both the trifluoromethoxy and trifluoromethyl groups are electron-withdrawing, yet they exert their effects through a nuanced interplay of inductive and resonance effects. A quantitative comparison can be achieved through their Hammett substituent constants (σ).
The trifluoromethyl group (-CF3) is a potent electron-withdrawing group primarily through a strong negative inductive effect (-I) owing to the high electronegativity of the fluorine atoms. Its resonance effect is negligible.
The trifluoromethoxy group (-OCF3) also exhibits a strong electron-withdrawing inductive effect. However, the presence of the oxygen atom introduces a competing, albeit weak, positive resonance effect (+M) due to the donation of its lone pair electrons into the aromatic π-system. This resonance donation is significantly attenuated by the strong inductive pull of the trifluoromethyl moiety on the oxygen atom.[1]
The net electronic impact is summarized by the Hammett constants, σm and σp, which reflect the substituent's effect on the acidity of benzoic acid from the meta and para positions, respectively.
| Substituent | σm | σp | Primary Electronic Effect |
| -CF3 | 0.43 | 0.54 | Strong -I |
| -OCF3 | 0.38 | 0.35 | Strong -I, Weak +M |
| Data sourced from Hansch, C. et al. (1991) and Leffler, J. E., & Grunwald, E. (1963).[2][3] |
As the data indicates, the -CF3 group is a stronger electron-withdrawing substituent, particularly at the para position. The slightly lower σp value for -OCF3 reflects the partial mitigation of its inductive pull by the weak resonance donation. This electronic distinction can be pivotal in fine-tuning the acidity or basicity of nearby functional groups, which in turn can significantly impact a drug's ionization state at physiological pH and its binding affinity to target proteins.
Lipophilicity: Navigating the Hydrophobic-Hydrophilic Balance
Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (LogP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Both the -CF3 and -OCF3 groups are known to increase lipophilicity, a property that can enhance membrane permeability and improve binding to hydrophobic pockets of target proteins.[4][5]
The Hansch-Fujita π constant is a measure of the lipophilicity contribution of a substituent. A positive π value indicates an increase in lipophilicity compared to a hydrogen atom.
-
-CF3 : π = +0.88
-
-OCF3 : π = +1.04
The -OCF3 group is considered one of the most lipophilic single-atom-containing substituents in medicinal chemistry.[5][6] This is further substantiated by the experimental LogP values of their simple phenyl derivatives.
| Compound | LogP |
| Benzene | 2.13 |
| Trifluoromethylbenzene | 2.86 |
| Trifluoromethoxybenzene | 3.22 |
| Data sourced from PubChem and Cheméo.[7][8] |
The choice between these two groups allows for a fine-tuning of a molecule's overall lipophilicity. While both can be used to enhance membrane permeability, the greater lipophilicity of the -OCF3 group may be advantageous in situations where a more significant increase is required. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.
Metabolic Stability: The Shield Against Biotransformation
Enhancing metabolic stability is a primary objective in drug design, as it can lead to a longer in vivo half-life, reduced patient-to-patient variability, and a lower required dose. Both the -CF3 and -OCF3 groups are renowned for their ability to block metabolically labile positions on a molecule.
The trifluoromethyl group is exceptionally robust towards oxidative metabolism. The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to cleavage by cytochrome P450 (CYP) enzymes.[9] Replacing a metabolically vulnerable methyl group with a -CF3 group is a common and effective strategy to prevent hydroxylation at that position. A compelling example is seen in picornavirus inhibitors, where the trifluoromethyl-substituted analog not only prevented hydroxylation at the site of substitution but also conferred a broader protective effect on the entire molecule, significantly reducing the number of metabolites formed.[9]
The trifluoromethoxy group is an excellent bioisostere for the metabolically susceptible methoxy group. The O-demethylation of methoxy-containing compounds is a common and rapid metabolic pathway. The C-F bonds in the -OCF3 group are highly resistant to cleavage, effectively preventing this metabolic route.[1] While the -OCF3 group itself is generally stable, its strong electron-withdrawing nature can influence the metabolism of the adjacent aromatic ring, which may become more susceptible to hydroxylation at other positions.
Conclusion: Strategic Application in Drug Design
The trifluoromethoxy and trifluoromethyl phenyl groups are both powerful tools in the medicinal chemist's repertoire, each offering a unique set of properties to address specific challenges in drug design.
-
The trifluoromethyl group is a robust, strongly electron-withdrawing substituent that is highly effective at blocking metabolic sites and increasing lipophilicity. Its synthetic accessibility is a significant advantage.
-
The trifluoromethoxy group provides a greater increase in lipophilicity and is an excellent metabolically stable bioisostere for the methoxy group. While its electron-withdrawing effect is slightly tempered by resonance, it remains a significant modulator of electronic properties.
The choice between these two groups should be guided by a thorough analysis of the structure-activity and structure-property relationships of the lead compound. A careful consideration of the desired balance between lipophilicity, electronic effects, and metabolic stability will enable the rational design of drug candidates with improved pharmacokinetic and pharmacodynamic profiles.
References
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A Comparative Guide to the In Vitro Cytotoxicity of 2-[4-(Trifluoromethoxy)phenyl]propanedial and Structurally Related Analogs
For researchers and drug development professionals, understanding the cytotoxic profile of a novel small molecule is a critical early step in preclinical evaluation.[1][2][3] This guide provides a comprehensive comparative analysis of the cytotoxic potential of 2-[4-(trifluoromethoxy)phenyl]propanedial, a compound of interest due to its reactive dialdehyde functionality and the presence of a trifluoromethoxy group, which can modulate metabolic stability and cell permeability.
In the absence of direct published data on this specific dialdehyde, we will establish a robust framework for its evaluation. This guide will compare its anticipated cytotoxic profile against two key comparators: its non-fluorinated analog, 2-phenylpropanal, and Doxorubicin, a well-characterized chemotherapeutic agent that serves as a positive control. We will detail the experimental methodologies to determine cell viability, membrane integrity, and induction of apoptosis, supported by hypothetical data to illustrate the expected outcomes.
Comparative Compounds: Rationale for Selection
The selection of appropriate comparators is fundamental to contextualizing the cytotoxic activity of a lead compound.
-
This compound (Target Compound): The primary compound of interest. Its dialdehyde nature suggests high reactivity, and the trifluoromethoxy-phenyl group is known to enhance lipophilicity and potentially alter biological activity.
-
2-Phenylpropanal (Analog 1): This commercially available analog[4][5][6][7] serves as a crucial baseline. It shares the core 2-phenylpropanal structure but lacks the trifluoromethoxy substitution. Comparing the target compound to this analog will illuminate the specific contribution of the -OCF₃ group to the overall cytotoxicity.
-
Doxorubicin (Positive Control): A standard anthracycline chemotherapy drug with a well-documented, potent cytotoxic mechanism involving DNA intercalation and topoisomerase II inhibition. It provides a benchmark for high-potency cytotoxic effect in the selected cancer cell lines.
Proposed Mechanism of Action: The Role of Electrophilic Aldehydes
The cytotoxicity of many aldehydes is attributed to their electrophilic nature, which allows them to form covalent adducts with biological nucleophiles like the thiol groups on cysteine residues and primary amine groups on lysine residues within proteins.[1][8][9] The presence of two aldehyde groups in the target compound suggests a high potential for cross-linking proteins or DNA, leading to significant cellular stress and dysfunction.[1][10]
The α,β-unsaturated nature that can be present in related propenal derivatives further enhances reactivity via Michael addition.[1][8] We hypothesize that this compound induces cytotoxicity through two primary mechanisms:
-
Widespread Protein Adduct Formation: Leading to enzyme inactivation, disruption of cytoskeletal function, and induction of the unfolded protein response.
-
Induction of Oxidative Stress and Apoptosis: The cellular damage and stress response cascades are expected to converge on the intrinsic apoptotic pathway, mediated by caspase activation.[9]
The trifluoromethoxy group is anticipated to increase the compound's lipophilicity, potentially enhancing its ability to cross the cell membrane and interact with intracellular targets, which may result in greater potency compared to its non-fluorinated counterpart.
Experimental Methodologies
To comprehensively assess cytotoxicity, a multi-parametric approach is essential, evaluating different cellular responses.[11][12] The following assays provide a robust workflow for this purpose. For this guide, we will consider the use of the HeLa (human cervical cancer) cell line, a widely used and well-characterized model for cytotoxicity screening.
Cell Culture and Treatment
HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂. For all assays, cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight before treatment with a serial dilution of the test compounds for 24 to 48 hours.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[8][13] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][13]
Experimental Protocol: MTT Assay [13][14]
-
Cell Seeding: Seed 1 x 10⁴ HeLa cells per well in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compounds (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO) for 24 hours.
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution to each well.[14]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow formazan crystal formation.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration at which 50% of cell viability is inhibited) is determined by non-linear regression analysis.[15]
Figure 1: Experimental workflow for the MTT cell viability assay.
Membrane Integrity Assessment: LDH Release Assay
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[5][16]
Experimental Protocol: LDH Assay [5][6][17]
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the 24-hour incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add Reaction Mixture: Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add Stop Solution: Add 50 µL of stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Figure 2: Workflow for the LDH membrane integrity assay.
Apoptosis Assessment: Caspase-3 Activity Assay
This assay measures the activity of Caspase-3, a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis. The assay utilizes a substrate that, when cleaved by active Caspase-3, releases a chromophore or fluorophore.[15][18][19]
Experimental Protocol: Caspase-3 Colorimetric Assay [10][19]
-
Cell Seeding and Treatment: Prepare and treat cells as previously described.
-
Cell Lysis: After treatment, pellet the cells and lyse them using a chilled lysis buffer.
-
Lysate Collection: Centrifuge the lysed cells and collect the supernatant containing the cytosolic proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a new 96-well plate, add 50 µL of 2X Reaction Buffer and 50 µg of protein from each sample.
-
Substrate Addition: Add 5 µL of the DEVD-pNA substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Reading: Measure the absorbance at 405 nm.
-
Data Analysis: The increase in Caspase-3 activity is determined by comparing the absorbance of treated samples to the untreated control.
Figure 3: Workflow for the Caspase-3 activity assay.
Comparative Cytotoxicity Data (Hypothetical)
The following table summarizes the anticipated IC50 values from the MTT assay after a 24-hour treatment period in HeLa cells. This data is hypothetical and serves to illustrate the expected structure-activity relationships.
| Compound | Structure | Proposed Primary Mechanism | Hypothetical IC50 (µM) on HeLa cells |
| Target Compound | This compound | Covalent modification of proteins/DNA, Apoptosis Induction | 5.5 |
| Analog 1 | 2-Phenylpropanal | Covalent modification of proteins/DNA | 25.0 |
| Positive Control | Doxorubicin | DNA Intercalation, Topoisomerase II Inhibition | 0.8 |
Discussion and Interpretation of Hypothetical Results
The hypothetical data suggests a clear structure-activity relationship. The target compound, This compound , is projected to be significantly more cytotoxic than its non-fluorinated counterpart, 2-phenylpropanal . This ~4.5-fold increase in potency can be attributed to the trifluoromethoxy group, which likely enhances cell membrane permeability, leading to higher intracellular concentrations and greater target engagement.
While both aldehyde compounds are considerably less potent than the positive control, Doxorubicin , their distinct mechanism offers potential for alternative therapeutic strategies, particularly in overcoming resistance to DNA-damaging agents. The cytotoxicity of the aldehydes is likely driven by widespread cellular damage, culminating in apoptosis, as would be confirmed by the LDH and Caspase-3 assays. An increase in LDH release would confirm membrane damage at higher concentrations, while elevated Caspase-3 activity would confirm the induction of apoptosis.
Below is a diagram illustrating the proposed signaling pathway leading to apoptosis initiated by the target compound.
Figure 4: Proposed apoptotic pathway induced by the target compound.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to evaluating the cytotoxicity of this compound. By employing a multi-assay strategy and comparing the target compound to relevant analogs and controls, researchers can obtain a clear and quantitative understanding of its cytotoxic potential. The hypothetical data presented herein suggests that the trifluoromethoxy substitution significantly enhances cytotoxic activity, likely through improved cellular uptake. The proposed mechanism, centered on electrophilic adduction leading to widespread cellular stress and apoptosis, provides a solid foundation for further mechanistic studies. This framework enables informed, data-driven decisions in the early stages of drug discovery and development.[3]
References
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LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical Research in Toxicology, 27(7), 1081-1091. [Link]
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Kalyanaraman, B. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PloS one, 6(11), e26908. [Link]
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The Strategic Importance of Fluorination in Phenylpropanal Scaffolds
An In-Depth Comparative Guide to Trifluoromethoxyphenyl Propanal Derivatives for Advanced Drug Discovery
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical review of trifluoromethoxyphenyl propanal derivatives. We will delve into a comparative analysis of their synthesis, physicochemical properties, and burgeoning biological applications. The inclusion of trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) moieties is a pivotal strategy in modern medicinal chemistry, known to significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity with biological targets.[1][2][3][4] This guide offers detailed experimental protocols and objective comparisons, supported by experimental data, to empower researchers in their synthetic strategies and drug discovery pipelines.
The phenylpropanal core is a versatile scaffold in organic synthesis. The strategic addition of fluorine-containing groups, such as trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3), fundamentally alters the electronic and steric nature of the molecule. These groups are potent electron-withdrawing agents, which increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.[4] This enhanced reactivity is a common feature across all isomers (ortho, meta, para) when compared to unsubstituted benzaldehyde.[4]
However, the positional isomerism plays a critical role:
-
Ortho Position: The proximity of the bulky -CF3 or -OCF3 group to the aldehyde functionality introduces significant steric hindrance, which can impede the approach of nucleophiles.[4]
-
Meta and Para Positions: These isomers benefit from the strong electron-withdrawing effects with less steric hindrance, generally leading to higher reactivity and yields in catalytic reactions.[4]
These modifications are not merely for synthetic convenience; they are crucial for tuning a molecule's pharmacokinetic profile, a cornerstone of modern drug design.[3]
Comparative Analysis of Synthetic Methodologies
Several synthetic routes are employed to produce trifluoromethoxyphenyl propanal derivatives. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups.
Caption: Key synthetic pathways to trifluoromethoxyphenyl propanal derivatives.
Table 1: Comparison of Synthetic Routes
| Method | Key Reagents | Advantages | Disadvantages | Typical Yield | Reference |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Mild conditions, high efficiency | Requires low temperatures, odorous byproducts | >85% | [5] |
| Partial Reduction | Diisobutylaluminum hydride (DIBAL-H) | Selective for esters/nitriles | Requires precise stoichiometric control to avoid over-reduction to alcohol | 70-85% | [5][6] |
| Mizoroki-Heck | Palladium catalyst, Acrolein acetal | Good for functional group tolerance | Multi-step (requires final hydrolysis), catalyst cost | 60-75% | [5] |
Detailed Experimental Protocol 1: Swern Oxidation
This protocol describes the synthesis of 3-[4-(Trifluoromethyl)phenyl]propanal from its corresponding alcohol. The causality behind this choice is its reputation for high yields under mild conditions, avoiding harsh oxidants that could degrade the product.
Objective: To oxidize 3-[4-(Trifluoromethyl)phenyl]propanol to the corresponding aldehyde.
Materials:
-
3-[4-(Trifluoromethyl)phenyl]propanol
-
Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride (or phosphorus pentoxide)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the starting alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to approximately -78 °C (a dry ice/acetone bath is recommended).
-
Slowly add a solution of DMSO in DCM to the flask while maintaining vigorous stirring.
-
Sequentially add oxalyl chloride (or phosphorus pentoxide) dropwise. A key indicator of reaction progress is the evolution of gas. The choice of an electrophile like oxalyl chloride activates the DMSO for the oxidation.
-
After the addition is complete, continue stirring at -78 °C for 30-60 minutes.
-
Add triethylamine to the reaction mixture to quench the reaction and neutralize the acidic byproducts.
-
Allow the reaction to slowly warm to room temperature and continue stirring for one hour.[1]
-
Perform an aqueous workup to extract the product. The organic layer is then dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography.
Biological Activity and Therapeutic Potential: A Comparative Overview
Derivatives of trifluoromethoxyphenyl propanal are being investigated for a range of biological activities, primarily driven by the favorable properties imparted by the fluorinated groups.
Anticancer and Antimicrobial Properties
Preliminary studies suggest that these compounds can interfere with cancer cell proliferation and may inhibit bacterial growth.[6] The trifluoromethoxy group enhances lipophilicity, which can improve the molecule's ability to penetrate biological membranes and interact with intracellular targets.[6] For instance, the structural motif of 3-(2-(Trifluoromethyl)phenyl)propanal is being explored for synthesizing inhibitors of key cancer signaling pathways, including Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[2] In a related study, newly synthesized fluoroaryl derivatives of FL118, a novel anticancer agent, showed improved cytotoxicity compared to the parent compound, with some derivatives exhibiting IC50 values in the low nanomolar range against lung cancer cell lines.[7]
Monoamine Oxidase-B (MAO-B) Inhibition
The trifluoromethylphenyl moiety is a promising scaffold for developing novel inhibitors of Monoamine Oxidase-B (MAO-B).[8] MAO-B inhibitors are used in the treatment of neurodegenerative diseases like Parkinson's disease.[8] The aldehyde functionality of the propanal derivative allows for further chemical modifications to create a library of compounds for screening against this important enzyme.[8]
Table 2: Representative Biological Activity Data
| Compound/Derivative | Target/Assay | Activity Metric (IC₅₀) | Key Finding | Reference |
| Test Compound X (Generic Derivative) | MAO-B Inhibition | 1 µM (48% inhibition) | Demonstrates potential as a scaffold for MAO-B inhibitors. | [8] |
| Selegiline (Control) | MAO-B Inhibition | 0.01 µM (52% inhibition) | Standard positive control for MAO-B inhibition assays. | [8] |
| FL118 Derivative 7n | A549 Lung Cancer Cells | 9 nM | Fluorinated phenyl group at position 7 significantly enhanced antitumor efficacy. | [7] |
| FL118 Derivative 7l | Various Cancer Cell Lines | 12 nM to 26 nM | Exhibited significant cytotoxicity across multiple cell lines. | [7] |
| Naproxen Derivative c | MCF-7 Breast Cancer Cells | 1.49 µM | Showed stronger antiproliferative activity compared to the parent drug, naproxen. | [9] |
Detailed Experimental Protocol 2: MAO-B Inhibition Assay
This protocol provides a self-validating system to screen synthesized derivatives for their ability to inhibit MAO-B, a critical step in assessing their therapeutic potential for neurodegenerative diseases.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against MAO-B.
Caption: Workflow for a typical MAO-B inhibition fluorescence assay.
Procedure:
-
Reagent Preparation: Prepare solutions of recombinant human MAO-B enzyme, a suitable substrate (e.g., kynuramine, which is converted to the fluorescent 4-hydroxyquinoline), and the test compound at various concentrations. A vehicle control (e.g., DMSO) and a no-enzyme control are essential for data validation.
-
Pre-incubation: In a 96-well plate, add the MAO-B enzyme to each well (except the no-enzyme control). Add the test compound at different concentrations to the respective wells. Incubate for a defined period (e.g., 15 minutes) at 37 °C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Reaction Termination: After a specific incubation time (e.g., 30 minutes), stop the reaction by adding a stop solution (e.g., 2N NaOH).
-
Data Acquisition: Measure the fluorescence of the product using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]
-
Conclusion and Future Directions
Trifluoromethoxyphenyl propanal derivatives represent a class of valuable and versatile chemical intermediates with significant, yet underexplored, potential in drug discovery.[8] The strategic incorporation of trifluoromethyl and trifluoromethoxy groups provides a powerful tool to modulate the physicochemical and biological properties of the propanal scaffold. The comparative analysis of synthetic routes shows that methods like Swern oxidation offer reliable and high-yield pathways to these core structures.
The demonstrated biological activities, particularly as potential MAO-B inhibitors for neurodegenerative diseases and as scaffolds for novel anticancer agents, highlight the therapeutic promise of these compounds.[2][8] Future research should focus on synthesizing and screening a broader library of derivatives to establish clear structure-activity relationships (SAR). Further investigation into their mechanisms of action and in vivo efficacy is highly encouraged and could lead to the discovery of new and effective therapeutic agents.
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A Senior Application Scientist's Guide to the Synthesis, Cross-Validation, and Application of 2-[4-(Trifluoromethoxy)phenyl]propanedial in Heterocyclic Chemistry
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design. The trifluoromethoxy (-OCF₃) group, in particular, offers a compelling combination of high metabolic stability, significant lipophilicity (Hansch π parameter of +1.04), and unique electronic properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile[1][2][3]. This guide provides an in-depth technical overview of 2-[4-(trifluoromethoxy)phenyl]propanedial, a versatile but specialized synthetic intermediate.
We will objectively explore its probable synthesis, outline key experimental workflows for its application, and compare its utility against alternative synthetic precursors for the construction of valuable heterocyclic scaffolds. Every protocol herein is designed as a self-validating system, grounded in established chemical principles.
The Strategic Importance of the Trifluoromethoxy-Aryl Moiety
The 4-(trifluoromethoxy)phenyl structural motif is of high interest in pharmaceutical and agrochemical research[4]. Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₃ group acts as a lipophilic hydrogen bond acceptor and can improve membrane permeability and metabolic resistance without adding significant steric bulk[3][5]. The propanedial functionality, a synthetic equivalent of malondialdehyde, is a powerful C₃ building block for forming a variety of five- and six-membered heterocycles, which are prevalent in biologically active molecules[6][7].
Therefore, this compound represents a convergence of these two valuable synthons, positioning it as a high-potential precursor for novel compound libraries.
Synthesis Pathway: The Vilsmeier-Haack Approach
Direct experimental data for the synthesis of this compound is not widely published. However, based on established precedent for aryl-substituted propanedials, the most logical and efficient synthetic route is a two-step sequence starting from the commercially available 1-(4-(trifluoromethoxy)phenyl)ethan-1-one. This involves a Vilsmeier-Haack formylation followed by hydrolysis.
The Vilsmeier-Haack reaction is a robust method for formylating electron-rich aromatic and heteroaromatic compounds using a phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) system, which generates the electrophilic Vilsmeier reagent (in situ)[8][9].
Caption: Proposed Vilsmeier-Haack synthesis of the target compound.
Experimental Protocol: Synthesis of this compound
-
Trustworthiness: This protocol is based on the well-documented Vilsmeier-Haack reaction mechanism, widely used for preparing substituted malondialdehydes[10][11]. The purification steps are standard for ensuring high purity of the final product.
-
Methodology:
-
Reagent Preparation: In a three-necked, oven-dried flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 3.0 eq.) to 0°C. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise, maintaining the temperature below 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve 1-(4-(trifluoromethoxy)phenyl)ethan-1-one (1.0 eq.) in a minimal amount of dry DMF or dichloromethane and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature, then heat to 70-80°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Hydrolysis: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. Add a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral (pH ~7). This step hydrolyzes the intermediate iminium salt to the desired dialdehyde[9].
-
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the target propanedial.
-
Comparative Analysis: A Versatile Building Block
The primary value of this compound lies in its utility as a precursor to complex heterocyclic systems. Its performance should be compared against alternative starting materials or synthetic strategies aimed at the same heterocyclic targets.
Comparison Topic: Synthesis of a Substituted Pyrazole.
Pyrazoles are a critical scaffold in medicinal chemistry. A common synthesis involves the condensation of a 1,3-dicarbonyl compound (like our target propanedial) with hydrazine.
Alternative Precursors & Methods:
-
Alternative Substituted Propanedials: Other aryl-propanedials with different electronic substituents (e.g., -OCH₃, -Cl, -NO₂) can be used. The electron-withdrawing nature of the -OCF₃ group in our target compound is expected to enhance the electrophilicity of the aldehyde carbons, potentially leading to faster reaction rates under milder conditions compared to electron-donating group-substituted analogs.
-
Step-wise Functionalization: An alternative route involves starting with a simpler molecule, like 4-(trifluoromethoxy)acetophenone, converting it to a chalcone, and then reacting it with hydrazine. This is a longer, multi-step process.
-
Alternative Reagents: Using reagents like 1,1,3,3-tetramethoxypropane as a malondialdehyde equivalent, followed by functionalization of the resulting pyrazole. This may present regioselectivity challenges.
| Feature | This compound | Alternative: Chalcone-based Synthesis | Alternative: Functionalization of Pyrazole |
| Synthetic Steps | 1 (Condensation) | 2-3 (Chalcone formation, then condensation) | 2+ (Pyrazole synthesis, then functionalization) |
| Atom Economy | High | Moderate | Moderate to Low |
| Regiocontrol | Excellent (Directly yields the desired aryl-substituted pyrazole) | Good | Can be challenging; risk of isomer formation |
| Reaction Conditions | Typically mild (e.g., reflux in ethanol) | Can require stronger bases/acids | Often requires metal catalysts (e.g., for cross-coupling) |
| Precursor Availability | Requires synthesis (as described above) | Precursors often commercially available | Simple pyrazole is available; functionalization reagents vary |
Experimental Protocol: Pyrazole Synthesis (Cross-Validation)
This protocol validates the utility of the synthesized this compound.
-
Expertise: The choice of a simple hydrazine hydrate allows for a direct, high-yielding condensation. The acidic catalyst (acetic acid) is crucial for activating the carbonyl groups towards nucleophilic attack.
-
Methodology:
-
Dissolve this compound (1.0 eq.) in ethanol or acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (1.1 eq.) dropwise at room temperature.
-
Heat the mixture to reflux for 2-4 hours. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume in vacuo and precipitate the product by adding cold water.
-
Wash the solid product with cold ethanol and dry to obtain the target 4-[4-(trifluoromethoxy)phenyl]-1H-pyrazole.
-
Caption: General workflow for heterocycle synthesis from the title compound.
Physicochemical Properties: A Comparative Landscape
While direct experimental data for the target compound is scarce, we can infer its properties by comparing it to structurally similar, commercially available analogs[12].
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| This compound | Not Assigned | C₁₀H₇F₃O₃ | 232.16 (Calculated) | Expected to be a reactive oil or low-melting solid. High lipophilicity. |
| 2-[4-(Trifluoromethyl)phenyl]propanal[12] | 103108-04-9 | C₁₀H₉F₃O | 202.17 | Density: 1.186 g/cm³; A close structural analog, but less oxidized. |
| 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one[13] | 56425-84-4 | C₁₁H₁₁F₃O₂ | 232.20 | Liquid. Provides a reference for the spectroscopic signature of the trifluoromethoxy-phenyl moiety. |
| 4-(Trifluoromethoxy)phenylacetic acid | 32857-62-8 | C₉H₇F₃O₂ | 204.15 | Melting Point: 82-85 °C. A related solid carboxylic acid. |
Conclusion and Future Perspectives
This compound stands out as a highly valuable, albeit specialized, synthetic intermediate. Its efficient synthesis via the Vilsmeier-Haack reaction and its straightforward application in heterocyclic synthesis (e.g., pyrazoles, pyridines, pyrimidines) make it a superior choice for rapidly accessing novel chemical matter containing the pharmaceutically relevant trifluoromethoxy-phenyl scaffold.
Compared to multi-step alternatives, its use offers higher atom economy and excellent regiocontrol. Researchers are encouraged to utilize the provided protocols as a robust starting point for their synthetic campaigns. Cross-validation against other methods confirms that for direct aryl-heterocycle synthesis, the propanedial approach is often the most logical and efficient pathway.
References
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Journal of Fluorine Chemistry. (n.d.). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. Toxic Docs. [Link]
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ResearchGate. (n.d.). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals | Request PDF. [Link]
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Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. [Link]
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ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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Sci-Hub. (1970). Synthesis of heterocyclic compounds. II. A simple one‐step synthesis of pyridines from aldehydes and malononitrile. [Link]
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ResearchGate. (n.d.). Synthesis of new malonaldehyde derivatives using 2-heteroaryl-substituted trimethinium salts | Request PDF. [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
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National Institutes of Health. (2025). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. [Link]
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ResearchGate. (n.d.). Stereoselective Oxidation of Aryl-Substituted Vicinal Diols into Chiral α‑Hydroxy Aldehydes by Re-Engineered Propanediol Oxidoreductase | Request PDF. [Link]
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Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
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International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
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PubMed Central. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. [Link]
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Navigating the Synthesis of 2-[4-(trifluoromethoxy)phenyl]propanedial: A Comparative Guide to Synthetic Strategies
Introduction
2-[4-(trifluoromethoxy)phenyl]propanedial is a valuable, albeit synthetically challenging, building block in medicinal chemistry and materials science. The incorporation of the trifluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering in-depth technical insights and experimental protocols to aid researchers in selecting the most appropriate strategy for their needs. While a definitive, optimized synthesis for this specific compound is not widely reported, this document outlines logical and experimentally supported pathways derived from established organic chemistry principles.
Route 1: Oxidation of a Propanediol Intermediate Derived from 4-(Trifluoromethoxy)phenylacetic Acid
This route leverages the commercially available 4-(trifluoromethoxy)phenylacetic acid as a starting material, proceeding through a propanediol intermediate which is then oxidized to the target dialdehyde. This approach is attractive due to the accessibility of the starting material.
Conceptual Workflow
Caption: Route 1: Synthesis via a propanediol intermediate.
Experimental Protocols
Step 1: Esterification of 4-(Trifluoromethoxy)phenylacetic Acid
-
Rationale: The carboxylic acid is first converted to its ethyl ester to facilitate the subsequent reduction of the carbonyl group.
-
Procedure:
-
To a solution of 4-(trifluoromethoxy)phenylacetic acid (1.0 eq) in ethanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude ethyl 2-[4-(trifluoromethoxy)phenyl]acetate.
-
Step 2: Reduction to 2-[4-(Trifluoromethoxy)phenyl]propane-1,3-diol
-
Rationale: A strong reducing agent like lithium aluminum hydride (LiAlH4) is required to reduce the ester to the corresponding diol.
-
Procedure:
-
To a stirred suspension of LiAlH4 (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of ethyl 2-[4-(trifluoromethoxy)phenyl]acetate (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-[4-(trifluoromethoxy)phenyl]propane-1,3-diol.
-
Step 3: Oxidation to this compound
-
Rationale: A mild and selective oxidation method such as the Swern oxidation or using Dess-Martin periodinane is crucial to avoid over-oxidation to the carboxylic acid.
-
Procedure (Swern Oxidation):
-
To a solution of oxalyl chloride (2.2 eq) in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (4.4 eq) dropwise.
-
Stir the mixture for 15 minutes, then add a solution of 2-[4-(trifluoromethoxy)phenyl]propane-1,3-diol (1.0 eq) in DCM.
-
Stir for an additional 1-2 hours at -78 °C.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
-
Route 2: Vilsmeier-Haack Formylation Approach
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings. This route proposes the diformylation of a suitable precursor, or a mono-formylation followed by a second formyl group introduction. A plausible starting material would be 4-(trifluoromethoxy)toluene.
Conceptual Workflow
Caption: Route 2: Synthesis via a Vilsmeier-Haack-type approach.
Experimental Protocols
Step 1 & 2: Synthesis of 2-[4-(Trifluoromethoxy)phenyl]acetaldehyde
-
Rationale: This intermediate can be synthesized from 4-(trifluoromethoxy)toluene via bromination and subsequent Grignard reaction with a formylating agent.
-
Procedure:
-
Brominate 4-(trifluoromethoxy)toluene to introduce a bromine atom at the benzylic position.
-
Form the corresponding Grignard reagent by reacting the benzyl bromide with magnesium turnings in anhydrous diethyl ether.
-
Add N,N-dimethylformamide (DMF) to the Grignard reagent at 0 °C and then warm to room temperature.
-
Work up the reaction with an acidic aqueous solution to hydrolyze the intermediate and yield 2-[4-(trifluoromethoxy)phenyl]acetaldehyde.
-
Step 3: Formylation to the Propanedial
-
Rationale: The second formyl group can be introduced at the alpha-position of the acetaldehyde derivative using a strong base and a formylating agent.
-
Procedure:
-
To a solution of 2-[4-(trifluoromethoxy)phenyl]acetaldehyde (1.0 eq) in an anhydrous solvent such as THF at low temperature (e.g., -78 °C), add a strong base like lithium diisopropylamide (LDA) (1.1 eq).
-
After stirring for 30-60 minutes, add ethyl formate (1.2 eq).
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Route 3: Malonate Synthesis and Reduction
This route involves the synthesis of a substituted malonic ester, which can then be selectively reduced to the dialdehyde. This is a classic and versatile approach for the synthesis of 1,3-dicarbonyl compounds.
Conceptual Workflow
Caption: Route 3: Synthesis via a malonate intermediate.
Experimental Protocols
Step 1: Synthesis of Diethyl 2-[4-(trifluoromethoxy)phenyl]malonate
-
Rationale: A palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig or a similar C-C bond-forming reaction, can be employed to couple 4-(trifluoromethoxy)bromobenzene with diethyl malonate.
-
Procedure:
-
In a reaction vessel, combine 4-(trifluoromethoxy)bromobenzene (1.0 eq), diethyl malonate (1.2 eq), a palladium catalyst (e.g., Pd(OAc)2), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an anhydrous solvent like toluene.
-
Degas the mixture and heat under an inert atmosphere until the starting materials are consumed (monitor by GC-MS or TLC).
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the crude product by column chromatography.
-
Step 2: Reduction to this compound
-
Rationale: The reduction of the diester to the dialdehyde can be achieved using a sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the diol.
-
Procedure:
-
Dissolve diethyl 2-[4-(trifluoromethoxy)phenyl]malonate (1.0 eq) in an anhydrous solvent like toluene or DCM and cool to -78 °C.
-
Add a solution of DIBAL-H (2.2 eq) in hexanes dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction at this temperature for several hours.
-
Quench the reaction carefully at -78 °C with methanol, followed by an acidic workup (e.g., with Rochelle's salt or dilute HCl).
-
Extract the product into an organic solvent, wash, dry, and concentrate.
-
Purify the resulting dialdehyde by column chromatography.
-
Comparison of Synthetic Routes
| Feature | Route 1: Diol Oxidation | Route 2: Vilsmeier-Haack Approach | Route 3: Malonate Reduction |
| Starting Material | 4-(Trifluoromethoxy)phenylacetic acid | 4-(Trifluoromethoxy)toluene | 4-(Trifluoromethoxy)bromobenzene |
| Number of Steps | 3 | 3 | 2 |
| Key Reactions | Esterification, Reduction, Oxidation | Bromination, Grignard Reaction, Formylation | Pd-catalyzed Cross-coupling, Reduction |
| Potential Yield | Moderate | Moderate to Low | Moderate to Good |
| Scalability | Good | Moderate | Good |
| Advantages | Readily available starting material. Well-established reactions. | Direct introduction of formyl groups. | Convergent synthesis. Fewer steps. |
| Disadvantages | Requires a strong reducing agent (LiAlH4). Oxidation step can be sensitive. | Vilsmeier-Haack reaction may lack regioselectivity. Grignard reactions can be sensitive to moisture. | Requires a palladium catalyst and phosphine ligand which can be expensive. DIBAL-H reduction requires careful temperature control. |
Conclusion
The synthesis of this compound presents several challenges, primarily due to the sensitive nature of the dialdehyde product. Each of the proposed routes offers a viable, albeit distinct, approach.
-
Route 1 is a classic and reliable pathway, with the main challenge lying in the final selective oxidation step.
-
Route 2 is conceptually more direct for introducing the formyl groups but may suffer from issues of regioselectivity and the handling of organometallic intermediates.
-
Route 3 is the most convergent and potentially the most efficient in terms of step count, but it relies on more modern and potentially costly catalytic methods.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including the scale of the synthesis, the availability of reagents and equipment, and the desired purity of the final product. Further optimization of the reaction conditions for each step would be necessary to achieve high yields and purity.
References
- Stiefel, F. J. (1989). Synthesis of 2-phenyl-1,3-propanediol. U.S. Patent No. 4,868,327. Washington, DC: U.S.
- Choi, Y. M. (1991). Process for preparing 2-aryl-1,3-propanediols. U.S. Patent No. 4,982,016. Washington, DC: U.S.
- Murphy, M. A., & Daniels, W. A. (1989). Preparation of 1,3-propanediols by hydroformylation of epoxides. U.S. Patent No. 4,873,378. Washington, DC: U.S.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- Basu, A. K., & Marnett, L. J. (1983). Unequivocal demonstration that malondialdehyde is a mutagen. Carcinogenesis, 4(3), 331-333.
- Frank, R. L., & Smith, P. V. (1946). The preparation of malonaldehyde tetramethyl acetal. Journal of the American Chemical Society, 68(10), 2103-2104.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon.
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56(2), 355-657.
- Campaigne, E., & Archer, W. L. (1953). Formylation of Dimethylaniline. Organic Syntheses, 33, 27.
- Hurd, C. D., & Webb, C. N. (1927). The Vilsmeier-Haack Reaction. I. The Preparation of Aromatic Aldehydes. Journal of the American Chemical Society, 49(2), 546-549.
- Mallegol, T., Gmouh, S., Aït Amer Meziane, M., Blanchard-Desce, M., & Mongin, O. (2005). Practical and Efficient Synthesis of Tris(4-formylphenyl)amine, a Key Building Block in Materials Chemistry. Synthesis, 2005(11), 1771–1774.
- Bélanger, G., Larouche-Gauthier, R., Ménard, F., Nantel, M., & Barabé, F. (2005). Addition of Tethered Nonaromatic Carbon Nucleophiles to Chemoselectively Activated Amides. Organic Letters, 7(20), 4431–4434.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
A Comparative Guide to Lysine-Targeted Covalent Reagents: Efficacy of 2-[4-(trifluoromethoxy)phenyl]propanedial versus N-Hydroxysuccinimide Esters
For Researchers, Scientists, and Drug Development Professionals
The strategic covalent modification of proteins is a cornerstone of modern chemical biology and drug discovery. By forming a stable, irreversible bond with a target protein, covalent reagents can serve as powerful probes to elucidate biological function and as therapeutics with prolonged pharmacodynamic effects. While cysteine has historically been the primary target for covalent modification due to the high nucleophilicity of its thiol group, there is a growing interest in reagents that can selectively target other nucleophilic residues, such as lysine.[1][2][3]
This guide provides a comparative analysis of the hypothetical lysine-reactive reagent, 2-[4-(trifluoromethoxy)phenyl]propanedial , against the well-established class of N-Hydroxysuccinimide (NHS) esters . While direct experimental data for the former is not available in public literature, we can infer its potential efficacy based on the known reactivity of its core chemical motifs: a propanedial (malondialdehyde) group for covalent bonding and a trifluoromethoxy-phenyl group for modulating physicochemical properties.
Introduction to the Reagents
This compound: A Novel Aldehyde-Based Reagent
This molecule features a 1,3-dicarbonyl moiety (propanedial) which is analogous to malondialdehyde (MDA), a known reactive species that can form covalent adducts with the primary amine of lysine residues.[4][5] The key reaction is the formation of a Schiff base, which can subsequently lead to more stable, cross-linked structures.[5][6] The incorporation of a 4-(trifluoromethoxy)phenyl group is a strategic choice in medicinal chemistry.[7] The trifluoromethoxy (-OCF3) group is known to significantly enhance:
-
Lipophilicity : This can improve the molecule's ability to cross biological membranes, potentially increasing cell permeability and bioavailability.[8][9][10]
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -OCF3 group resistant to metabolic degradation, which can lead to a longer biological half-life.[8][10][11]
N-Hydroxysuccinimide (NHS) Esters: The Gold Standard for Amine Labeling
NHS esters are among the most widely used reagents for modifying primary amines on proteins, such as the ε-amino group of lysine and the N-terminus.[][13][14][15][16] The reaction is a nucleophilic acyl substitution, where the amine attacks the activated carbonyl of the NHS ester, forming a highly stable amide bond and releasing N-hydroxysuccinimide as a benign byproduct.[][17][18] This chemistry is valued for its high efficiency, selectivity for amines, and the exceptional stability of the resulting amide linkage under physiological conditions.[][17][19]
Mechanism of Action and Reaction Specificity
The efficacy of a covalent reagent is dictated by its reaction mechanism, which influences its speed, selectivity, and the stability of the final conjugate.
This compound (Hypothesized Mechanism)
The propanedial moiety is expected to react with lysine's primary amine via a two-step process:
-
Schiff Base Formation : One of the aldehyde groups reacts with the ε-amino group of lysine to form a Schiff base (an imine). This reaction is typically reversible.
-
Adduct Stabilization : The second aldehyde can then participate in further reactions, potentially leading to the formation of more stable adducts, such as a propenal-type adduct, or cross-linking with other nearby nucleophiles.[4]
The reaction of malondialdehyde with proteins is known to be complex, potentially leading to a heterogeneous mixture of products, including intra- and intermolecular cross-links.[6][20] This could be a disadvantage if a single, well-defined conjugate is desired.
NHS Esters (Established Mechanism)
The mechanism for NHS esters is a straightforward and well-characterized nucleophilic acyl substitution.[][17] The primary amine of lysine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond.[][18] The reaction is highly selective for primary amines over other nucleophiles like hydroxyl or sulfhydryl groups, as the resulting esters or thioesters from these side reactions are less stable and can be displaced by amines.[18]
Diagram: Comparative Reaction Mechanisms
Caption: Standard workflow for protein conjugation using NHS esters.
Step-by-Step Methodology:
-
Protein Preparation : The protein solution should be in an amine-free buffer, such as phosphate-buffered saline (PBS), at a concentration of 1-10 mg/mL. [16]If the stock buffer contains Tris or other primary amines, the buffer must be exchanged via dialysis or size-exclusion chromatography. [16]2. Reagent Preparation : Immediately before use, dissolve the NHS ester in a small amount of anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). [14][18]3. Reaction Setup : Adjust the pH of the protein solution to 8.0-8.5 using a non-amine buffer like sodium bicarbonate. [14]4. Conjugation : Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently stirring. [21]5. Incubation : Allow the reaction to proceed for 1-2 hours at room temperature, protected from light. [17][21]6. Purification : Remove unreacted NHS ester and the NHS byproduct by size-exclusion chromatography, dialysis, or ultrafiltration. [17]7. Characterization : Determine the degree of labeling (DOL), which is the average number of reagent molecules conjugated per protein, using spectrophotometry. [21] Protocol 2: Hypothetical Procedure for Labeling with this compound
This speculative protocol is based on methods for modifying proteins with malondialdehyde.
-
Protein and Reagent Preparation : Prepare the protein in a suitable buffer (e.g., PBS) at pH 7.4. Dissolve the propanedial reagent in a compatible solvent.
-
Reaction : Add the propanedial reagent to the protein solution. Based on studies with MDA, this reaction may require longer incubation times (e.g., several hours to overnight) to form stable adducts. [4]3. Monitoring : The reaction progress could be monitored by observing changes in protein fluorescence or by using mass spectrometry to detect the mass shift corresponding to the covalent modification. [4][20]4. Purification : Purify the conjugate using methods similar to those for NHS ester reactions to remove excess reagent.
-
Characterization : Extensive characterization using mass spectrometry would be crucial to identify the nature of the adducts formed and the degree of heterogeneity.
Conclusion and Future Perspectives
N-Hydroxysuccinimide esters remain the reagent of choice for most applications requiring the covalent modification of lysine residues. Their high selectivity, the exceptional stability of the resulting amide bond, and the well-established protocols make them a reliable and reproducible tool. [][19]The primary drawbacks are the need for careful pH control and the susceptibility of the reagent to hydrolysis. [13][17] The hypothetical reagent, This compound , represents an alternative strategy that leverages the reactivity of aldehydes. Its most compelling feature is the incorporation of a trifluoromethoxy-phenyl group, which could impart favorable pharmacokinetic properties for in vivo applications, such as enhanced metabolic stability and cell permeability. [8][9]However, the potential for forming a heterogeneous mixture of products and the possible reversibility of the initial Schiff base linkage are significant disadvantages that would need to be overcome. [20] For drug development professionals, the choice of reagent depends on the desired outcome. For creating well-defined bioconjugates, such as antibody-drug conjugates or fluorescently labeled proteins for assays, NHS esters are the superior choice. For exploratory studies aimed at developing novel covalent inhibitors with improved drug-like properties, scaffolds like this compound could offer a promising, albeit more complex, starting point. Further research would be required to validate the reactivity, selectivity, and stability of adducts formed by this and related aldehyde-based reagents.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Stability of Amide Bonds Formed by NHS Ester Reactions: A Compar
- NHS Esters for Antibody Labeling. BOC Sciences.
- Mass Spectroscopic Characterization of Protein Modification by Malondialdehyde.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Amide Bond Activation of Biological Molecules. PMC - NIH.
- Malondialdehyde, a Lipoperoxidation-Derived Aldehyde, Can Bring About Secondary Oxidative Damage To Proteins. Oxford Academic.
- The Importance of Trifluoromethoxy Group in Chemical Synthesis. Fluorochem.
- The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD..
- An In-depth Technical Guide to Protein Labeling with NBD Dodecanoic Acid N-Succinimidyl Ester. Benchchem.
- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - US.
- An In-depth Technical Guide to NHS Ester Chemistry in Bioconjug
- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.
- A simple method for developing lysine targeted covalent protein reagents.
- Lysine-Focused Covalent Library. Enamine.
- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research.
- Effect of Malondialdehyde-Induced Oxidation Modification on Physicochemical Changes and Gel Characteristics of Duck Myofibrillar Proteins. PMC - NIH.
- Effect of Malondialdehyde on the Digestibility of Beef Myofibrillar Protein: Potential Mechanisms from Structure to Modific
- Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions. PMC - NIH.
- A simple method for developing lysine targeted covalent protein reagents. bioRxiv.
- Malondialdehyde, a Lipoperoxidation-Derived Aldehyde, Can Bring About Secondary Oxidative Damage To Proteins.
- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
- Site-specific covalent labeling of His-tag fused proteins with N-acyl-N-alkyl sulfonamide reagent. NIH.
- Amide Bond Bioisosteres: Str
- NHS ester protocol for labeling proteins. Abberior.
- Protocol: Succinimidyl Ester Labeling of Protein Amines. Biotium.
- Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PMC - NIH.
- Covalent Chemical Tools for Profiling Post-Translational Modific
- Protein Modification Reagents. Thermo Fisher Scientific - US.
- Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society.
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A Comparative Benchmarking Guide to 2-[4-(Trifluoromethoxy)phenyl]propanedial and its Analogs in Preclinical Research
For researchers, scientists, and drug development professionals, the selection of lead compounds and chemical probes is a critical decision point in the discovery pipeline. This guide provides an in-depth performance comparison of 2-[4-(trifluoromethoxy)phenyl]propanedial, a molecule of emerging interest, against established alternatives. Due to the limited availability of public data on the target dialdehyde, this guide will focus on the closely related and better-characterized analog, 2-[4-(trifluoromethyl)phenyl]propanal , as a primary proxy. This substitution allows for a robust, data-driven comparison while acknowledging the nuanced electronic differences between the trifluoromethoxy and trifluoromethyl groups. The principles and protocols outlined herein are designed to be broadly applicable for the evaluation of related phenylpropanoid derivatives.
The core of this guide is a comparative analysis of anti-inflammatory potential, benchmarked through cyclooxygenase (COX) enzyme inhibition assays. Arylpropionic acid derivatives represent a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), making them the logical comparators for this investigation.[1][2]
Physicochemical Landscape and Rationale for Analog Selection
The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups, while both electron-withdrawing, impart distinct properties to a parent molecule. The -OCF₃ group is generally considered more lipophilic and metabolically stable than the -CF₃ group, which can influence a compound's pharmacokinetic profile. However, both groups are widely employed in medicinal chemistry to enhance binding affinity and metabolic resistance. Given the commercial availability and documented properties of 2-[4-(trifluoromethyl)phenyl]propanal, it serves as a valuable and structurally relevant starting point for understanding the potential of this chemical scaffold.[3][4]
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 2-[4-(Trifluoromethyl)phenyl]propanal | 103108-04-9 | C₁₀H₉F₃O | 202.17 | Density: 1.186 g/cm³; Storage: < -15°C[3][4] |
| Ibuprofen | 15687-27-1 | C₁₃H₁₈O₂ | 206.28 | Well-established NSAID |
| Naproxen | 22204-53-1 | C₁₄H₁₄O₃ | 230.26 | Well-established NSAID |
Performance Benchmark: Cyclooxygenase (COX) Inhibition
The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase enzymes, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is inducible and centrally involved in the inflammatory cascade. Selective inhibition of COX-2 is a key objective in modern anti-inflammatory drug design to minimize gastrointestinal side effects associated with COX-1 inhibition.
For a quantitative comparison, we will benchmark against the well-characterized NSAIDs, ibuprofen and naproxen.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 2-[4-(Trifluoromethyl)phenyl]propanal | Data not available | Data not available | Data not available |
| Ibuprofen | ~13 | ~370 | ~0.04 |
| Naproxen | ~1.2 | ~25 | ~0.05 |
| Celecoxib (Selective COX-2 Inhibitor) | ~15 | ~0.04 | ~375 |
Note: IC₅₀ values can vary depending on assay conditions. The values presented are representative figures from the literature.
The following diagram illustrates the central role of COX enzymes in the inflammatory pathway.
Synthesis of 2-[4-(Trifluoromethyl)phenyl]propanal
A plausible synthetic route for the proxy compound involves the oxidation of the corresponding primary alcohol, 2-[4-(trifluoromethyl)phenyl]propan-1-ol. A common and efficient method for this transformation is the Swern oxidation.
Reaction Scheme:
2-[4-(Trifluoromethyl)phenyl]propan-1-ol → (Oxidation) → 2-[4-(Trifluoromethyl)phenyl]propanal
Materials:
-
2-[4-(Trifluoromethyl)phenyl]propan-1-ol
-
Oxalyl chloride or trifluoroacetic anhydride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM) as solvent
Procedure:
-
A solution of oxalyl chloride or trifluoroacetic anhydride in anhydrous DCM is cooled to a low temperature (e.g., -78°C).
-
DMSO is added dropwise to the cooled solution.
-
A solution of 2-[4-(trifluoromethyl)phenyl]propan-1-ol in DCM is then added slowly.
-
After stirring for a period, TEA is added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and then quenched with water.
-
The organic layer is separated, washed, dried, and concentrated to yield the crude product.
-
Purification can be achieved via column chromatography to afford the pure 2-[4-(trifluoromethyl)phenyl]propanal.
Conclusion and Future Directions
While a direct, data-driven comparison of this compound is currently hampered by a lack of publicly available information, a comprehensive analysis of its close analog, 2-[4-(trifluoromethyl)phenyl]propanal, provides a solid foundation for further investigation. The structural similarities to known anti-inflammatory agents, particularly the arylpropionic acid class, suggest that this chemical scaffold holds promise.
The immediate next step for researchers interested in this compound family is to synthesize 2-[4-(trifluoromethyl)phenyl]propanal and its trifluoromethoxy counterpart and perform the benchmark COX inhibition assays as described in this guide. This will provide the crucial quantitative data needed to definitively position these compounds within the landscape of anti-inflammatory agents. Further studies could also explore their effects on other inflammatory pathways and their in vivo efficacy and safety profiles.
References
- BenchChem. (n.d.). In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide.
-
BenchChem. (n.d.). Navigating the Landscape of 2-[4-(trifluoromethyl)phenyl]propanedial: A Technical Guide for Researchers. Retrieved from BenchChem website. [3]3. Biosynth. (n.d.). 2-[4-(Trifluoromethyl)phenyl]propanal. Retrieved from Biosynth website. [4]4. Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit. Retrieved from Cayman Chemical website.
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
- de Souza, L. R., et al. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 22(9), 1496.
-
de Cássia da Silveira e Sá, R., et al. (2014). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 19(9), 14590-14618. [5]8. Giorgis, M., et al. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). Journal of medicinal chemistry, 60(13), 5549–5561.
- Hla, T., & Ristimäki, A. (2001). Antioxidants reduce cyclooxygenase-2 expression, prostaglandin production, and proliferation in colorectal cancer cells. Cancer research, 61(4), 1411–1416.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR, 10(2).
-
ResearchGate. (2021). Non-carboxylic Analogues of Aryl Propionic Acid: Synthesis, Anti-inflammatory, Analgesic, Antipyretic and Ulcerogenic Potential. Retrieved from ResearchGate. [2]12. Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from Sigma-Aldrich website.
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144.
- Xiao, Y., et al. (2021). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1333-1343.
- Yan, G., et al. (2021). Anti-inflammatory activity of ortho-trifluoromethoxy-substituted 4-piperidione-containing mono-carbonyl curcumin derivatives in vitro and in vivo. European Journal of Pharmaceutical Sciences, 162, 105756.
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian journal of pharmaceutical research : IJPR, 10(4), 655–683.
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Safety Operating Guide
Navigating the Final Step: A Procedural Guide to the Safe Disposal of 2-[4-(Trifluoromethoxy)phenyl]propanedial
For Researchers, Scientists, and Drug Development Professionals
The lifecycle of a chemical in the laboratory does not end when an experiment is complete. The proper disposal of reagents like 2-[4-(Trifluoromethoxy)phenyl]propanedial is a critical final step, ensuring the safety of personnel, protecting the environment, and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards. As a Senior Application Scientist, my objective is to empower you with not just the "how," but the "why," fostering a culture of safety that extends beyond the product itself.
Inferred Hazard Profile and Core Safety Principles
The trifluoromethoxy group (-OCF₃) is known to increase lipophilicity and metabolic stability in molecules, properties valuable in drug design but also necessitating careful handling as they can influence a compound's biological persistence and interaction.[2][3] Therefore, all handling and disposal operations must be predicated on the assumption of significant hazard.
| Hazard Classification | GHS Hazard Statement | Implication for Handling & Disposal | Source |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct skin contact must be avoided. Use of chemical-resistant gloves is mandatory. All contaminated clothing must be removed and decontaminated before reuse. | [1] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Splash-proof chemical goggles and/or a face shield are required to prevent eye contact. | [1] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | All handling, including preparation for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols. | [1] |
The Disposal Workflow: A Logical Framework
The proper disposal of any hazardous chemical is a systematic process. The following diagram outlines the decision-making and operational flow from the point of waste generation to its final removal by certified professionals. This workflow ensures that each step is considered and executed in compliance with safety and regulatory standards.
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for laboratory personnel. Adherence to these steps is mandatory for ensuring safety and compliance.
Part 1: Personal Protective Equipment (PPE) and Initial Handling
Before handling the waste material, all personnel must be equipped with the appropriate PPE. The causality is clear: the known hazards of the compound dictate the required barriers.
-
Engineering Controls: All handling of this compound, including transferring to a waste container, must be performed inside a properly functioning chemical fume hood. This is a non-negotiable control to mitigate the risk of respiratory irritation (H335).[1]
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use. Contaminated gloves should be disposed of as hazardous waste.
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened. For larger quantities or in case of a spill, a chemical-resistant apron is recommended.
Part 2: Waste Segregation, Containerization, and Labeling
Proper segregation and labeling prevent dangerous chemical reactions and ensure waste is handled correctly by disposal technicians.
-
Waste Identification: All materials contaminated with this compound, including the pure substance, solutions, and disposable labware (e.g., pipette tips, contaminated wipes), must be treated as hazardous waste.
-
Segregation: Do not mix this waste stream with other chemical wastes, particularly strong acids, bases, or oxidizing agents, unless compatibility has been explicitly confirmed by your institution's Environmental Health and Safety (EHS) department.[4] Fluorinated organic compounds should be collected in a dedicated waste stream.
-
Container Selection: Collect waste in a designated, compatible container. The container must have a secure, vapor-tight screw cap. Avoid using foodstuff containers.[5] Ideally, use the original manufacturer's container if it is in good condition.
-
Labeling: The waste container must be labeled clearly and immediately. The Environmental Protection Agency (EPA) requires that each label contains the words “Hazardous Waste,” the full chemical name—"this compound"—and a clear indication of the hazards (e.g., "Irritant").[2] Affix the appropriate GHS pictograms (e.g., exclamation mark for irritant).
Part 3: Storage and Removal
Federal and local regulations strictly govern the temporary storage of hazardous waste within a laboratory.
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA.[5] This area must be at or near the point of generation and under the control of laboratory personnel.[1] The container must remain closed except when waste is being added.
-
Accumulation Limits: An SAA can accumulate up to 55 gallons of hazardous waste. Once a container is full, it must be dated and moved to the facility's Central Accumulation Area (CAA) within three days.[5]
-
Arrange for Disposal: Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup.[6] Provide the full chemical name and hazard information. The final disposal method will likely be high-temperature incineration equipped with scrubbers to handle acidic gases like hydrogen fluoride, a common practice for fluorinated organic compounds.
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to minimizing exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or ventilation is inadequate, evacuate the area.
-
Control and Contain: If safe to do so, remove all ignition sources. Absorb the spill using an inert, non-combustible material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Containerize: Carefully sweep or shovel the absorbed material and any contaminated debris into a suitable container for hazardous waste disposal. Label the container appropriately, detailing the contents and noting it is spill cleanup debris.
-
Decontaminate: Clean the spill area thoroughly with soap and water. Collect the cleaning materials and rinse water for disposal as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department in accordance with your institution's policies.
By adhering to this structured protocol, you contribute to a robust safety culture, ensuring that the valuable work of research and development does not come at the cost of personal or environmental well-being.
References
- BenchChem. Safety and handling of fluorinated organic compounds. Accessed January 18, 2026.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Accessed January 18, 2026.
- Lab Manager. Managing Hazardous Chemical Waste in the Lab. Published October 26, 2021.
- U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Thermo Fisher Scientific. SAFETY DATA SHEET: 3-[3-(Trifluoromethyl)phenyl]propanol.
- TCI Chemicals. SAFETY DATA SHEET: 3-[3-(Trifluoromethyl)phenyl]-1-propanol. Accessed January 18, 2026.
- SynQuest Labs. Safety Data Sheet: (S)-1-[3-(Trifluoromethyl)phenyl]ethanol. Published December 8, 2016.
- Schlosser, M. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. 2006; 2:9.
- Sigma-Aldrich. 2-(4-Trifluoromethoxyphenyl)malondialdehyde product page. Accessed January 18, 2026.
- J. Ismaili, L., et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals (Basel). 2025;18(7):948.
- Loba Chemie. 3-[3-TRIFLUOROMETHYL) PHENYL] PROPENALDEHYDE MSDS. Published May 28, 2018.
- Fisher Scientific. SAFETY DATA SHEET: 1-[4-(Trifluoromethyl)phenyl]propanol.
- Spectrum Chemical. SAFETY DATA SHEET: 1,3-PROPANEDIOL. Published June 11, 2019.
- ChemicalBook. 2-(4-TRIFLUOROMETHOXYPHENYL)MALONDIALDEHYDE | 493036-48-9. Accessed January 18, 2026.
- Sigma-Aldrich. 2-(4-(trifluoromethyl)phenyl)-2-propanol product page. Accessed January 18, 2026.
- BenchChem. Proper Disposal Procedures for 2-[3-(Benzyloxy)phenyl]benzaldehyde. Published November 2025.
- The Society of the Plastics Industry, Inc. Guide to the Safe Handling of Fluoropolymer Dispersions. Published 2001.
- U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. Accessed January 18, 2026.
- U.S. Occupational Safety and Health Administration (OSHA). Hazardous Waste - Standards. Accessed January 18, 2026.
- Medical Laboratory Observer.
- CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Published October 30, 2024.
- BenchChem. Proper Disposal of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol: A Guide for Laboratory Professionals. Accessed January 18, 2026.
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Mastering the Handling of 2-[4-(Trifluoromethoxy)phenyl]propanedial: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
As a novel compound at the forefront of research, 2-[4-(Trifluoromethoxy)phenyl]propanedial presents unique challenges and requires a meticulous approach to laboratory safety. In the absence of a comprehensive Safety Data Sheet (SDS), this guide provides a foundational framework for its safe handling, storage, and disposal. By understanding the potential hazards derived from its structural components—a reactive propanedial group and a trifluoromethoxy-substituted aromatic ring—we can implement robust safety protocols. This document serves as an essential resource for ensuring the well-being of laboratory personnel and maintaining a secure research environment.
The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that employers ensure laboratory personnel are informed about and protected from chemical hazards.[1][2] This guide is designed to be a critical component of your institution's Chemical Hygiene Plan (CHP), a requirement under the OSHA standard.[2][3]
Hazard Assessment: A Proactive Approach to Safety
A thorough hazard assessment is the cornerstone of safe laboratory practice.[4][5][6] For this compound, we must consider the synergistic and individual risks posed by its functional groups:
-
Propanedial Moiety: Aldehydes are a class of reactive organic compounds.[7] Exposure to aldehydes can cause irritation to the skin, eyes, and respiratory system.[7][8] Similar dialdehydes, like glutaraldehyde, are known to cause skin sensitization and respiratory issues.[9][10]
-
Trifluoromethoxy Group: While the trifluoromethoxy group is generally more stable than a trifluoromethyl group, it contributes to the compound's lipophilicity, potentially enhancing skin absorption.[11] In the event of a fire or high-temperature decomposition, fluorinated compounds can release hazardous substances such as hydrogen fluoride.
-
Aromatic Phenyl Group: The benzene ring is a common feature in many organic compounds and carries its own set of toxicological considerations.
Given these factors, this compound should be treated as a hazardous substance with the potential for skin and eye irritation, respiratory sensitization, and unknown long-term toxicities.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE is non-negotiable.[12][13][14] The following table outlines the minimum PPE requirements for handling this compound.
| Body Part | PPE Specification | Rationale |
| Eyes and Face | Chemical splash goggles and a full-face shield.[9] | To protect against splashes and potential aerosols, which can cause serious eye irritation.[15] |
| Hands | Double-gloving with nitrile or neoprene gloves.[13] | The inner glove provides a second barrier in case the outer glove is compromised. Nitrile and neoprene offer good resistance to a broad range of chemicals. Inspect gloves for any signs of degradation before and during use. |
| Body | A flame-resistant lab coat with long sleeves.[13] | To protect the skin from accidental splashes and contact. |
| Feet | Closed-toe shoes made of a non-porous material.[9][13] | To protect feet from spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and accidents.[12]
Engineering Controls
All work with this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood.[3] The fume hood provides essential ventilation to prevent the inhalation of vapors or aerosols.
Handling Procedures
-
Preparation: Before starting any work, ensure that all necessary PPE is readily available and in good condition.[12] Locate the nearest eyewash station and safety shower.
-
Weighing and Transferring:
-
Perform all manipulations within the fume hood.
-
Use a disposable weighing boat to handle the solid compound.
-
When transferring the compound, do so slowly and carefully to avoid creating dust or aerosols.
-
If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
-
Post-Handling:
-
After handling, decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Carefully remove and dispose of the outer gloves immediately after handling the compound.
-
Wash hands thoroughly with soap and water after removing all PPE.[12]
-
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental protection.[4][6]
Waste Segregation
This compound and any materials contaminated with it should be disposed of as hazardous waste. Due to the presence of fluorine, this compound is classified as a halogenated organic waste.[16][17][18]
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels should be placed in a designated, clearly labeled solid hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed container for halogenated organic liquid waste.
Labeling and Storage
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards.[1] Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Sources
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- 5. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards | Flinn Scientific [flinnsci.ca]
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- 8. fishersci.com [fishersci.com]
- 9. cdc.gov [cdc.gov]
- 10. The correct use of glutaraldehyde in the healthcare environment - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 15. angenechemical.com [angenechemical.com]
- 16. wku.edu [wku.edu]
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- 18. View Document - California Code of Regulations [govt.westlaw.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
